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Ac-FLTD-CMK (trifluoroacetate salt) Documentation Hub

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  • Product: Ac-FLTD-CMK (trifluoroacetate salt)

Core Science & Biosynthesis

Foundational

Executive Summary: The GSDMD-Mimetic Precision Tool

The Role of Ac-FLTD-CMK in Inhibiting Pyroptosis Content Type: Technical Whitepaper Target Audience: Researchers, Senior Scientists, Drug Discovery Leads In the landscape of cell death research, distinguishing between py...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of Ac-FLTD-CMK in Inhibiting Pyroptosis Content Type: Technical Whitepaper Target Audience: Researchers, Senior Scientists, Drug Discovery Leads

In the landscape of cell death research, distinguishing between pyroptosis (inflammatory lytic death) and apoptosis (non-inflammatory programmed death) is a critical experimental challenge. Traditional pan-caspase inhibitors like Z-VAD-FMK blunt both pathways, obscuring the specific contribution of the inflammasome.

Ac-FLTD-CMK represents a significant advancement in specificity. Designed as a substrate mimic of Gasdermin D (GSDMD) —the executioner pore-forming protein of pyroptosis—this inhibitor specifically targets the inflammatory caspases (Caspase-1, -4, -5, and -11) while sparing apoptotic effectors like Caspase-3.[1][2][3][4]

This guide details the mechanistic rationale, validated experimental protocols, and comparative pharmacology required to deploy Ac-FLTD-CMK effectively in high-stakes research.

Mechanistic Architecture

The "Decoy" Mechanism

Ac-FLTD-CMK functions as a "decoy substrate." Its peptide sequence, Phe-Leu-Thr-Asp (FLTD) , corresponds exactly to the cleavage site of GSDMD (specifically the human GSDMD sequence 272-275).

  • Recognition: Inflammatory caspases recognize the FLTD motif, intending to cleave it to release the N-terminal pore-forming domain of GSDMD.

  • Irreversible Binding: The Chloromethylketone (CMK) group acts as a reactive warhead. Upon binding to the caspase active site, the CMK group acts as an alkylating agent, forming an irreversible covalent bond with the catalytic cysteine residue of the caspase.

  • Outcome: The caspase is permanently disabled. It can no longer cleave endogenous GSDMD, preventing the formation of membrane pores, cell swelling, and the release of IL-1β/IL-18.

Target Selectivity Profile

Unlike broad-spectrum inhibitors, Ac-FLTD-CMK exhibits a hierarchy of potency that aligns with inflammatory signaling.

Target ProteaseIC50 (Potency)Biological Role
Caspase-1 46.7 nM Primary driver of Canonical Pyroptosis (NLRP3, AIM2, etc.)[2]
Caspase-5 329 nM Human Non-canonical Pyroptosis
Caspase-4 1.49 μM Human Non-canonical Pyroptosis (LPS sensing)
Caspase-11 ~10 μM Murine Non-canonical Pyroptosis
Caspase-3No InhibitionApoptosis Executioner (Preserved)

Technical Insight: The high potency against Caspase-1 (46.7 nM) makes this inhibitor exceptionally effective for canonical inflammasome studies. For murine non-canonical studies (Caspase-11), higher concentrations (10 μM) are required.

Visualization: Pathway Inhibition[1]

The following diagram illustrates where Ac-FLTD-CMK intersects the canonical and non-canonical pathways to block GSDMD cleavage.

PyroptosisInhibition cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway NLRP3 NLRP3 Inflammasome ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation GSDMD_Full GSDMD (Full Length) Casp1->GSDMD_Full Cleaves FLTD Site LPS Intracellular LPS Casp4511 Caspase-4/5/11 LPS->Casp4511 Activation Casp4511->GSDMD_Full Cleaves FLTD Site Inhibitor Ac-FLTD-CMK (Inhibitor) Inhibitor->Casp1 Irreversible Binding Inhibitor->Casp4511 Irreversible Binding GSDMD_N GSDMD-N (Pore Former) GSDMD_Full->GSDMD_N Releases N-Term Pyroptosis PYROPTOSIS (Lytic Cell Death) GSDMD_N->Pyroptosis Membrane Pores

Caption: Ac-FLTD-CMK covalently binds active inflammatory caspases, preventing the cleavage of GSDMD into its pore-forming N-terminal domain.[2][4][5][6]

Comparative Pharmacology

Selecting the right inhibitor is crucial for data integrity. Use the table below to justify your experimental design.

FeatureAc-FLTD-CMK Z-VAD-FMK VX-765 (Belnacasan)
Primary Target Caspase-1, 4, 5, 11Pan-Caspase (All)Caspase-1 (Selective)
Mechanism Irreversible (CMK)Irreversible (FMK)Reversible (Prodrug)
Effect on Apoptosis None Inhibits (Blocks Casp-3)Minimal
Effect on Pyroptosis Inhibits InhibitsInhibits (Canonical only)
Best Use Case Distinguishing pyroptosis from apoptosis; Non-canonical pathway studies.General cell death blockage; "Sledgehammer" approach.Clinical translation; Specific canonical NLRP3 studies.

Validated Experimental Protocol

Objective: Inhibit NLRP3-mediated pyroptosis in Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.

Reagent Preparation
  • Solubility: Dissolve Ac-FLTD-CMK powder in high-grade DMSO to create a 10 mM stock solution .

    • Note: CMK peptides are moisture-sensitive. Aliquot immediately into single-use vials and store at -20°C or -80°C. Avoid freeze-thaw cycles.

  • Working Concentration: The standard effective concentration is 10 μM .

Step-by-Step Workflow
  • Cell Seeding: Seed macrophages (e.g., 5 x 10⁵ cells/well in a 12-well plate) and allow adherence.

  • Priming (Signal 1): Treat cells with LPS (e.g., 100 ng/mL) for 3–4 hours . This upregulates Pro-IL-1β and NLRP3.

  • Inhibitor Pre-treatment (Critical Step):

    • Remove LPS media (or keep if continuous stimulation is desired).

    • Add fresh media containing 10 μM Ac-FLTD-CMK .

    • Incubate for 30–60 minutes at 37°C.

    • Why? This allows the inhibitor to permeate the cell and bind available pro-caspases before the activation signal triggers the cascade.

  • Activation (Signal 2): Add the pyroptosis inducer (e.g., ATP 5 mM or Nigericin 10 μM) directly to the media containing the inhibitor.

    • Incubate for 30–60 minutes .

  • Harvesting:

    • Supernatant: Collect for LDH assay (cell death) and ELISA (IL-1β).

    • Lysate: Collect for Western Blot (Pro- vs. Cleaved-Caspase-1, GSDMD-Full vs. GSDMD-N).

Workflow Visualization

ProtocolWorkflow Step1 1. Priming (LPS, 4h) Step2 2. Pre-Treatment (Ac-FLTD-CMK 10μM) (30-60 min) Step1->Step2 Upregulate Components Step3 3. Activation (ATP/Nigericin) (30-60 min) Step2->Step3 Block Active Sites Step4 4. Readouts (LDH, WB, ELISA) Step3->Step4 Measure Inhibition

Caption: The critical 30-60 minute pre-incubation with Ac-FLTD-CMK ensures active sites are alkylated prior to inflammasome assembly.

Troubleshooting & Quality Control

  • Issue: Incomplete Inhibition of Cell Death. [2]

    • Cause: High concentrations of ATP/Nigericin can induce rapid necrosis that bypasses regulated pyroptosis.

    • Solution: Titrate the activator (ATP) down. Ensure Ac-FLTD-CMK is added before the activator.

  • Issue: Toxicity in Control Wells.

    • Cause: CMK compounds can be toxic at high concentrations (>50 μM) due to off-target alkylation of other thiol-containing proteins.

    • Solution: Maintain concentration at 10 μM. Always include a "Vehicle Only" (DMSO) control and an "Inhibitor Only" (no LPS/ATP) control to rule out intrinsic toxicity.

  • Verification Marker (Western Blot):

    • Successful inhibition should show:

      • Reduced GSDMD-N band (approx. 30 kDa).

      • Reduced Caspase-1 p20 band (active subunit).

      • Intact GSDMD-Full Length band (approx. 53 kDa).

References

  • Yang, J., et al. (2018). "Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor."[2][4] Proceedings of the National Academy of Sciences (PNAS), 115(26), 6792–6797.[2][4]

  • Shi, J., et al. (2017). "Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death.

  • Tocris Bioscience.
  • MedChemExpress.

Sources

Foundational

Precision Targeting of Inflammatory Caspases: A Technical Guide to Ac-FLTD-CMK Specificity and Application

Historically, distinguishing between apoptotic and pyroptotic cell death pathways in complex cellular models has been confounded by the limitations of broad-spectrum caspase inhibitors (such as Z-VAD-FMK). As a Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

Historically, distinguishing between apoptotic and pyroptotic cell death pathways in complex cellular models has been confounded by the limitations of broad-spectrum caspase inhibitors (such as Z-VAD-FMK). As a Senior Application Scientist, I have repeatedly observed that off-target cross-reactivity is the primary culprit behind irreproducible cell death assays. The development of Ac-FLTD-CMK , a highly specific, substrate-derived covalent inhibitor, fundamentally shifted our approach to interrogating canonical and non-canonical inflammasome signaling.

This whitepaper deconstructs the mechanistic causality, quantitative specificity, and self-validating experimental protocols required to successfully deploy Ac-FLTD-CMK in advanced pyroptosis research.

Mechanistic Causality: The Design of Ac-FLTD-CMK

Gasdermin D (GSDMD) is the primary executioner of pyroptosis. Inflammatory caspases—specifically Caspase-1, -4, and -5 in humans, and Caspase-11 in mice—recognize and cleave GSDMD at a highly conserved Phe-Leu-Thr-Asp (FLTD) motif to release its pore-forming N-terminal domain ([1]).

Ac-FLTD-CMK was rationally designed to mimic this endogenous cleavage sequence. Its efficacy relies on two distinct structural components:

  • The FLTD Peptide Sequence: Provides high-affinity, selective binding to the catalytic groove of inflammatory caspases, effectively excluding apoptotic caspases (e.g., Caspase-3) that prefer DEVD motifs.

  • The Chloromethylketone (CMK) Moiety: Acts as an electrophilic trap. Once the FLTD peptide anchors into the active site, the CMK group irreversibly alkylates the catalytic cysteine residue.

Crystal structure analyses of Caspase-1 complexed with Ac-FLTD-CMK reveal drastic conformational changes in the four active-site loops, forming extensive hydrogen bonds and hydrophobic contacts that permanently lock the enzyme in an inactive state ([2]).

Pathway Inflammasome Inflammasome Sensors (NLRP3, AIM2, etc.) ProCasp Pro-Caspase-1, 4, 5, 11 Inflammasome->ProCasp Oligomerization ActiveCasp Active Inflammatory Caspases ProCasp->ActiveCasp Autoproteolytic Cleavage GSDMD Gasdermin D (GSDMD) ActiveCasp->GSDMD Cleavage at FLTD Motif Pyroptosis Pyroptosis & Cytokine Release GSDMD->Pyroptosis N-Terminal Pore Formation Inhibitor Ac-FLTD-CMK Inhibitor->ActiveCasp Covalent Binding to Cysteine

Fig 1: Mechanism of inflammatory caspase inhibition by Ac-FLTD-CMK preventing pyroptosis.

Quantitative Specificity Profile

To design robust experiments, researchers must account for the differential affinity Ac-FLTD-CMK exhibits across the inflammatory caspase family. The variance in IC50 values reflects subtle structural differences in the hydrophobic pockets of non-canonical caspases (4/5/11) compared to canonical Caspase-1.

Table 1: Ac-FLTD-CMK Specificity and IC50 Values
Target EnzymeSpeciesIC50 ValueAssay TypeReference
Caspase-1 Human46.7 nMCell-Free[3]
Caspase-4 Human1.49 μMCell-Free[4]
Caspase-5 Human329 nMCell-Free[3]
Caspase-11 Murine~10 μM (Effective)Cellular
Caspase-3 HumanNo InhibitionCell-Free[2]

Application Insight: When interrogating the non-canonical pathway (Caspase-4/11), dosing must be scaled into the low micromolar range to achieve complete blockade, whereas nanomolar concentrations are sufficient for canonical Caspase-1 inhibition.

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal mechanisms to validate its own outcomes. The following workflows are designed to isolate direct enzyme inhibition from upstream inflammasome artifacts.

Protocol A: Cell-Free Fluorometric Cleavage Assay (Direct Target Validation)

Purpose: To establish baseline enzyme kinetics and confirm the absence of off-target apoptotic caspase inhibition without the confounding variables of cellular permeability.

  • Reagent Preparation: Dissolve Ac-FLTD-CMK in fresh, anhydrous DMSO to create a 10 mM stock ([3]).

    • Causality: The CMK group is highly susceptible to hydrolysis. Moisture-contaminated DMSO will degrade the electrophilic trap, rendering the inhibitor functionally inert.

  • Enzyme Pre-Incubation: Incubate recombinant human Caspase-1 (1 U/μL) with varying concentrations of Ac-FLTD-CMK (10 nM to 10 μM) in assay buffer (50 mM HEPES, 10 mM DTT, 0.1% CHAPS, pH 7.4) for 30 minutes at 37°C.

    • Causality: Because Ac-FLTD-CMK is a covalent modifier, pre-incubation is mandatory. The alkylation reaction requires time to complete before the introduction of a competing substrate.

  • Substrate Addition: Add the fluorogenic substrate Ac-WEHD-AFC (for Caspase-1) to a final concentration of 50 μM.

  • Self-Validation Control: Run a parallel assay using recombinant Caspase-3 and Ac-DEVD-AFC. Ac-FLTD-CMK should show 0% inhibition in this well, confirming specificity ([2]).

  • Readout: Measure fluorescence kinetically (Ex 400 nm / Em 505 nm) over 1 hour to calculate the Vmax.

Protocol B: Macrophage Pyroptosis & IL-1β Release Assay (Physiological Validation)

Purpose: To evaluate the inhibitor's efficacy in a complex cellular environment, accounting for lipid bilayer penetration and intracellular protein binding.

  • Cell Culture & Priming: Seed Bone Marrow-Derived Macrophages (BMDMs) at 1x10⁵ cells/well. Prime with 100 ng/mL LPS for 4 hours to upregulate pro-IL-1β and NLRP3 components.

  • Inhibitor Treatment: Pre-treat cells with 1 μM to 10 μM Ac-FLTD-CMK for 1 hour.

    • Causality: The required cellular dose is significantly higher than the cell-free IC50 (46.7 nM) due to the physical barrier of the cell membrane and the presence of competing intracellular thiols (e.g., glutathione) that can partially scavenge the CMK group.

  • Pathway Activation:

    • Canonical: Add Nigericin (10 μM) for 45 minutes to trigger K+ efflux and activate NLRP3/Caspase-1.

    • Non-Canonical: Transfect intracellular LPS using FuGENE HD to directly activate Caspase-11 ([1]).

  • Orthogonal Readouts (Self-Validation):

    • Quantify cell death via an LDH release assay (supernatant).

    • Measure mature IL-1β secretion via ELISA.

    • Causality: True pyroptosis inhibition by Ac-FLTD-CMK must proportionally suppress both GSDMD-mediated LDH release and Caspase-1-mediated IL-1β maturation ([4]).

Workflow Step1 1. Reagent Preparation Anhydrous DMSO Stock Step2 2. Target Isolation Recombinant Caspase 1/4/5/11 Step1->Step2 Cell-Free Assay Step3 3. Cellular Context BMDMs + LPS/Nigericin Step1->Step3 In Vitro Assay Step4 4. Quantitative Readout Fluorometry / LDH Release Step2->Step4 Step3->Step4 Step5 5. Specificity Validation Exclude Caspase-3 Activity Step4->Step5 Data Synthesis

Fig 2: Self-validating experimental workflow for assessing Ac-FLTD-CMK potency and specificity.

References

  • Title: Cell death in acute lung injury: caspase-regulated apoptosis, pyroptosis, necroptosis, and PANoptosis Source: Frontiers in Immunology URL: [Link]

  • Title: Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Sources

Exploratory

Targeting Pyroptosis in Neuroinflammation: A Technical Guide to Ac-FLTD-CMK

Executive Summary Ac-FLTD-CMK represents a significant advancement in the pharmacological dissection of neuroinflammation. Unlike broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK) or first-generation Caspase-1 inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ac-FLTD-CMK represents a significant advancement in the pharmacological dissection of neuroinflammation. Unlike broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK) or first-generation Caspase-1 inhibitors (e.g., Ac-YVAD-CMK), Ac-FLTD-CMK is rationally designed based on the specific cleavage site of Gasdermin D (GSDMD) . This design grants it high specificity for inflammatory caspases (Caspase-1, -4, -5, and -11), allowing researchers to selectively block pyroptosis —the lytic, pro-inflammatory cell death mode driving pathologies in Alzheimer’s, Traumatic Brain Injury (TBI), and stroke—without interfering with apoptotic pathways.

This guide provides a rigorous technical framework for utilizing Ac-FLTD-CMK to investigate neuroinflammatory mechanisms, ensuring experimental reproducibility and data integrity.

Part 1: Mechanistic Foundation

Chemical Architecture & Target Specificity

Ac-FLTD-CMK is a peptide-based irreversible inhibitor. Its specificity is derived from its tetrapeptide sequence, Phe-Leu-Thr-Asp (FLTD) , which mimics the specific cleavage site found in GSDMD.

  • Warhead: The chloromethylketone (CMK) group acts as an electrophilic trap, forming a covalent thioether bond with the active site cysteine of the target caspase.

  • Selectivity Profile:

    • High Potency: Caspase-1 (

      
       nM).[1][2][3][4]
      
    • Moderate Potency: Caspase-5 (

      
       nM) and Caspase-4 (
      
      
      
      
      
      M).[1][4]
    • Murine Target: Inhibits Caspase-11 (the murine ortholog of human Caspase-4/5).

    • Negative Control: Does not inhibit Caspase-3 (Apoptosis executioner), making it a critical tool for distinguishing pyroptosis from apoptosis.

Mechanism of Action: The Pyroptosis Blockade

In neuroinflammation, activated microglia assemble inflammasomes (e.g., NLRP3). These complexes activate inflammatory caspases, which cleave GSDMD into an N-terminal fragment (GSDMD-N). GSDMD-N oligomerizes in the plasma membrane to form pores, causing cell swelling, membrane rupture (pyroptosis), and the release of IL-1


/IL-18.

Ac-FLTD-CMK acts as a decoy substrate , binding to the inflammatory caspases and preventing them from processing GSDMD.

G Signal DAMPs/PAMPs (e.g., LPS, ATP) Inflammasome Inflammasome Assembly (NLRP3/ASC) Signal->Inflammasome ActiveCasp Active Caspase-1/11 Inflammasome->ActiveCasp Activates ProCasp Pro-Caspase-1/11 ProCasp->ActiveCasp GSDMD_N GSDMD-N Fragment ActiveCasp->GSDMD_N Cleaves Inhibitor Ac-FLTD-CMK (Inhibitor) Inhibitor->ActiveCasp Irreversible Binding (Blocks GSDMD Cleavage) GSDMD_FL GSDMD (Full Length) GSDMD_FL->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Pyroptosis Pyroptosis & Cytokine Release (IL-1β) Pore->Pyroptosis

Figure 1: Pathway diagram illustrating the specific blockade of the Inflammasome-GSDMD axis by Ac-FLTD-CMK.

Part 2: Experimental Framework

Reagent Preparation & Handling
  • Solubility: Soluble in DMSO.

  • Stock Solution: Prepare a 10 mM stock in high-grade anhydrous DMSO.

    • Calculation: Molecular Weight ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       569.05  g/mol . To make 100 
      
      
      
      L of 10 mM stock, dissolve 0.569 mg of peptide in 100
      
      
      L DMSO.
  • Storage: Aliquot immediately into single-use volumes (e.g., 10-20

    
    L) and store at -20°C or -80°C. Avoid freeze-thaw cycles as the CMK moiety is reactive and moisture-sensitive.
    
In Vitro Protocol: Microglial Pyroptosis Model

Objective: Inhibit NLRP3-dependent pyroptosis in BV2 cells or primary microglia.

Step-by-Step Workflow:

  • Seeding: Plate microglia at

    
     cells/well in 6-well plates. Allow adherence overnight.
    
  • Priming (Signal 1): Treat cells with LPS (100 ng/mL) for 3–4 hours to upregulate Pro-IL-1

    
     and NLRP3 expression.
    
  • Inhibitor Pre-treatment:

    • Add Ac-FLTD-CMK (10

      
      M)  directly to the culture media.
      
    • Incubate for 30–60 minutes at 37°C.

    • Control: Use DMSO vehicle control (final concentration <0.1%).

  • Activation (Signal 2): Add ATP (5 mM) or Nigericin (10

    
    M) for 30–60 minutes to trigger inflammasome assembly.
    
  • Harvest: Collect supernatant (for ELISA/LDH) and lysates (for Western Blot).

Workflow Step1 Step 1: Priming LPS (3-4h) Step2 Step 2: Inhibition Ac-FLTD-CMK (30m) Step1->Step2 Upregulates NLRP3 Step3 Step 3: Activation ATP/Nigericin (1h) Step2->Step3 Blocks Caspase Step4 Step 4: Analysis WB / ELISA / LDH Step3->Step4 Readout

Figure 2: Temporal workflow for in vitro inhibition of microglial pyroptosis.

In Vivo Considerations (TBI/Stroke Models)
  • Route: Due to the peptide nature and potential blood-brain barrier (BBB) issues, intracerebroventricular (ICV) injection is the gold standard for acute neuroinflammation studies.

  • Dosage: Typical effective doses range from 10–50

    
    g per mouse, administered shortly after injury (e.g., 30 mins post-TBI).
    
  • Vehicle: Dilute DMSO stock into sterile saline. Ensure final DMSO concentration is <5% to avoid vehicle toxicity.

Part 3: Data Analysis & Validation

Key Readouts and Expected Outcomes

To validate the efficacy of Ac-FLTD-CMK, you must assess markers specific to the pyroptotic pathway.

Assay TypeTarget MarkerExpected Result (+ Ac-FLTD-CMK)Mechanistic Insight
Western Blot GSDMD-N (30 kDa)Decreased Prevents cleavage of full-length GSDMD.
Western Blot Caspase-1 p20 Decreased/Unchanged Note: CMK binds active site; may not stop autoproteolysis but blocks substrate cleavage.
ELISA IL-1

Decreased Prevents maturation/release of cytokines.
LDH Assay Lactate Dehydrogenase Decreased Indicates preservation of membrane integrity (anti-pyroptotic).
Microscopy PI Staining Decreased Reduced pore formation/membrane permeabilization.
Troubleshooting Guide (Expertise & Experience)
  • Issue: Incomplete Inhibition.

    • Cause: High intracellular ATP levels can compete or kinetics of activation may outpace inhibition.

    • Solution: Increase pre-incubation time to 1 hour. Ensure inhibitor stock is fresh (CMK degrades in water).

  • Issue: Toxicity.

    • Cause: Off-target alkylation at high doses (>50

      
      M).
      
    • Solution: Perform a dose-response curve (1, 5, 10, 20

      
      M). 10 
      
      
      
      M is the "sweet spot" for specificity.
  • Issue: Apoptosis vs. Pyroptosis.

    • Validation: Always run a Caspase-3 blot. Ac-FLTD-CMK should not alter Cleaved Caspase-3 levels. If it does, the concentration is too high.

References

  • Yang, J., et al. (2018). Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor.[4] Proceedings of the National Academy of Sciences, 115(26), 6792–6797.[4] Link

  • Xu, X., et al. (2021). Ac-FLTD-CMK inhibits pyroptosis and exerts neuroprotective effect in a mice model of traumatic brain injury.[5] NeuroReport, 32(3), 188-197.[5] Link

  • Shi, J., et al. (2015). Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death. Nature, 526, 660–665. Link

  • MedChemExpress. Ac-FLTD-CMK Product Datasheet & Biological Activity. Link

  • Tocris Bioscience. Ac-FLTD-CMK Technical Data and Specificity Profile. Link

Sources

Foundational

Foundational Research on Ac-FLTD-CMK and Inflammasome Signaling: A Comprehensive Technical Guide

As a Senior Application Scientist, I frequently consult with research teams investigating programmed cell death. A recurring pitfall in inflammasome research is the reliance on broad-spectrum inhibitors (like Z-VAD-FMK),...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams investigating programmed cell death. A recurring pitfall in inflammasome research is the reliance on broad-spectrum inhibitors (like Z-VAD-FMK), which confound data by simultaneously blocking apoptosis, pyroptosis, and sometimes triggering compensatory necroptosis. To isolate pyroptotic pathways, precision is required.

This guide provides an in-depth technical analysis of Ac-FLTD-CMK , a highly specific, substrate-derived inhibitor of inflammatory caspases. By understanding the structural causality behind its design and implementing self-validating experimental workflows, researchers can robustly interrogate gasdermin D (GSDMD)-mediated pyroptosis.

The Mechanistic Imperative: Targeting GSDMD Cleavage

Pyroptosis is an inflammatory form of programmed cell death driven by the cleavage of Gasdermin D (GSDMD)[1]. Inflammasome sensors (e.g., NLRP3, AIM2) respond to Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) by assembling a multi-protein complex that activates Caspase-1 (the canonical pathway)[2]. Alternatively, intracellular lipopolysaccharide (LPS) directly activates Caspase-4, -5 (in humans), or Caspase-11 (in mice) via the non-canonical pathway[1].

Both pathways converge on a single execution mechanism: the active caspases cleave GSDMD at a specific tetrapeptide sequence, releasing the N-terminal domain (GSDMD-N) to oligomerize and form massive pores in the plasma membrane[2]. This pore formation dictates the release of mature interleukins (IL-1β, IL-18) and ultimately causes lytic cell death[1].

Inflammasome_Signaling PAMPs PAMPs / DAMPs (Signal 1 & 2) NLRP3 Canonical Inflammasome (NLRP3/ASC) PAMPs->NLRP3 Activates LPS Intracellular LPS Casp4_11 Non-Canonical Inflammasome (Caspase-4/5/11) LPS->Casp4_11 Direct Binding Casp1 Active Caspase-1 NLRP3->Casp1 Pro-Casp1 Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleaves at FLTD IL1B_mat Mature IL-1β / IL-18 Casp1->IL1B_mat Maturation Casp4_11->GSDMD Cleaves at FLTD GSDMD_N GSDMD N-Terminal (Pore-Forming Domain) GSDMD->GSDMD_N Auto-inhibition Released Pyroptosis Pyroptosis & Cytokine Release GSDMD_N->Pyroptosis Membrane Pores IL1B Pro-IL-1β / Pro-IL-18 IL1B->IL1B_mat IL1B_mat->Pyroptosis Secretion via Pores

Canonical and non-canonical inflammasome pathways converging on GSDMD-mediated pyroptosis.

Structural Profiling and Causality of Ac-FLTD-CMK

To achieve specificity, Ac-FLTD-CMK was rationally designed based on the natural cleavage site of GSDMD. The sequence FLTD (Phe-Leu-Thr-Asp) is exclusively recognized by inflammatory caspases, whereas apoptotic caspases (like Caspase-3) prefer the DEVD sequence[2].

The Covalent Warhead Mechanism

Ac-FLTD-CMK functions as an irreversible, covalent inhibitor. The mechanism relies on two synergistic actions:

  • Peptide Recognition: The FLTD sequence docks precisely into the catalytic groove of the Caspase-1 p10/p20 heterodimer via extensive hydrogen bonding and hydrophobic interactions[2].

  • Covalent Modification: The chloromethylketone (CMK) group acts as an electrophilic warhead. Once docked, the catalytic cysteine (Cys285) of Caspase-1 executes a nucleophilic attack on the CMK carbon. This displaces the chloride ion and forms a permanent thioether bond, irreversibly inactivating the enzyme[1].

AcFLTDCMK_Mechanism AcFLTD Ac-FLTD-CMK (Peptide Inhibitor) Casp1 Caspase-1/4/5/11 Catalytic Groove AcFLTD->Casp1 Binds Active Site Complex Covalent Complex (CMK - Cys285) Casp1->Complex Irreversible Modification GSDMD Gasdermin D (Substrate) Complex->GSDMD Steric Hindrance Block Cleavage Blocked (Pyroptosis Halted) GSDMD->Block Result

Mechanism of Ac-FLTD-CMK covalent binding and steric inhibition of Gasdermin D cleavage.

Quantitative Selectivity Profile

The structural fidelity of Ac-FLTD-CMK translates directly to its highly specific inhibitory profile. It effectively neutralizes inflammatory caspases while leaving apoptotic machinery untouched[3].

Table 1: Inhibitory Profile of Ac-FLTD-CMK

Target EnzymeIC50 ValuePathway RoleReference Data
Caspase-1 46.7 nMCanonical Inflammasome[3],[1]
Caspase-5 329.0 nMNon-Canonical (Human)[3],
Caspase-4 1.49 μMNon-Canonical (Human)[3],
Caspase-11 ~10.0 μMNon-Canonical (Murine)
Caspase-3 >100 μM (No activity)Apoptotic Executioner[3],[2]

Table 2: Comparative Landscape of Pyroptosis Inhibitors

InhibitorPrimary TargetMechanismLimitations / Experimental Notes
Ac-FLTD-CMK Caspase-1, 4, 5, 11Irreversible covalent (FLTD-mimetic)Gold Standard: Highly specific to inflammatory caspases[2].
Z-VAD-FMK Pan-CaspaseIrreversible covalent (pan-reactive)Confounding effects; blocks apoptosis, can force necroptosis[1].
VX-765 Caspase-1, 4Reversible covalentLess specific to the exact GSDMD cleavage site.
Disulfiram GSDMDCys191 modificationBroad reactivity; significant off-target cellular toxicity.

Self-Validating Experimental Protocol

To generate trustworthy data, an assay must be a self-validating system. If a researcher observes a reduction in LDH release, they must prove it is due to specific Caspase-1 inhibition and not general cellular toxicity or failure of the inflammasome activator.

The following step-by-step protocol utilizes Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells to validate Ac-FLTD-CMK efficacy.

Step-by-Step Methodology

1. Cell Seeding and Priming (Signal 1)

  • Action: Seed macrophages in a 96-well plate. Treat with 1 μg/mL LPS for 3–4 hours.

  • Causality: LPS binds TLR4, triggering NF-κB-mediated transcription. This upregulates the expression of NLRP3 and pro-IL-1β, priming the system. Without this step, there is no substrate for Caspase-1 to process.

2. Inhibitor Pre-Incubation (The Critical Window)

  • Action: Add Ac-FLTD-CMK (10 μM – 50 μM) to the culture media and incubate for 45–60 minutes.

  • Causality: Because Ac-FLTD-CMK is a covalent inhibitor, it requires time to physically bind and react with basal and newly formed caspases.

  • Expert Insight:Do not use DTT or β-mercaptoethanol in your assay buffers during this phase. The CMK warhead is highly electrophilic and will prematurely react with strong nucleophilic thiols in the buffer, rendering the inhibitor useless before it enters the cell.

3. Inflammasome Activation (Signal 2)

  • Action: Add Nigericin (10 μM) or ATP (5 mM) for 45 minutes.

  • Causality: Nigericin acts as a potassium ionophore. The rapid K+ efflux is the definitive trigger for NLRP3 oligomerization, ASC speck formation, and Caspase-1 auto-cleavage.

4. Multiplexed Readouts (The Self-Validating Matrix) To confirm true pyroptosis inhibition, triangulate your data using three distinct readouts from the same well:

  • LDH Release Assay (Supernatant): Measures membrane rupture. Ac-FLTD-CMK should reduce LDH release to near-baseline levels.

  • IL-1β ELISA (Supernatant): Measures functional cytokine maturation. Ac-FLTD-CMK prevents Caspase-1 from cleaving pro-IL-1β, crashing the ELISA signal.

  • Western Blot (Lysate & Supernatant): Probe for GSDMD. You should observe an accumulation of full-length GSDMD (53 kDa) and an absence of the cleaved GSDMD-N fragment (31 kDa)[2].

Experimental_Workflow Step1 1. Cell Culture & Priming (e.g., BMDMs + LPS, 3-4h) Step2 2. Inhibitor Pre-incubation (Ac-FLTD-CMK, 45-60 min) Step1->Step2 Step3 3. Inflammasome Activation (e.g., Nigericin, 45 min) Step2->Step3 Step4 4. Multiplexed Readouts Step3->Step4 Readout1 LDH Release Assay (Supernatant, Cell Death %) Step4->Readout1 Readout2 Western Blot (Lysate/Sup, Cleaved GSDMD) Step4->Readout2 Readout3 ELISA (Supernatant, IL-1β Secretion) Step4->Readout3

Self-validating experimental workflow for assessing pyroptosis inhibition by Ac-FLTD-CMK.

Conclusion

The transition from broad-spectrum caspase inhibitors to precision tools like Ac-FLTD-CMK marks a maturation in cell death research. By mimicking the exact FLTD cleavage site of Gasdermin D, Ac-FLTD-CMK provides unparalleled specificity for inflammatory caspases (Caspase-1, -4, -5, -11) without interfering with apoptotic pathways[3],[2]. For researchers mapping the complex crosstalk between immune activation and cell death, integrating Ac-FLTD-CMK into rigorous, self-validating workflows is essential for maintaining scientific integrity and generating reproducible data.

References

1.[3] Ac-FLTD-CMK | Caspase Inhibitor - MedchemExpress.com. Available at: 2. Ac-FLTD-CMK | Caspase Inhibitors: Tocris Bioscience - R&D Systems. Available at: 3.[2] Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PNAS. Available at: 4.[1] Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors - Frontiers. Available at:

Sources

Protocols & Analytical Methods

Method

Ac-FLTD-CMK (trifluoroacetate salt) experimental protocol

Selective Inhibition of Inflammatory Caspases & Pyroptosis[1][2][3] Abstract This technical guide outlines the mechanistic basis, preparation, and experimental application of Ac-FLTD-CMK , a potent and irreversible inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Selective Inhibition of Inflammatory Caspases & Pyroptosis[1][2][3]

Abstract

This technical guide outlines the mechanistic basis, preparation, and experimental application of Ac-FLTD-CMK , a potent and irreversible inhibitor designed specifically for inflammatory caspases (Caspase-1, -4, -5, and murine -11).[1] Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK), Ac-FLTD-CMK distinguishes itself by sparing apoptotic Caspase-3, making it a critical tool for dissecting pyroptosis from apoptosis. This protocol details solubility management, cell-based assay workflows (specifically for NLRP3 inflammasome studies), and validation markers including Gasdermin D (GSDMD) cleavage and IL-1β secretion.

Product Profile & Mechanism of Action

Compound Identity:

  • Name: Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone)[2][3]

  • Target Specificity: Caspase-1 (

    
     nM), Caspase-5 (
    
    
    
    nM), Caspase-4 (
    
    
    
    
    M).[1][4][3][5]
  • Molecular Weight: ~569.05 g/mol (varies slightly by batch/salt form).

  • Format: Trifluoroacetate salt (white solid).

Mechanistic Insight: Ac-FLTD-CMK is a "substrate-mimetic" inhibitor. Its peptide sequence, Phe-Leu-Thr-Asp (FLTD) , corresponds to the specific cleavage site on Gasdermin D (GSDMD) recognized by inflammatory caspases.[3]

  • Recognition: The FLTD sequence docks into the catalytic groove of the active Caspase-1 p10/p20 heterodimer.

  • Irreversible Binding: The chloromethylketone (CMK) warhead acts as an electrophile, reacting with the catalytic cysteine residue (Cys285 in Caspase-1) to form a covalent thioether bond.

  • Functional Consequence: This blockade prevents the processing of GSDMD into its pore-forming N-terminal fragment (GSDMD-N), thereby halting pyroptosis and the release of cytokines like IL-1β and IL-18.

Figure 1: Mechanism of Action Pathway

G Stimulus PAMPs/DAMPs (LPS, ATP) Inflammasome Inflammasome Assembly (NLRP3/ASC) Stimulus->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 Recruits ActiveCasp1 Active Caspase-1 ProCasp1->ActiveCasp1 Auto-proteolysis GSDMD_Full GSDMD (Full Length) ActiveCasp1->GSDMD_Full Cleaves at FLTD Inhibitor Ac-FLTD-CMK (Inhibitor) Inhibitor->ActiveCasp1 Covalent Binding (Blocks GSDMD Cleavage) GSDMD_N GSDMD-N (Pore Former) GSDMD_Full->GSDMD_N Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_N->Pyroptosis Membrane Pores IL1B IL-1β Release Pyroptosis->IL1B

Caption: Ac-FLTD-CMK covalently binds Active Caspase-1, preventing GSDMD cleavage and downstream pyroptosis.[1][4]

Preparation & Storage Protocol

Critical Note on Solubility: Peptides with CMK groups can be hydrophobic. Proper reconstitution is essential to prevent precipitation in aqueous media.

ParameterSpecification
Primary Solvent DMSO (Dimethyl Sulfoxide) , Anhydrous, Cell Culture Grade.
Stock Concentration 10 mM recommended (allows small volume additions). Max solubility ~25 mg/mL.[1]
Storage Aliquot and store at -20°C (stable for 6 months) or -80°C (1 year).
Freeze/Thaw Avoid >2 cycles. The CMK group is moisture-sensitive; keep desiccated.

Reconstitution Steps:

  • Centrifuge the vial briefly to settle the powder.

  • Calculate the volume of DMSO required for a 10 mM stock (

    
    ).
    
  • Add DMSO and vortex gently. If particles persist, sonicate in a water bath for 2 minutes.

  • Verification: Ensure the solution is crystal-clear before freezing.

Experimental Protocol: Inhibition of NLRP3 Inflammasome in THP-1 Cells[7]

This protocol describes the use of Ac-FLTD-CMK to inhibit pyroptosis in PMA-differentiated THP-1 macrophages stimulated with LPS and Nigericin.

Materials Required
  • Cell Line: THP-1 Monocytes (human).

  • Reagents: PMA (Phorbol 12-myristate 13-acetate), LPS (Lipopolysaccharide), Nigericin (NLRP3 activator).

  • Inhibitor: Ac-FLTD-CMK (10 mM Stock).

  • Assay Buffer: RPMI 1640 + 10% FBS.

Step-by-Step Methodology

Phase 1: Macrophage Differentiation

  • Seed THP-1 cells at

    
     cells/mL in 6-well plates (for Western Blot) or 96-well plates (for ELISA/LDH).
    
  • Add 100 nM PMA and incubate for 24–48 hours to induce differentiation into macrophage-like cells.

  • Wash cells with warm PBS to remove non-adherent cells and rest in fresh media (without PMA) for 24 hours.

Phase 2: Priming (Signal 1)

  • Replace media with fresh RPMI containing 1 µg/mL LPS .

  • Incubate for 3–4 hours at 37°C. This upregulates NLRP3 and Pro-IL-1β expression.

Phase 3: Inhibitor Pre-treatment

  • Prepare working solutions of Ac-FLTD-CMK in warm media.

    • Recommended Range:1 µM – 20 µM .

    • Vehicle Control: Media with DMSO equivalent (must be < 0.5% v/v).[6]

  • Remove LPS media (or keep it, depending on experimental design; usually removal is preferred to wash out cytokines).

  • Add media containing Ac-FLTD-CMK to the cells.

  • Incubate for 1 hour at 37°C.

    • Scientific Rationale: Pre-incubation ensures the inhibitor enters the cell and accesses the cytosolic caspase machinery before the inflammasome assembles.

Phase 4: Activation (Signal 2)

  • Add 10 µM Nigericin directly to the wells (do not wash out the inhibitor).

  • Incubate for 30–60 minutes .

    • Note: Pyroptosis is rapid. Prolonged incubation may lead to secondary necrosis which confuses results.

Phase 5: Analysis & Readouts

  • Supernatant Analysis:

    • LDH Assay: Measures membrane rupture (Pyroptosis).

    • ELISA: Quantify secreted IL-1β and IL-18.

  • Lysate Analysis (Western Blot):

    • GSDMD: Look for the reduction of the 30 kDa N-terminal fragment .

    • Caspase-1: Check for the p20 active subunit (Ac-FLTD-CMK binds the active form, often stabilizing the p20 band or shifting its migration slightly due to the covalent adduct).

Figure 2: Experimental Workflow Diagram

Workflow Step1 1. Differentiation THP-1 + PMA (24h) Step2 2. Priming (Signal 1) LPS (1 µg/mL, 4h) Step1->Step2 Step3 3. Inhibition Add Ac-FLTD-CMK (1h) (1-20 µM) Step2->Step3 Step4 4. Activation (Signal 2) Add Nigericin (30-60 min) Step3->Step4 Step5 5. Harvest Step4->Step5 Analysis1 Supernatant: LDH (Cell Death) IL-1β (ELISA) Step5->Analysis1 Analysis2 Lysate: Western Blot (GSDMD-N, Casp-1 p20) Step5->Analysis2

Caption: Step-by-step workflow for evaluating Ac-FLTD-CMK efficacy in an NLRP3 inflammasome model.

Troubleshooting & Optimization
IssueProbable CauseSolution
Precipitation in Media High concentration stock added directly to cold media.Dilute stock in a small volume of warm media first, vortex, then add to bulk. Keep final DMSO < 0.5%.[6]
No Inhibition Observed Inhibitor degradation or insufficient incubation.CMK peptides are unstable in water/serum over long periods. Ensure fresh addition 1h prior to stimulation. Increase dose to 20-50 µM.
High Cell Death in Control DMSO toxicity.Perform a "Vehicle Only" control. If >0.5% DMSO is toxic, use a more concentrated stock (e.g., 50 mM) to reduce volume.
Inhibition of Apoptosis? Non-specific binding at high doses.Ac-FLTD-CMK is selective, but at very high concentrations (>100 µM), specificity decreases. Verify Caspase-3 cleavage (Western Blot) remains intact.
References
  • Yang, J., et al. (2018). "Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor."[4][7] Proceedings of the National Academy of Sciences (PNAS), 115(26), 6792–6797.[4][5]

  • MedChemExpress. "Ac-FLTD-CMK Product Datasheet & Biological Activity." MedChemExpress.

  • Tocris Bioscience. "Ac-FLTD-CMK: Potent and selective inhibitor of caspases 1, 5 and 4." Tocris Bioscience.[7]

  • Shi, J., et al. (2015). "Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death." Nature, 526, 660–665.

Sources

Application

Application Note: Selective Inhibition of Pyroptosis Using Ac-FLTD-CMK in Cell Culture Models

Introduction & Mechanistic Rationale Pyroptosis is a highly inflammatory form of programmed cell death driven by the cleavage of Gasdermin D (GSDMD)[1]. Upon activation by canonical (e.g., NLRP3, AIM2) or non-canonical (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Pyroptosis is a highly inflammatory form of programmed cell death driven by the cleavage of Gasdermin D (GSDMD)[1]. Upon activation by canonical (e.g., NLRP3, AIM2) or non-canonical (e.g., intracellular LPS) inflammasomes, inflammatory caspases cleave GSDMD to release its pore-forming N-terminal domain, leading to membrane rupture and the release of pro-inflammatory cytokines like IL-1β[2].

Historically, researchers relied on pan-caspase inhibitors (e.g., Z-VAD-FMK) or Caspase-1-specific inhibitors (e.g., Ac-YVAD-CMK) to study these pathways. However, these tools present critical limitations: Z-VAD-FMK broadly blocks apoptosis, confounding cell death crosstalk studies, while Ac-YVAD-CMK poorly inhibits the non-canonical caspases (Caspase-4, -5, and -11)[3].

Ac-FLTD-CMK was developed to overcome these limitations. It is a synthetic peptide derived directly from the physiological GSDMD cleavage motif (FLTD)[1].

  • Target Specificity: Because the FLTD sequence is the exact motif recognized by inflammatory caspases, Ac-FLTD-CMK selectively targets Caspase-1, -4, -5, and -11, leaving apoptotic caspases (like Caspase-3) completely unaffected[4].

  • Covalent Inhibition (Causality): The chloromethylketone (CMK) moiety acts as an electrophilic "suicide substrate." The catalytic cysteine of the caspase performs a nucleophilic attack on the CMK group, permanently inactivating the enzyme. This irreversible mechanism requires pre-incubation but ensures robust blockade even during massive inflammasome amplification[2].

Physicochemical Properties & Quantitative Data

Ac-FLTD-CMK demonstrates potent inhibition across the inflammatory caspase family, though higher concentrations are required for murine Caspase-11 compared to human Caspase-1[5].

PropertyValue / Description
Target Specificity Caspase-1, Caspase-4, Caspase-5, Caspase-11
IC₅₀ (Caspase-1) 46.7 nM
IC₅₀ (Caspase-5) 329 nM (0.33 μM)
IC₅₀ (Caspase-4) 1.49 μM
IC₅₀ (Caspase-11) ~10 μM
Molecular Weight 569.05 g/mol
Chemical Formula C₂₆H₃₇ClN₄O₈
Solubility ≥ 50 mg/mL in anhydrous DMSO

Inflammasome Signaling & Inhibition Pathway

Pathway cluster_0 Canonical Pathway cluster_1 Non-Canonical Pathway NLRP3 Canonical Inflammasomes (e.g., NLRP3, AIM2) Casp1 Caspase-1 NLRP3->Casp1 Activation GSDMD Gasdermin D (GSDMD) Casp1->GSDMD Cleavage at FLTD IntraLPS Intracellular LPS Casp4511 Caspase-4/5/11 IntraLPS->Casp4511 Direct Binding Casp4511->GSDMD Cleavage at FLTD Pyroptosis Pyroptosis & IL-1β Release GSDMD->Pyroptosis Pore Formation AcFLTD Ac-FLTD-CMK AcFLTD->Casp1 Irreversible Blockade AcFLTD->Casp4511 Irreversible Blockade

Caption: Ac-FLTD-CMK selectively blocks GSDMD cleavage by inflammatory caspases.

Experimental Protocols

Reagent Preparation & Storage
  • Reconstitution: Dissolve Ac-FLTD-CMK in anhydrous DMSO to create a 20 mM stock solution[5].

  • Causality Note: The CMK reactive group is highly sensitive to hydrolysis. Moisture-contaminated DMSO will rapidly degrade the inhibitor, neutralizing its ability to covalently bind caspases and leading to false-negative results[5]. Always use fresh, sealed anhydrous DMSO.

  • Storage: Aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol A: Canonical Inflammasome Inhibition (NLRP3)

This protocol utilizes THP-1 macrophages or Bone Marrow-Derived Macrophages (BMDMs) to validate canonical pyroptosis blockade[1].

  • Cell Seeding: Seed macrophages in a 24-well plate at 5 × 10⁵ cells/well.

  • Priming (Signal 1): Treat cells with 1 μg/mL extracellular LPS for 3 hours.

    • Causality Note: Priming upregulates pro-IL-1β and NLRP3 components. We prime before adding the inhibitor to ensure Ac-FLTD-CMK does not inadvertently interfere with TLR4-mediated NF-κB transcription, isolating its effect purely to the activation phase.

  • Inhibitor Pre-treatment: Add Ac-FLTD-CMK (10–50 μM final concentration) directly to the culture media. Incubate for 1 hour at 37°C.

    • Causality Note: Because Ac-FLTD-CMK is a covalent inhibitor, it requires sufficient time to cross the cell membrane and bind basal caspases before the massive activation cascade begins.

  • Activation (Signal 2): Add Nigericin (10 μM) or ATP (5 mM) for 45–90 minutes.

  • Validation Controls: To ensure a self-validating system, run a vehicle control (DMSO only) and an apoptosis-control well (e.g., Staurosporine treatment) to prove Ac-FLTD-CMK does not block Caspase-3-driven apoptosis.

Protocol B: Non-Canonical Inflammasome Inhibition

This protocol isolates the Caspase-4/5 (human) or Caspase-11 (murine) pathway[6].

  • Priming: Treat cells with Pam3CSK4 (1 μg/mL) for 4 hours.

    • Causality Note: Pam3CSK4 (a TLR1/2 agonist) is used instead of LPS to upregulate pro-IL-1β. This prevents the cells from developing LPS tolerance, ensuring their Caspase-4/5/11 machinery remains highly sensitive to the subsequent intracellular LPS challenge.

  • Inhibitor Pre-treatment: Add Ac-FLTD-CMK (20–50 μM) and incubate for 1 hour. (Note: Higher concentrations are often required for murine models due to Caspase-11's higher IC₅₀).

  • Activation: Transfect cells with ultrapure LPS (2 μg/mL) using a lipid-based transfection reagent (e.g., Lipofectamine or FuGENE) to deliver the LPS directly into the cytosol.

  • Incubation: Incubate for 16–24 hours at 37°C.

Downstream Readouts

Triangulate your data using three distinct readouts to confirm true pyroptosis inhibition:

  • Cell Death: Measure Lactate Dehydrogenase (LDH) release in the supernatant.

  • Cytokine Release: Quantify mature IL-1β in the supernatant via ELISA.

  • Mechanistic Validation: Perform a Western Blot on cell lysates and supernatants to probe for the GSDMD-N terminal fragment (~30 kDa). Effective Ac-FLTD-CMK treatment should completely abolish the appearance of this cleaved band[3].

Experimental Workflow

Workflow Seed 1. Cell Seeding (Macrophages) Prime 2. Priming (LPS or Pam3CSK4) Seed->Prime Pretreat 3. Ac-FLTD-CMK (1h Pre-incubation) Prime->Pretreat Activate 4. Activation (Nigericin / Intra-LPS) Pretreat->Activate Assay 5. Readouts (LDH, ELISA, WB) Activate->Assay

Caption: Standard cell culture workflow for evaluating pyroptosis inhibition.

References

  • Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Method

Application Note: Optimization of Ac-FLTD-CMK for Selective Inhibition of Inflammatory Caspases and Pyroptosis

Abstract & Core Directive Ac-FLTD-CMK is a potent, cell-permeable, and irreversible inhibitor designed to mimic the cleavage site of Gasdermin D (GSDMD) , the executioner pore-forming protein in pyroptosis. Unlike broad-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

Ac-FLTD-CMK is a potent, cell-permeable, and irreversible inhibitor designed to mimic the cleavage site of Gasdermin D (GSDMD) , the executioner pore-forming protein in pyroptosis. Unlike broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK), Ac-FLTD-CMK exhibits high selectivity for inflammatory caspases (Caspase-1, -4, -5, and murine -11) while sparing apoptotic caspases like Caspase-3.

This guide provides a standardized framework for determining the optimal concentration of Ac-FLTD-CMK in in vitro assays. It addresses the discrepancy between biochemical IC50 values (nanomolar) and required cell-based concentrations (micromolar), ensuring robust inhibition of pyroptosis without non-specific toxicity.

Mechanism of Action & Scientific Grounding[1]

The Target: Inflammatory Caspases

Inflammatory caspases process pro-IL-1


, pro-IL-18, and GSDMD. The sequence Phe-Leu-Thr-Asp (FLTD)  corresponds to the specific recognition motif found in GSDMD.
  • Caspase-1: Cleaves GSDMD to release the N-terminal pore-forming domain.

  • Caspase-4/5/11: Mediate non-canonical inflammasome signaling (LPS sensing).

The Inhibitor: Ac-FLTD-CMK[2][3][4]
  • Recognition Motif (FLTD): Directs the molecule specifically to the active site of inflammatory caspases, mimicking the natural GSDMD substrate.

  • Warhead (CMK - Chloromethylketone): Acts as an electrophile that reacts with the catalytic cysteine residue (e.g., Cys285 in Caspase-1) to form a covalent thioether bond, permanently disabling the enzyme.

Selectivity Profile (IC50 Data)

The following IC50 values are established for purified enzyme assays. Note the significant potency difference between Caspase-1 and Caspase-4.[1]

Target ProteaseIC50 (Biochemical)Relevance
Caspase-1 46.7 nM Primary target (Canonical Pyroptosis)
Caspase-5 329 nM Human Non-canonical
Caspase-4 1.49

M
Human Non-canonical
Caspase-11 ~10

M
Murine Non-canonical (Cell-based est.)
Caspase-3 > 100

M
Apoptotic Control (No inhibition)

Expert Insight: The CMK warhead is highly reactive. While FLTD confers specificity, using concentrations >100


M increases the risk of off-target alkylation of other thiol-containing proteins (e.g., Glutathione), leading to non-specific cytotoxicity.

Visualization: Mechanism of Action[4]

G cluster_0 Inflammasome Activation NLRP3 NLRP3/ASC Complex ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruits ActiveCasp1 Active Caspase-1 ProCasp1->ActiveCasp1 Autocleavage GSDMD_Full GSDMD (Full Length) ActiveCasp1->GSDMD_Full Recognizes FLTD Inhibitor Ac-FLTD-CMK (Inhibitor) Inhibitor->ActiveCasp1 Covalent Binding (Irreversible) GSDMD_N GSDMD-N (Pore Former) GSDMD_Full->GSDMD_N Cleavage Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Membrane Insertion

Figure 1: Ac-FLTD-CMK competitively binds Active Caspase-1, preventing GSDMD cleavage and blocking Pyroptosis.

Preparation and Handling Protocol

Reconstitution

Ac-FLTD-CMK is hydrophobic and requires DMSO for solubilization.

  • Stock Solvent: 100% DMSO (Anhydrous).

  • Solubility Limit: Up to 150 mg/mL (~260 mM), but 10 mM or 20 mM stock solutions are recommended for ease of pipetting.

  • Storage: Aliquot stocks (e.g., 20

    
    L) and store at -20°C  or -80°C . Avoid freeze-thaw cycles. Stable for 6-12 months.
    
Working Solutions
  • Dilute the DMSO stock directly into the cell culture medium or assay buffer immediately prior to use.

  • Critical: Keep final DMSO concentration < 0.5% (optimally < 0.1%) to avoid solvent-induced cytotoxicity or membrane permeabilization.

Experimental Protocol: Determining Optimal Concentration

Assay Type A: Cell-Free (Enzymatic) Assay

Objective: Verify inhibition of purified Caspase-1 activity.

  • Substrate: Fluorogenic peptide (e.g., Ac-YVAD-AMC).

  • Optimal Range: 10 nM – 1

    
    M .
    
  • Protocol Note: Because Ac-FLTD-CMK is an irreversible inhibitor, pre-incubation is critical. Incubate the inhibitor with the enzyme for 15–30 minutes at 37°C before adding the substrate. This allows time for the covalent bond to form.

Assay Type B: Cell-Based Pyroptosis Assay (e.g., Macrophages)

Objective: Inhibit GSDMD cleavage and IL-1


 release in LPS+Nigericin stimulated BMDMs or THP-1 cells.
  • Optimal Range: 10

    
    M – 50 
    
    
    
    M
    .
  • Why the difference? Peptides have poor membrane permeability. A 100-1000x excess over the IC50 is typically required to drive the inhibitor into the cytosol.

Step-by-Step Optimization Workflow
  • Seed Cells: Plate macrophages (e.g., 5 x 10⁵ cells/well) in 12-well plates.

  • Priming: Treat with LPS (1

    
    g/mL) for 3-4 hours to upregulate NLRP3 and Pro-IL-1
    
    
    
    .
  • Inhibitor Pre-treatment (Critical Step):

    • Remove LPS media (or keep if continuous priming is needed).

    • Add Ac-FLTD-CMK at titration points: 0, 5, 10, 25, 50

      
      M .
      
    • Incubate for 1 hour prior to the secondary stimulus.

  • Activation: Add inflammasome activator (e.g., Nigericin 10

    
    M or ATP 5 mM) for 30-60 minutes.
    
  • Readouts:

    • Supernatant: ELISA for IL-1

      
       / LDH Assay for cell death.
      
    • Lysate: Western Blot for GSDMD-N (cleaved fragment).

Data Analysis & Interpretation[1][6]
Concentration (

M)
Expected Outcome (Western Blot: GSDMD-N)Expected Outcome (LDH Release)Interpretation
0 (Vehicle) Strong BandHigh (100%)Full Pyroptosis
5 - 10 Reduced BandModerate (~50%)Partial Inhibition
20 - 50 Faint/No BandLow (<10%)Optimal Inhibition
> 100 No BandHigh (Toxic) Off-target Toxicity

Self-Validating Check: If you observe inhibition of GSDMD cleavage (Western Blot) but high LDH release at 100


M, the compound is causing non-specific toxicity. The optimal dose is the lowest concentration that blocks GSDMD cleavage without intrinsic toxicity.

Visualization: Experimental Workflow

Workflow cluster_treatment Inhibitor Treatment Start Seed Macrophages (THP-1 or BMDM) Priming Priming: LPS (3-4h) (Upregulate NLRP3/Pro-IL-1β) Start->Priming PreTreat Add Ac-FLTD-CMK (0, 10, 25, 50 µM) Priming->PreTreat Wait Incubate 1 Hour (Permeation & Binding) PreTreat->Wait Activation Activation: Nigericin/ATP (30-60 min) Wait->Activation Harvest Harvest Supernatant & Lysate Activation->Harvest Analysis Readouts: 1. WB: GSDMD Cleavage 2. ELISA: IL-1β 3. LDH: Cell Death Harvest->Analysis

Figure 2: Standardized workflow for validating Ac-FLTD-CMK efficacy in cell-based inflammasome assays.

Troubleshooting & Expert Tips

  • Serum Effect: High serum concentrations (e.g., 10% FBS) can sometimes bind peptide inhibitors, reducing effective concentration. If potency is lower than expected, try reducing serum to 1-2% during the short inhibitor incubation window, provided cells remain healthy.

  • Controls: Always include a Caspase-3 inhibitor (e.g., Z-DEVD-FMK) as a negative control for pyroptosis assays. Since Ac-FLTD-CMK should not block apoptosis, and Z-DEVD-FMK should not block GSDMD cleavage, this double-dissociation validates your pathway specificity.

  • Stability: CMK inhibitors are reactive. Do not leave them in cell culture media for >24 hours. For long-term assays, refresh the media + inhibitor every 12 hours.

References

  • Yang, J., et al. (2018). Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor. Proceedings of the National Academy of Sciences (PNAS), 115(26), 6792–6797. [Link]

Sources

Application

Ac-FLTD-CMK Administration Protocol for In Vivo Mouse Models

[1] Executive Summary & Scientific Rationale Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) is a potent, irreversible inhibitor designed to mimic the cleavage site of Gasdermin D (GSDMD) , the executioner pore...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scientific Rationale

Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) is a potent, irreversible inhibitor designed to mimic the cleavage site of Gasdermin D (GSDMD) , the executioner pore-forming protein of pyroptosis.[1]

While often categorized broadly as a Caspase-1 inhibitor, its scientific utility lies in its specific design based on the human GSDMD cleavage motif (FLTD) . It inhibits inflammatory caspases (Caspase-1, -4, -5, and -11) by covalently binding to their catalytic cysteine residues, thereby preventing the cleavage of GSDMD into its active N-terminal fragment (GSDMD-N).

Critical Species-Specific Considerations (Expertise & Integrity)

Before proceeding with in vivo mouse experiments, researchers must acknowledge a critical structural distinction:

  • Human GSDMD Cleavage Site: 272-FLTD-275[2]

  • Mouse GSDMD Cleavage Site: 273-LLSD-276[1][2]

Although Ac-FLTD-CMK is derived from the human sequence, it cross-reacts with murine Caspase-1 and Caspase-11 (the ortholog of human Caspase-4/5) at sufficient concentrations (IC50 ~46.7 nM for Casp-1; ~10 µM for murine Casp-11). However, for strictly mouse-centric studies, the analog Z-LLSD-FMK is the species-specific equivalent. Ac-FLTD-CMK is best utilized in models where human translational relevance is being tested or when broad inflammatory caspase inhibition is required beyond simple Caspase-1 blockade (which Z-YVAD-FMK provides).

Mechanism of Action

The following diagram illustrates the intervention point of Ac-FLTD-CMK within the pyroptosis signaling cascade.

G Signal PAMPs/DAMPs (LPS, ATP, etc.) Inflammasome Inflammasome Assembly (NLRP3, AIM2, etc.) Signal->Inflammasome ProCasp Pro-Caspase-1/11 Inflammasome->ProCasp ActiveCasp Active Caspase-1/11 ProCasp->ActiveCasp Activation GSDMD_Full GSDMD (Full Length) ActiveCasp->GSDMD_Full Cleaves at FLTD/LLSD Inhibitor Ac-FLTD-CMK (Irreversible Binding) Inhibitor->ActiveCasp Blocks GSDMD_N GSDMD-N (Pore Forming) GSDMD_Full->GSDMD_N Pyroptosis Pyroptosis (Membrane Rupture & IL-1β Release) GSDMD_N->Pyroptosis

Caption: Ac-FLTD-CMK covalently binds active inflammatory caspases, preventing GSDMD cleavage and subsequent pyroptosis.

Pre-Clinical Formulation & Solubility

Chloromethylketone (CMK) peptides are hydrophobic and prone to precipitation in aqueous buffers. Proper vehicle formulation is non-negotiable for consistent in vivo bioavailability.

Stock Solution (In Vitro / Storage)
  • Solvent: 100% DMSO (anhydrous).

  • Concentration: 10 mM or 20 mg/mL.

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

In Vivo Working Solution (Systemic Administration)

Target Concentration: 1.0 – 2.5 mg/mL (depending on dose). Stability: Prepare freshly immediately before injection. Do not store the working solution.

ComponentVolume FractionPreparation Order (CRITICAL)
1. Stock in DMSO 10%Dissolve peptide fully in DMSO first.
2. PEG300 40%Add PEG300 to the DMSO solution; vortex until clear.
3. Tween 80 5%Add Tween 80; vortex thoroughly.
4. Saline (0.9%) 45%Add Saline last while vortexing.

Note: If precipitation occurs upon adding saline, warm the solution to 37°C and sonicate briefly. If the solution remains cloudy, do not inject IV; IP is permissible but absorption may be variable.

Experimental Protocols

Protocol A: Systemic Administration (Intraperitoneal - IP)

Recommended for systemic inflammation models (e.g., Sepsis, Endotoxemia, Liver Failure).

  • Animal Model: C57BL/6 Mice (Age 8-12 weeks).

  • Dose Range: 5 mg/kg – 10 mg/kg.

    • Rationalization: Related GSDME-derived CMK inhibitors show efficacy at 5 mg/kg IP daily.[3]

  • Frequency: Daily (q.d.) or Single Bolus (depending on model duration).

Step-by-Step:

  • Weigh Mice: Calculate individual injection volumes.

    • Example: For a 25g mouse at 10 mg/kg dose using a 2 mg/mL solution:

      
      
      
  • Preparation: Prepare the Working Solution as per Section 3. Maintain at room temperature.

  • Restraint: Secure the mouse using the scruff method to expose the abdomen.

  • Injection: Using a 27G needle, inject into the lower right quadrant of the abdomen to avoid the cecum/bladder.

  • Monitoring: Monitor for signs of peritonitis or distress (hunching) due to the vehicle (DMSO/PEG).

Protocol B: Local Administration (Intracerebroventricular - ICV)

Validated for Neuroinflammation/TBI models (Source: NeuroReport 2021).

  • Dose: 10 µg per mouse (approximate, based on standard ICV volumes of 1-2 µL).

  • Vehicle: Modified artificial CSF (aCSF) with <1% DMSO (requires high concentration stock).

Step-by-Step:

  • Anesthesia: Induce with isoflurane (3-4%) and maintain (1.5-2%).

  • Stereotaxic Fixation: Secure head; expose skull.

  • Coordinates: AP -0.8 mm, ML -1.5 mm, DV -3.5 mm (relative to Bregma).

  • Injection: Infuse slowly (0.5 µL/min) using a Hamilton syringe. Leave needle in place for 5 mins to prevent backflow.

  • Timing: Administer 30 minutes post-injury (e.g., TBI) for neuroprotection.[4]

Validation & Readouts

To confirm Ac-FLTD-CMK efficacy, you must demonstrate the inhibition of GSDMD cleavage, not just the reduction of downstream cytokines.

Western Blotting (The Gold Standard)
  • Tissue: Liver, Spleen, or Brain lysate.

  • Target: GSDMD-N (Active fragment) vs. GSDMD-FL (Full length).

  • Expected Result: A reduction in the ~30 kDa GSDMD-N band intensity compared to Vehicle-treated controls.

  • Antibody Note: Ensure the antibody recognizes the N-terminal domain of murine GSDMD.

ELISA
  • Target: IL-1β and IL-18 (Serum or Tissue Homogenate).

  • Expected Result: Significant reduction in cytokine levels.[4][5][6][7]

  • Control: TNF-α (Should be less affected if the effect is specific to pyroptosis/inflammasome, though cross-talk exists).

LDH Release Assay
  • Sample: Serum or Cell Culture Supernatant (ex vivo).

  • Mechanism: Pyroptosis causes membrane rupture, releasing LDH. Ac-FLTD-CMK should reduce LDH levels.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Validation Stock Stock: 100% DMSO Mix Working Solution (Fresh) Stock->Mix Vehicle Vehicle Mix: PEG300/Tween80/Saline Vehicle->Mix Admin Admin: IP or ICV Mix->Admin Mouse Mouse Model (e.g., TBI, Sepsis) Mouse->Admin Wait Incubation (24h - 5 Days) Admin->Wait Tissue Tissue Harvest Wait->Tissue WB Western Blot: GSDMD-N / Casp-1 p20 Tissue->WB ELISA ELISA: IL-1β / IL-18 Tissue->ELISA

Caption: Operational workflow for Ac-FLTD-CMK preparation, administration, and downstream validation.

References

  • Yang, J., et al. (2018).[1][8] Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor.[6][8][9]Proceedings of the National Academy of Sciences (PNAS) .

  • Gao, J., et al. (2021). Ac-FLTD-CMK inhibits pyroptosis and exerts neuroprotective effect in a mice model of traumatic brain injury.[4]NeuroReport .

  • Li, Y., et al. (2023). Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice.[1][2]Frontiers in Pharmacology .

  • Zhou, B., et al. (2020). Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure.Cell Death & Disease . (Provides protocol basis for GSDM-derived CMK inhibitors).

Sources

Method

Application Note: Dissecting Macrophage Pyroptosis Using Ac-FLTD-CMK

Executive Summary & Mechanism of Action Ac-FLTD-CMK is a potent, irreversible, cell-permeable inhibitor designed to mimic the cleavage site of Gasdermin D (GSDMD), the executioner pore-forming protein of pyroptosis. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Ac-FLTD-CMK is a potent, irreversible, cell-permeable inhibitor designed to mimic the cleavage site of Gasdermin D (GSDMD), the executioner pore-forming protein of pyroptosis. Unlike traditional inhibitors (e.g., Ac-YVAD-CMK) that mimic the IL-1


 cleavage site and primarily target Caspase-1, Ac-FLTD-CMK provides broad-spectrum inhibition of inflammatory caspases  (Caspase-1, -4, -5 in humans; Caspase-1, -11 in mice).

This distinction is critical for researchers:

  • Ac-YVAD-CMK: Best for studying IL-1

    
     maturation.
    
  • Ac-FLTD-CMK: Best for studying GSDMD cleavage and pyroptotic cell lysis , particularly when non-canonical pathways (Caspase-4/5/11) may be involved.[1]

Mechanistic Pathway & Inhibition Node[1][2][3][4][5][6]

The following diagram illustrates the canonical and non-canonical inflammasome pathways and the specific blockade point of Ac-FLTD-CMK.

G cluster_0 Canonical Pathway cluster_1 Non-Canonical Pathway LPS LPS (Priming) NLRP3 NLRP3 Inflammasome (Oligomerization) LPS->NLRP3 Signal 1 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Autoproteolysis GSDMD_Full GSDMD (Full Length) Casp1->GSDMD_Full Cleaves at FLTD CytoLPS Cytosolic LPS Casp4511 Caspase-4/5 (Human) Caspase-11 (Mouse) CytoLPS->Casp4511 Direct Binding Casp4511->GSDMD_Full Cleaves at FLTD GSDMD_N GSDMD-N Terminus (Pore Former) GSDMD_Full->GSDMD_N Cleavage Lysis PYROPTOSIS (Cell Lysis + IL-1β Release) GSDMD_N->Lysis Membrane Pore Formation Inhibitor Ac-FLTD-CMK (Irreversible Inhibitor) Inhibitor->Casp1 Covalent Binding (Blocks Active Site) Inhibitor->Casp4511 Covalent Binding

Caption: Ac-FLTD-CMK covalently binds inflammatory caspases, preventing GSDMD cleavage and subsequent pyroptosis.[1][2][3]

Experimental Design & Controls

To validate pyroptosis using Ac-FLTD-CMK, a rigorous experimental design with appropriate controls is mandatory.

Cell Models
  • Primary Murine Bone Marrow-Derived Macrophages (BMDMs): The Gold Standard. High expression of GSDMD and NLRP3.

  • THP-1 (Human Monocytic Cell Line): Requires differentiation with PMA (100 nM, 3 hrs or overnight) to induce macrophage-like phenotype and GSDMD expression.

Essential Controls
Control TypeReagentPurpose
Vehicle Control DMSO (0.1%)Baseline cell death/secretion.
Negative Control Unstimulated CellsEstablish background LDH/ELISA levels.
Specificity Control Z-VAD-FMK (20 µM)Pan-caspase inhibitor. Blocks Apoptosis.[1][4][2][5][3][6][7] Note: Can induce Necroptosis if Casp-8 is blocked.
Pathway Control MCC950 (1-10 µM)Specific NLRP3 inhibitor. Confirms upstream dependency.
Positive Control Nigericin (10 µM)Potent K+ efflux ionophore; induces rapid pyroptosis.

Detailed Protocol: Inhibition of Pyroptosis in BMDMs

Objective: Determine if LPS+Nigericin-induced cell death is dependent on inflammatory caspase activity using Ac-FLTD-CMK.

Reagents Preparation[9][10]
  • Ac-FLTD-CMK Stock: Dissolve 5 mg Ac-FLTD-CMK in high-grade DMSO to create a 10 mM stock .

    • Note: CMK inhibitors are moisture-sensitive. Aliquot into single-use vials and store at -20°C or -80°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute stock in serum-free media immediately before use.

Step-by-Step Workflow
Phase 1: Priming (Signal 1)
  • Seed BMDMs at 1 x 10^6 cells/mL in 12-well plates (1 mL/well).

  • Treat cells with LPS (100 ng/mL) for 3-4 hours .

    • Why: This upregulates NLRP3 and Pro-IL-1

      
       protein levels (NF-
      
      
      
      B pathway).
Phase 2: Inhibitor Pre-treatment
  • One hour before the end of LPS priming, add Ac-FLTD-CMK .

    • Dose Titration: 10 µM, 20 µM, 50 µM. (Recommended starting effective dose: 10-20 µM ).

    • Critical: CMK inhibitors are irreversible alkylating agents. They require time to covalently bind the catalytic cysteine of the caspase. Do not add simultaneously with the activator.

Phase 3: Activation (Signal 2)
  • Add Nigericin (10 µM) or ATP (5 mM) to the wells.

    • Note: Do not wash out the inhibitor. Maintain Ac-FLTD-CMK presence during activation.

  • Incubate for 30–60 minutes (Nigericin) or 1–2 hours (ATP).

    • Visual Check: Pyroptotic cells will swell and form large "balloons" before rupturing. Ac-FLTD-CMK treated cells should remain morphologically intact.

Phase 4: Harvesting & Readouts
  • Supernatant Collection:

    • Collect 500 µL supernatant. Centrifuge at 500xg for 5 min to remove cell debris.

    • Assay A (LDH): Measure Lactate Dehydrogenase release (cytotoxicity).

    • Assay B (ELISA): Measure IL-1

      
       secretion.
      
  • Lysate Collection:

    • Lyse remaining cells in RIPA buffer + Protease Inhibitors.

    • Assay C (Western Blot): Probe for GSDMD-N (p30) .

Data Analysis & Expected Results

Quantitative Markers

The following table outlines the expected shifts in data if Ac-FLTD-CMK is effectively inhibiting pyroptosis.

ReadoutLPS + Nigericin (No Inhibitor)LPS + Nigericin + Ac-FLTD-CMKInterpretation
LDH Release High (>40%)Low (<10%) Blockade of plasma membrane rupture.
IL-1

(ELISA)
HighLow Blockade of cytokine maturation/release.
Pro-Caspase-1 (WB) PresentPresentInhibitor does not affect synthesis.
Cleaved Casp-1 (p20) HighLow/Absent Artifact Alert: CMK binding can shift migration or block autocleavage.
GSDMD-Full (WB) DecreasedMaintained Prevention of cleavage.[1][4][8]
GSDMD-N (WB) High IntensityAbsent Definitive proof of efficacy.
Western Blot Interpretation (GSDMD)

The most critical validation is the disappearance of the GSDMD-N band .

  • Full Length GSDMD: ~53 kDa.

  • N-Terminal Fragment (Active): ~30 kDa.

  • Result: Ac-FLTD-CMK treatment should result in a strong 53 kDa band and a faint or absent 30 kDa band compared to the positive control.

Troubleshooting & Critical Nuances

Specificity vs. Concentration

While Ac-FLTD-CMK is more specific than YVAD for inflammatory caspases, at high concentrations (>50-100 µM), chloromethylketones can exhibit off-target alkylation of other cysteine proteases or even serine proteases.

  • Solution: Always perform a dose-response curve. The lowest effective dose (usually ~10 µM in BMDMs) is the most scientifically robust.

Serum Interference

Serum proteins can bind peptide inhibitors, reducing effective concentration.

  • Solution: If high concentrations are required, try performing the activation step (Phase 3) in Opti-MEM or serum-reduced media.

Stability

The chloromethylketone group is reactive.

  • Solution: Never store diluted inhibitor. Make fresh working solutions from the DMSO stock for every experiment.

References

  • Yang, J., et al. (2018). Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor.[3] Proceedings of the National Academy of Sciences (PNAS), 115(26), 6792–6797.[3]

    • [Link]

    • Seminal paper defining Ac-FLTD-CMK specificity and crystal structure.
  • Shi, J., et al. (2015). Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death.

    • [Link]

    • Establishes GSDMD as the target for Caspase-1/4/5/11.
  • Kayagaki, N., et al. (2015). Caspase-11 cleaves gasdermin D for non-canonical inflammasome signalling.

    • [Link]

    • Validates the non-canonical p

Sources

Application

Precision Delivery of Ac-FLTD-CMK for Pyroptosis Inhibition in CNS Models

Introduction & Mechanism of Action Ac-FLTD-CMK is a potent, irreversible inhibitor designed to target inflammatory caspases (Caspase-1, -4, -5, and -11).[1][2] Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK) or apoptotic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

Ac-FLTD-CMK is a potent, irreversible inhibitor designed to target inflammatory caspases (Caspase-1, -4, -5, and -11).[1][2] Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK) or apoptotic caspase inhibitors (e.g., Ac-DEVD-CMK), Ac-FLTD-CMK is engineered based on the cleavage site of Gasdermin D (GSDMD) , the executioner pore-forming protein of pyroptosis.[3]

In neuroscience research, this compound is critical for dissecting the role of the inflammasome-pyroptosis axis in conditions such as Traumatic Brain Injury (TBI), stroke, Multiple Sclerosis (MS), and neurodegenerative diseases.

Mechanistic Logic[4]
  • Target Specificity: The "FLTD" sequence mimics the GSDMD cleavage site, acting as a decoy substrate. The chloromethylketone (CMK) group forms a covalent bond with the active site cysteine of the caspase, permanently disabling it.

  • Downstream Effect: By inhibiting Caspase-1/11, Ac-FLTD-CMK prevents the cleavage of GSDMD into its N-terminal fragment (GSDMD-N). Without GSDMD-N, membrane pores cannot form, blocking pyroptosis and the release of pro-inflammatory cytokines IL-1

    
     and IL-18.
    
Pathway Visualization

The following diagram illustrates the specific intervention point of Ac-FLTD-CMK within the neuroinflammatory cascade.

G cluster_0 Inhibition Mechanism Inflammasome Inflammasome Complex (NLRP3/AIM2) ProCaspase Pro-Caspase-1/11 Inflammasome->ProCaspase Recruits ActiveCaspase Active Caspase-1/11 ProCaspase->ActiveCaspase Cleavage/Activation GSDMD_Full GSDMD (Full Length) ActiveCaspase->GSDMD_Full Targets FLTD Site Inhibitor Ac-FLTD-CMK (Inhibitor) Inhibitor->ActiveCaspase Irreversible Binding (Blocks Activity) GSDMD_N GSDMD-N Fragment (Pore Former) GSDMD_Full->GSDMD_N Cleavage Pyroptosis Pyroptosis & Cytokine Release GSDMD_N->Pyroptosis Membrane Insertion

Caption: Ac-FLTD-CMK covalently binds Active Caspase-1/11, preventing GSDMD cleavage and pyroptosis.

Pre-Experimental Considerations

Solubility and Stability

Ac-FLTD-CMK is a hydrophobic peptide. Proper solubilization is non-negotiable for in vivo efficacy.

ParameterSpecificationNotes
Molecular Weight ~569.05 g/mol Always check batch-specific CoA.[4]
Primary Solvent DMSOSoluble up to 150 mg/mL.[5] Stock solutions should be prepared in 100% DMSO.
Aqueous Solubility PoorPrecipitates rapidly in pure saline/PBS without co-solvents.
Storage -80°C (Stock)Avoid freeze-thaw cycles. Aliquot immediately after dissolving.
Blood-Brain Barrier (BBB) Permeability

Like most peptide-based inhibitors, Ac-FLTD-CMK has limited BBB permeability when administered systemically (IV/IP).

  • Recommendation: For robust neuroscience data, prioritize Intracerebroventricular (ICV) or Stereotaxic Intraparenchymal delivery.

  • Systemic Use: Only use IP/IV routes if the BBB is known to be significantly compromised (e.g., severe TBI or late-stage stroke models) or if using high doses with optimized vehicles.

Core Protocol: Intracerebroventricular (ICV) Delivery

Application: Global CNS delivery (ventricular system distribution). Target Dose: 1–10


g per mouse (approx. 0.05–0.5 mg/kg equivalent).
A. Vehicle Preparation (Low Toxicity for CNS)

For direct CNS injection, high DMSO concentrations (>5%) can be neurotoxic.

  • Stock Solution: Dissolve Ac-FLTD-CMK in 100% DMSO to 10 mg/mL.

  • Working Solution (Example for 5

    
    g/2 
    
    
    
    L dose):
    • Dilute Stock 1:4 with PEG300 (Intermediate).

    • Dilute further with artificial Cerebrospinal Fluid (aCSF) or sterile PBS.

    • Final Target: <5% DMSO, <10% PEG300 in aCSF.

    • Note: If precipitation occurs, reduce concentration and increase injection volume slightly (max 5

      
      L for ICV), or use a cyclodextrin-based vehicle (e.g., 20% HP-
      
      
      
      -CD).
B. Surgical Procedure
  • Anesthesia: Induce with 3-5% isoflurane; maintain at 1.5-2%.

  • Stereotaxic Alignment: Fix head in stereotaxic frame. Ensure flat skull (Bregma and Lambda at same DV coordinate).

  • Coordinates (Mouse - Lateral Ventricle):

    • AP: -0.3 to -0.5 mm (posterior to Bregma)

    • ML: ±1.0 mm (lateral to midline)

    • DV: -2.5 to -3.0 mm (ventral from skull surface)

  • Injection:

    • Use a Hamilton syringe (10

      
      L) with a 33G needle.
      
    • Rate: 0.5

      
      L/min (slow infusion is critical to prevent backflow and tissue damage).
      
    • Leave needle in place for 5 minutes post-injection.

  • Post-Op: Suture scalp, administer analgesia (e.g., Meloxicam), and monitor recovery on a heating pad.

Alternative Protocol: Systemic Delivery (IP)

Application: Models with BBB breakdown or peripheral inflammation effects. Target Dose: 1–10 mg/kg.

Formulation (High Solubility)

To prevent precipitation in the peritoneal cavity, use a robust co-solvent system. Recipe (Standard "10/40/5/45" Mix):

  • 10% DMSO: Dissolve peptide here first.

  • 40% PEG300: Add slowly and vortex.

  • 5% Tween 80: Add and vortex.

  • 45% Saline: Add last. Warm to 37°C if cloudy.

Validation: Confirming Target Engagement

Simply injecting the drug is insufficient. You must prove it worked biochemically.

Workflow Visualization

Workflow cluster_Analysis Validation Assays Step1 TBI/Stroke Model Induction Step2 Ac-FLTD-CMK Delivery (ICV/IP) Step1->Step2 30 min - 1 hr post-injury Step3 Tissue Harvest (Peri-contusional Cortex) Step2->Step3 24 - 72 hrs WB Western Blot: GSDMD-N / Pro-GSDMD Step3->WB ELISA ELISA: IL-1β / IL-18 Step3->ELISA IHC Staining: TUNEL / Caspase-1 Step3->IHC

Caption: Experimental workflow from injury induction to molecular validation.

Key Biomarkers
AssayTarget MarkerExpected Outcome with Ac-FLTD-CMK
Western Blot GSDMD-N (30 kDa) Decreased (Inhibition of cleavage)
Western Blot Caspase-1 (p20)Decreased (Autoproteolysis inhibition)
ELISA IL-1

/ IL-18
Significantly Reduced
Microscopy PI uptake / TUNELReduced pyroptotic cell death

References

  • Yang, J., et al. (2018). Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor.[4] Proceedings of the National Academy of Sciences, 115(26), 6792-6797.[1][6] Link

    • Core reference for the design, crystal structure, and specificity of Ac-FLTD-CMK.
  • Gao, X., et al. (2021). Ac-FLTD-CMK inhibits pyroptosis and exerts neuroprotective effect in a mice model of traumatic brain injury.[7] NeuroReport, 32(3), 188-197.[7] Link

    • Primary reference for in vivo ICV delivery in a neuroscience context.
  • Shi, J., et al. (2017). Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death. Nature, 526, 660–665. Link

    • Foundational paper establishing the GSDMD cleavage mechanism.
  • Wu, B., et al. (2010). Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model. Translational Stroke Research, 1(1), 57-64. Link

    • Supporting reference for ICV/peptide inhibitor protocols in stroke models.

Sources

Method

Application Note: Ac-FLTD-CMK in Primary Neuron Cultures

Targeting the Inflammasome-Pyroptosis Axis in Neurodegeneration Introduction & Mechanism of Action Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) is a potent, irreversible inhibitor designed to target the infl...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the Inflammasome-Pyroptosis Axis in Neurodegeneration

Introduction & Mechanism of Action

Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) is a potent, irreversible inhibitor designed to target the inflammatory caspase family. Unlike broad-spectrum inhibitors (e.g., Z-VAD-FMK) that cross-react significantly with apoptotic Caspase-3, Ac-FLTD-CMK is engineered based on the cleavage site of Gasdermin D (GSDMD) , the executioner pore-forming protein of pyroptosis.

Mechanistic Specificity

The peptide sequence FLTD corresponds to the specific cleavage site on GSDMD recognized by inflammatory caspases.[1] The CMK (chloromethylketone) warhead acts as an electrophile, forming a covalent thioether bond with the active site cysteine of the caspase, permanently disabling the enzyme.

  • Primary Target: Caspase-1 (Canonical Inflammasome).

  • Secondary Targets: Caspase-4, -5, and -11 (Non-canonical Inflammasome).[2]

  • Exclusion: Minimal to no activity against Caspase-3 (Apoptosis) at physiological concentrations.

Pathway Visualization

The following diagram illustrates the precise intervention point of Ac-FLTD-CMK within the neuronal pyroptosis pathway.

PyroptosisPathway Stimulus Neuro-Insult (OGD, Amyloid-Beta, ATP) NLRP3 NLRP3 Inflammasome Assembly Stimulus->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 GSDMD_Full GSDMD (Full Length) Casp1->GSDMD_Full Cleaves FLTD site IL1B Mature IL-1β / IL-18 Casp1->IL1B Maturation Inhibitor Ac-FLTD-CMK (Irreversible Block) Inhibitor->Casp1 Alkylation GSDMD_N GSDMD-N Term (Pore Forming) GSDMD_Full->GSDMD_N Death Pyroptosis (LDH Release) GSDMD_N->Death Membrane Pores

Caption: Ac-FLTD-CMK covalently binds Active Caspase-1, preventing GSDMD cleavage and cytokine maturation.

Preparation & Handling Guidelines

Critical Safety Note: The halomethylketone (CMK) group is a reactive alkylating agent. Handle with gloves and avoid inhalation.

Stock Solution Preparation[3][4][5][6][7][8]
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid aqueous buffers for stock; CMK is prone to hydrolysis over time in water.

  • Concentration: Prepare a 10 mM or 25 mM stock solution.

    • Example: To make 10 mM stock from 1 mg of peptide (MW ~569.05 g/mol ), dissolve in 175.7

      
      L  of DMSO.
      
  • Storage: Aliquot into small volumes (e.g., 10-20

    
    L) to avoid freeze-thaw cycles. Store at -80°C  (stable for 6-12 months) or -20°C  (1-3 months). Protect from light.
    
Working Solution
  • Dilute the stock directly into pre-warmed culture media immediately prior to use.

  • Maximum DMSO Tolerance: Ensure final DMSO concentration in neuron culture is <0.1% (ideally <0.05%) to prevent solvent neurotoxicity.

Protocol: Application in Primary Neuron Cultures[3][8][9][10]

This protocol assumes the use of DIV (Days In Vitro) 10-14 cortical or hippocampal neurons, as inflammasome components are more robustly expressed in mature cultures.

Phase 1: Dose Optimization (Pilot Study)

Because primary neurons are more sensitive to alkylating agents than immortalized cell lines (like THP-1), a dose-response curve is mandatory.

GroupConcentrationPurpose
Vehicle DMSO (matched %)Negative Control
Low Dose 1

M
Test for high-affinity inhibition
Medium Dose 10

M
Standard starting point (Based on IC50)
High Dose 50

M
Max inhibition (Monitor for toxicity)
Positive Ctrl Z-VAD-FMK (20

M)
Pan-caspase comparison
Phase 2: Experimental Workflow

The inhibitor must be present before the pyroptotic cascade is fully engaged.

Workflow Step1 DIV 10-14 Neurons Step2 Pre-Treatment (Ac-FLTD-CMK) 30-60 min Step1->Step2 Step3 Induce Injury (OGD / ATP / Aβ) Step2->Step3 Step4 Incubation (4h - 24h) Step3->Step4 Step5 Harvest Supernatant & Lysate Step4->Step5

Caption: Standard workflow requires pre-incubation to allow cell permeation before insult.

Step-by-Step Procedure:

  • Equilibration: Remove 50% of the culture media from the neuron wells and set aside (keep warm) to avoid shocking neurons with a full media change.

  • Inhibitor Addition: Add Ac-FLTD-CMK (diluted in fresh Neurobasal) to the wells to reach the target concentration (e.g., 10

    
    M).
    
  • Pre-incubation: Incubate at 37°C / 5% CO

    
     for 30 to 60 minutes .
    
    • Why? CMK inhibitors are cell-permeable but require time to cross the plasma membrane and access the cytosolic inflammasome complex.

  • Injury Induction: Apply the neurotoxic stimulus (e.g., Oxygen-Glucose Deprivation, Glutamate, or Nigericin).

    • Note: If the stimulus requires a media change (like OGD buffer), ensure the inhibitor is re-added to the new buffer at the same concentration to maintain suppression.

  • Endpoint: Collect supernatant for ELISA/LDH and lyse cells for Western Blot.

Validation & Readouts

To confirm Ac-FLTD-CMK efficacy, you must demonstrate the blockade of Caspase-1 dependent events, not just general cell survival.

A. Western Blotting (The Gold Standard)

Probe cell lysates for the cleavage of GSDMD.

  • Successful Inhibition: You should see a reduction in the ~30 kDa GSDMD-N (N-terminal) band and retention of the ~53 kDa full-length GSDMD .

  • Caspase-1: Look for a reduction in the p20 active subunit, although CMK inhibitors primarily block activity, not necessarily the initial proteolytic processing of the pro-enzyme itself (depending on the feedback loop).

B. ELISA (Functional Output)

Measure IL-1


  and IL-18  in the culture supernatant.
  • Ac-FLTD-CMK should significantly reduce cytokine levels compared to the Vehicle+Injury group.

C. LDH Assay (Pyroptosis vs. Apoptosis)

Pyroptosis causes rapid membrane rupture and LDH release. Apoptosis preserves membrane integrity longer.

  • Result: Ac-FLTD-CMK should reduce LDH release at early time points (4-8 hours post-injury).

Expert Tips & Troubleshooting

Specificity vs. Toxicity
  • The "Dirty" CMK: Chloromethylketones are reactive. At high concentrations (>50-100

    
    M), they deplete intracellular glutathione (GSH) and can cause oxidative stress, paradoxically killing neurons. Always run a "Drug Only" control  (No injury + Ac-FLTD-CMK) to rule out intrinsic toxicity.
    
  • Alternative: If toxicity is observed, consider VX-765 (Belnacasan), which is a non-CMK, reversible Caspase-1 inhibitor, though Ac-FLTD-CMK is often preferred for specific GSDMD-pathway mapping.

Distinguishing Apoptosis
  • To prove the death mechanism is pyroptosis and not apoptosis, combine Ac-FLTD-CMK with an Annexin V / PI stain.

  • Pyroptosis: PI positive (early).

  • Apoptosis: Annexin V positive / PI negative (early).

  • Ac-FLTD-CMK should specifically block the PI-positive population in inflammasome-driven models.

Serum-Free Conditions
  • Primary neurons are cultured in serum-free media (Neurobasal/B27). Serum contains proteases that might degrade peptide inhibitors. Ac-FLTD-CMK is relatively stable, but serum-free conditions are optimal for its activity.

References

  • Yang, J., et al. (2018). "Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor."[2] Proceedings of the National Academy of Sciences (PNAS), 115(26), 6792–6797.[2]

    • Key Finding: Defines the FLTD sequence specificity and crystal structure of the inhibitor bound to Caspase-1.
  • Xu, X., et al. (2019).

    • Key Finding: Reviews the application of Caspase-1 inhibitors in neuronal models.
  • MedChemExpress (MCE).

    • Key Finding: Provides IC50 values (Caspase-1: 46.7 nM) and solubility data.[3][4][5][6]

  • Selleck Chemicals. "Ac-FLTD-CMK: Specific inhibitor for inflammatory caspases."[2][3][4][5][7]

    • Key Finding: Protocols for in vitro usage and stability d

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Ac-FLTD-CMK Solubility Issues in Aqueous Buffers: A Technical Support Guide

Welcome to the Technical Support Center. As Application Scientists, we frequently receive inquiries regarding the precipitation, loss of activity, and formulation challenges associated with Ac-FLTD-CMK (CAS: 2376255-48-8...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently receive inquiries regarding the precipitation, loss of activity, and formulation challenges associated with Ac-FLTD-CMK (CAS: 2376255-48-8).

Ac-FLTD-CMK is a highly potent, irreversible peptide inhibitor of inflammatory caspases (caspase-1, -4, -5, and -11)[1]. While it is an exceptional tool for studying pyroptosis and Gasdermin D (GSDMD) cleavage[2], its biochemical structure makes it notoriously difficult to handle in aqueous environments. This guide is designed to explain the physicochemical causality behind these issues and provide field-validated, self-validating protocols to ensure your experiments succeed.

The Root Cause: Why is Ac-FLTD-CMK Insoluble in Water?

To troubleshoot solubility, we must first understand the molecule's architecture. Ac-FLTD-CMK is derived from the natural GSDMD cleavage site[2]. However, three key modifications drive its extreme hydrophobicity:

  • Hydrophobic Core: The peptide sequence (Phe-Leu-Thr-Asp) contains bulky, non-polar residues (Phenylalanine and Leucine).

  • N-Terminal Acetylation (Ac): The addition of the acetyl group neutralizes the natural positive charge of the N-terminal amine, removing a critical hydrophilic interaction point.

  • C-Terminal Chloromethylketone (CMK): This reactive electrophile is highly lipophilic. It is designed to covalently bind the catalytic cysteine of caspases, but it offers zero hydrogen-bonding capability with water.

Because the molecule lacks sufficient ionizable groups at physiological pH, its partition coefficient heavily favors organic solvents. When introduced directly into water or Phosphate-Buffered Saline (PBS), the hydrophobic molecules rapidly aggregate to minimize contact with water, resulting in visible precipitation[1].

Mechanism LPS Pathogen Signals (e.g., LPS) Inflammasome Inflammasome Assembly LPS->Inflammasome ProCasp Pro-Caspase-1/4/5/11 Inflammasome->ProCasp Cleaves & Activates ActiveCasp Active Inflammatory Caspases ProCasp->ActiveCasp GSDMD Gasdermin D (GSDMD) ActiveCasp->GSDMD Cleaves Pore GSDMD N-Terminal Pore GSDMD->Pore Pyroptosis Pyroptosis & IL-1β Release Pore->Pyroptosis Inhibitor Ac-FLTD-CMK (Covalent Inhibitor) Inhibitor->ActiveCasp Irreversible Binding

Figure 1: Mechanism of action of Ac-FLTD-CMK inhibiting inflammatory caspases to block pyroptosis.

Frequently Asked Questions (Troubleshooting Q&A)

Q: Why does my Ac-FLTD-CMK precipitate immediately upon addition to cell culture media? A: This is caused by "solvent shock." When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous media, the local concentration of the peptide exceeds its aqueous solubility limit (<1 mg/mL) before it can uniformly diffuse. Fix: Pre-warm your cell culture media to 37°C. Add the DMSO stock dropwise while vigorously swirling the media to ensure rapid dispersion. Keep the final DMSO concentration below 0.1% – 0.5% to prevent both precipitation and cellular toxicity.

Q: How should I prepare and store my master stock solution to prevent degradation? A: You must use fresh, anhydrous DMSO [1]. DMSO is highly hygroscopic; if the bottle is left open, it absorbs atmospheric moisture. Even trace amounts of water in the DMSO will drastically reduce the solubility of Ac-FLTD-CMK. Once dissolved, aliquot the stock into single-use tubes and store at -80°C. The reactive CMK group degrades upon repeated freeze-thaw cycles.

Q: Can I use heating or sonication to force dissolution in aqueous buffers? A: Sonication in a room-temperature water bath is highly recommended to aid dissolution in DMSO or complex co-solvent mixtures[3]. However, prolonged heating in purely aqueous buffers must be strictly avoided . The CMK group is an electrophile susceptible to nucleophilic attack by water (hydrolysis), especially at basic pH. Heating accelerates this degradation, permanently inactivating the inhibitor's ability to bind caspases.

Q: What is the optimal formulation for in vivo dosing (e.g., mice injections) without precipitation? A: You cannot inject pure DMSO, nor can you use pure saline. You must use a step-wise co-solvent system that gradually steps down the hydrophobicity. The industry-standard validated protocol is the 10/40/5/45 Rule (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)[3].

Quantitative Solubility Data

Use the following table to benchmark your formulation expectations. If your observed solubility is lower than these values, your solvent is likely compromised (e.g., moisture in the DMSO).

Solvent SystemMax Solubility LimitRecommended ApplicationApplication Notes
Anhydrous DMSO ≥ 100 mg/mL (~175 mM)Master Stock PreparationRequires fresh, moisture-free DMSO. Sonication aids dissolution[1].
Ethanol ~ 25 - 50 mg/mLAlternative StockLess stable long-term than DMSO.
Water / PBS / Saline < 1 mg/mL (Insoluble)Not RecommendedWill precipitate immediately upon contact[1].
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 2.5 mg/mLIn Vivo DosingMust be prepared sequentially. Use fresh on the same day[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . If the solution turns cloudy at any step, the protocol has failed, indicating either compromised reagents (wet DMSO) or improper mixing technique.

Protocol A: Preparation of 100 mg/mL Master Stock (In Vitro)
  • Equilibrate: Remove the lyophilized Ac-FLTD-CMK vial from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric water to condense on the powder, ruining solubility.

  • Reconstitute: Add the calculated volume of fresh, anhydrous DMSO directly to the vial (e.g., add 50 µL DMSO to 5 mg of peptide to achieve 100 mg/mL).

  • Agitate: Vortex gently for 30 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 1-2 minutes[3]. Validation: The liquid must be 100% transparent with no floating particulates.

  • Store: Aliquot immediately into sterile, tightly sealed tubes and store at -80°C. Use within 6 months[3].

Protocol B: Step-Wise Co-Solvent Formulation for In Vivo Administration

Critical Rule: Never pre-mix the solvents. You must add them sequentially to the peptide to prevent precipitation[3].

  • Step 1 (DMSO): Start with the required volume of clear Master Stock (in DMSO). This will constitute 10% of your final volume.

  • Step 2 (Polymer Matrix): Add PEG300 to a final volume fraction of 40% . Vortex thoroughly until the solution is completely homogeneous. Causality: PEG300 acts as a co-solvent, wrapping the hydrophobic peptide in a polymer matrix before water is introduced.

  • Step 3 (Surfactant): Add Tween-80 to a final volume fraction of 5% . Vortex thoroughly. Causality: Tween-80 is a non-ionic surfactant that forms micelles, further shielding the lipophilic CMK and peptide backbone.

  • Step 4 (Aqueous Phase): Finally, add Saline (0.9% NaCl) dropwise to make up the remaining 45% of the volume. Invert gently to mix. Validation: The resulting solution should be crystal clear. If it is milky, the mixing at Steps 2/3 was insufficient.

Workflow Solid Ac-FLTD-CMK (Lyophilized Powder) DMSO Step 1: Add Anhydrous DMSO (Vortex/Sonicate) Solid->DMSO Stock Clear Stock Solution (e.g., 100 mg/mL) DMSO->Stock PEG Step 2: Add 40% PEG300 (Mix well) Stock->PEG 10% v/v Tween Step 3: Add 5% Tween-80 (Mix well) PEG->Tween Saline Step 4: Add 45% Saline (Mix well) Tween->Saline Working Aqueous Working Solution (Ready for In Vivo) Saline->Working

Figure 2: Step-by-step co-solvent formulation workflow for in vivo Ac-FLTD-CMK administration.

References

  • Yang, Jie, et al. "Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor." Proceedings of the National Academy of Sciences 115.26 (2018): 6792-6797. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Ac-FLTD-CMK Concentration to Minimize Off-Target Effects

Welcome to the Technical Support Center for Ac-FLTD-CMK application and optimization. This guide is engineered for researchers and drug development professionals who require precise modulation of pyroptosis without confo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ac-FLTD-CMK application and optimization. This guide is engineered for researchers and drug development professionals who require precise modulation of pyroptosis without confounding off-target apoptotic or cytotoxic effects.

Mechanistic Overview: The Causality of Specificity

Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) is a potent, irreversible inhibitor designed to specifically target inflammatory caspases[1]. Unlike pan-caspase inhibitors such as Z-VAD-FMK—which indiscriminately block both apoptotic and pyroptotic pathways[2]—Ac-FLTD-CMK derives its specificity from the native cleavage sequence of Gasdermin D (GSDMD)[1].

The inhibitor functions through a two-step mechanism:

  • Sequence Recognition: The FLTD peptide sequence mimics the GSDMD hinge region, directing the molecule specifically to the catalytic groove of Caspase-1, -4, -5, and -11[1].

  • Covalent Alkylation: The chloromethylketone (CMK) warhead acts as a highly reactive electrophile, forming a permanent covalent bond with the catalytic cysteine (e.g., Cys285 in Caspase-1)[1].

The Root Cause of Off-Target Effects: Because the CMK warhead is highly reactive, exceeding the optimal working concentration saturates the target inflammatory caspases. Once saturated, the excess electrophilic CMK groups will begin non-specifically alkylating the catalytic cysteines of apoptotic caspases (like Caspase-3) or other cellular thiols, leading to off-target apoptosis or general cytotoxicity[3].

G Inflammasome Inflammasome Assembly Caspase Inflammatory Caspases (Caspase-1/4/5/11) Inflammasome->Caspase Activates GSDMD Gasdermin D (GSDMD) Caspase->GSDMD Cleaves AcFLTD Ac-FLTD-CMK (Covalent Inhibitor) AcFLTD->Caspase Blocks (Cys285) GSDMD_N GSDMD-N Terminal (Pore Formation) GSDMD->GSDMD_N Releases Pyroptosis Pyroptosis & IL-1β Release GSDMD_N->Pyroptosis Induces

Mechanism of Ac-FLTD-CMK inhibiting inflammatory caspases to prevent GSDMD-mediated pyroptosis.

Quantitative Profiling: Target vs. Off-Target Affinity

To establish a safe therapeutic window, you must align your working concentration with the specific IC50 of your target enzyme. Note the significant variance between human and murine targets.

Target EnzymeIC50 ValueSpecies RelevancePrimary Function
Caspase-1 46.7 nMHuman / MouseCanonical Inflammasome Execution[4]
Caspase-5 329.0 nMHumanNon-canonical Inflammasome[1]
Caspase-4 1.49 μMHumanNon-canonical Inflammasome[1]
Caspase-11 ~10.0 μMMouseNon-canonical Inflammasome[5]
Caspase-3 >50.0 μMHuman / MouseApoptosis Executioner (Off-Target)[6]

Troubleshooting & FAQs

Q1: How do I determine the optimal working concentration for my specific cell line to avoid off-target effects? A: Your concentration must be dictated by the species and the specific caspase you are targeting. For human Caspase-1 (e.g., in THP-1 cells), the IC50 is extremely low (46.7 nM)[4]. Using standard 10 μM concentrations here is overkill and risks off-target alkylation. However, if you are targeting murine Caspase-11 (e.g., in BMDMs), you must use higher concentrations (up to 10 μM) to achieve inhibition[5]. Actionable Advice: Always perform a titration curve (0.1 μM to 20 μM). Set your working concentration at 3–5 times the IC50 of your specific target, and never default to a universal 10 μM without validation.

Q2: I am observing cell death in my macrophages despite pre-treating with Ac-FLTD-CMK. Is it off-target apoptosis or compound cytotoxicity? A: This is a classic symptom of either incomplete pyroptosis blockade (concentration too low) or off-target induction of apoptosis (concentration too high). If your concentration exceeds 20 μM, the CMK group can cause non-specific stress responses that trigger apoptosis[3]. Actionable Advice: Implement a dual-readout validation system. Measure LDH release (which indicates pyroptosis/necrosis) alongside a fluorometric Caspase-3/7 assay. If Caspase-3 activity spikes, your concentration is too high and is inducing apoptosis. If LDH remains high but Caspase-3 is basal, your concentration is too low to block the inflammatory caspase.

Q3: How should I prepare and store the stock solution to maintain specificity and prevent degradation? A: Ac-FLTD-CMK is highly soluble in DMSO (up to 100 mg/mL)[7]. However, the CMK warhead is highly susceptible to hydrolysis in aqueous environments. Moisture-contaminated DMSO will degrade the compound, reducing its effective concentration. This often tricks researchers into using higher volumes of the degraded stock, which inadvertently increases DMSO-induced cytotoxicity. Actionable Advice: Reconstitute in fresh, anhydrous DMSO, aliquot immediately into single-use vials, and store at -20°C[5]. Never store working solutions in aqueous buffers; dilute into your assay medium immediately before application[8].

Self-Validating Experimental Protocol: Ac-FLTD-CMK Titration

To ensure experimental trustworthiness, follow this self-validating workflow. This protocol inherently controls for off-target apoptotic induction while confirming pyroptotic blockade.

Workflow Prep 1. Stock Prep (10 mM in DMSO) Titration 2. Serial Dilution (0.1 μM - 20 μM) Prep->Titration Treatment 3. Cell Pre-treatment (30-60 min) Titration->Treatment Stimulation 4. Inflammasome Stimulation Treatment->Stimulation Validation 5. Dual Validation (LDH & Casp-3) Stimulation->Validation

Self-validating experimental workflow for titrating Ac-FLTD-CMK working concentrations.

Step-by-Step Methodology

Step 1: Stock Preparation

  • Spin down the lyophilized Ac-FLTD-CMK vial before opening.

  • Reconstitute in anhydrous DMSO to create a 10 mM stock solution[4].

  • Aliquot into 10 μL volumes to avoid freeze-thaw cycles and store at -20°C[5].

Step 2: Serial Dilution & Vehicle Control

  • Prepare a serial dilution of Ac-FLTD-CMK in your specific culture media: 0.1 μM, 0.5 μM, 1.0 μM, 5.0 μM, 10.0 μM, and 20.0 μM.

  • Critical: Ensure the final DMSO concentration is equalized across all wells and remains below 0.1% (v/v) to prevent solvent-induced membrane stress.

Step 3: Cell Pre-treatment

  • Seed macrophages (e.g., BMDMs or THP-1) at

    
     cells/well in a 96-well plate[7].
    
  • Replace the media with the Ac-FLTD-CMK dilutions and incubate for 30 to 60 minutes at 37°C. This allows the covalent CMK warhead sufficient time to bind the target cysteines.

Step 4: Inflammasome Stimulation

  • Prime the cells with 200 ng/mL LPS for 4 hours[7].

  • Induce inflammasome assembly by adding 5 mM ATP or 10 μM Nigericin for 30–45 minutes[7].

Step 5: Dual Validation Assay (The Self-Validating Step)

  • Supernatant Analysis (Pyroptosis): Collect the supernatant and perform an LDH release assay and an IL-1β ELISA. Successful target engagement will show a dose-dependent decrease in LDH and IL-1β.

  • Lysate Analysis (Off-Target Apoptosis): Lyse the remaining cells and run a Caspase-3/7 fluorometric assay (using DEVD-AMC substrate).

  • Data Interpretation: The optimal working concentration is the highest concentration that suppresses LDH/IL-1β without elevating Caspase-3/7 activity above baseline vehicle controls.

References[9] Ac-FLTD-CMK | Pyroptosis inhibitor | CAS 2376255-48-8. selleckchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6wTDEC8TvAbjOGGT3qFLiYaT_1v5jk-BShfMF5QFfoxZCOQ2vmjfXYLfhmRdXMA4eaR5s-DrCb9caESQxPTNKWVRpv6dIUUgYf9dDxXj0HfHOpdx02W0NdK-DiSBaAFSIgTPIklLkwoR2oetbGGQ=[4] Ac-FLTD-CMK (7242) by Tocris, Part of Bio-Techne. bio-techne.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTTxJ1Mts1YxDpHJuoapTqVMudyE--_JvSgrxteEUKR4sYEphB1Fq-W4GhFcAMAt8Zwg4QKzFPoUPwW9bUbbQ5pGdfJIz33nDVtSCLzZQfve8-PDDggEPRomBu5Wv3tbDpENc5Anc_cBhJuiPxtYPtIMDgzN9fO4oafJ9HbBkFc5RCrw==[6] Ac-FLTD-CMK | Caspase Inhibitor. medchemexpress.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS_ZzXASThTkvKjPNE3w6EGSud_ELEnD2c2lib1vrqIA-WNB8OzLJnR6AaeA2jHo7mzX3S60W4VAQXFyWvFSWQ_6No0GcfOuJ_zE0b87vnBWOEUi3ilbtEWYIgWN_esv255-m7dbQmmu0=[1] Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors. frontiersin.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_V8L025Lwpcf9GubHkV0WqWF1fuWk3bYNTMD1I1PiF5jeARHjGdpmYHPsNd6Gic7SwwNXkEAgoVEkKfMljGoSGPlrI1UP-HWzXFaQxdHTlqdf2kVxZ2mOczPJC3ACW8e2QZXJeWOeaACutLxz8_iy0DbfMSq790HsAuEq-0plMCXH0_WJZFGClYm_Of9xcKI-tQ==[10] Ac-FLTD-CMK | Caspase. targetmol.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdl2RFHqcTE9A6zRXL6kNvLfSNvfr1k8FAlXSBbqGnkAwlSBkpqwDWaTyEaX5eQSK3YDrFaOmASAhOdPUYh4spKsGF8bGxnVMfJJTSZ6GLREhuxkkGHnTI_zEJ1q1n6x5igM82S9v_iw==[8] Ac-FLTD-CMK - Potent Protease Inhibitor for Research. apexbt.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI4lotrsrqBNnI4HWkRWK3xG_CPgaF6TebTon50OYLrV7U7r0czKjnfhHMnNIdg0Cc9S-TnqyXaLAQdzNSnOucxqmRwn5XiosICbR5tDOyffqRYRj8IHKM_wU0_7MCQ4X0Jtm84FWELw==[7] Ac-FLTD-CMK Datasheet. selleckchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7iR_MkvNYdkyZcDM4pOUEz5xSVFGmE5KJGwe4zCO6tQSInyCZHjtnO8F9jleTh97_8g4vFxmIzyHfltg6wst6OcF_gKMYtCEuy_1-oppwdYEOSjoD1Dt49T7Qws8Qn1H9crg6Ihrys1AY4cbjtuYkLmh1v8XypohYmnoQQdz4kkiJ[5] Ac-FLTD-CMK | Caspase Inhibitors. rndsystems.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKbl4E23LjtoXmrLACZJHTuj9qtRt9sW4JCb9w8h3HqeXuck9VjOzkjvT7XVcrM_orh1g6NuHgOl02OKRM2Zw4WbMrA-paEb0s_qCyYwN5iXbZwDSD8TB16pyMexpskYZ7tB8JiN1pWXJXBT8oGA==[11] Pyroptosis inhibitors | pathway | apoptosis | necroptosis. selleckchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXHGTcprXv3KvpcX0MvdxvtsdaD0uxKP6EyuAH0R3wfFsI8zQhUIka6g1lJxfYl7psyRPP86WT0upWz8eQk446Wklkm_awK7sEfJOm4FHD3XDAoAlZ9wo-Wq4huKYPc-F_lX50Kg==[2] Gasdermin D in pyroptosis. windows.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv19v7P8VyiPtczjBK-1jsiQksf5gAWonrDZ6Be3CYVpDaGDNTGFuKmLTwrp58Z--qJPtz33HcR3W49kl1F02HHpCD3lOamutlGc0k6EvMohdIGVcCzePYBXTPvfhivQvkMosjVYDZVXk3tZQAMXrSP9y6RVDscpPwPt6lxCPvRnQIzTpUYbhYVBd93M1VlV0TkZv2[3] Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation. frontiersin.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaLpSNU6KWqR1rUohGLB48VkOHSZGJTSH73CQOQ8CUYbGUzb9bIW-LzUBQLb4tnPPBt00O3SdvAIDebGTxjbsHmS1GeagAR4nPV_cuXygWrw6Yz0zQQrwiVQT8mHF6FGNApLSmScbWMf_Ut0cX-L4XVQZkmvfrP6itmZT856yVlxRDMi5V5A4gyohLuemsLXB8cx_Q[12] Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4dgJygOk3R_BVrx0efARGAoj7TOH6HdBPBmqh-qgRsWdUxPhBnP0NUwLvZ9x67_D7pXeH6Crn_peITBW0N03OMgQdKwffGMaUmNAg87O9SgkkND1Uq9nB-w2A14XRrtycr58KRmvUCXXQCLs=[13] Cell death in acute lung injury: caspase-regulated apoptosis, pyroptosis, necroptosis, and PANoptosis. frontiersin.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEkNxmEXhx_k0AYlG2wPbsY7A1kovrQopTVAPD_G689GhsIqqHQF1P6je6xxO_ocmf1vHhGaD9QpZsmwVtfBCime-cFFByjB6E06zU4CIpUIj7LmQX9cstqo9vzQBH8BeZO3hWDdZUtcmEJrTDPg5GtdPSqoeW-eHwzjN50bqPeGHCVsdHDHOaMJiLF37OKk8k0TM=

Sources

Troubleshooting

Technical Support Center: Ac-FLTD-CMK Stability &amp; Handling Guide

Product Identity: Ac-FLTD-CMK (Caspase-1/4/5 Inhibitor) Chemical Class: Peptide Chloromethylketone (Irreversible Inhibitor) Target Pathway: Inflammasome-mediated Pyroptosis[1] Part 1: Core Technical Brief Ac-FLTD-CMK is...

Author: BenchChem Technical Support Team. Date: March 2026

Product Identity: Ac-FLTD-CMK (Caspase-1/4/5 Inhibitor) Chemical Class: Peptide Chloromethylketone (Irreversible Inhibitor) Target Pathway: Inflammasome-mediated Pyroptosis[1]

Part 1: Core Technical Brief

Ac-FLTD-CMK is a potent, irreversible inhibitor designed to target inflammatory caspases (Caspase-1, -4, and -5).[1] Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK), the FLTD sequence confers specificity for the Caspase-1 catalytic site, mimicking the cleavage site of Gasdermin D (GSDMD) .[1] The CMK (chloromethylketone) warhead forms a covalent thioether bond with the active-site cysteine, permanently disabling the enzyme.[1]

Critical Stability Warning: The CMK warhead is an alkylating agent.[1] It is inherently reactive and prone to hydrolysis in aqueous solutions, particularly at neutral or alkaline pH.[1] It must be stored in organic solvent (DMSO) and only introduced to aqueous media immediately prior to use. [1]

Part 2: Reconstitution & Long-Term Storage

Solubility & Reconstitution Table
SolventSolubility LimitStability ProfileRecommended Use
DMSO (Anhydrous) ~100 mg/mL High (Years at -20°C)Primary Stock Solution
Ethanol ~25 mg/mLModerateAlternative Stock
Water / PBS < 1 mg/mLVery Low (Hydrolysis)Do NOT use for stock
Protocol: Preparing the Master Stock
  • Step 1: Centrifuge the vial before opening to ensure the lyophilized powder is at the bottom.[1]

  • Step 2: Add anhydrous DMSO to the vial. Avoid "wet" DMSO (DMSO that has been left open), as absorbed atmospheric moisture will degrade the CMK group over time.[1]

  • Step 3: Vortex vigorously.[1] If the solution is not clear, sonicate in a water bath for 2–5 minutes at room temperature.

  • Step 4: Aliquot immediately. Do not store the bulk stock in a single tube. Divide into single-use aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.

  • Step 5: Store at -20°C (stable for ~1 year) or -80°C (stable for >2 years). Protect from light.[1][2]

Expert Insight: Why Aliquot? Peptide-CMK inhibitors are hygroscopic.[1] Repeated opening of a cold vial introduces condensation, which accelerates hydrolysis of the chloromethyl ketone warhead, rendering the inhibitor inactive even if the peptide backbone remains intact.

Part 3: Experimental Troubleshooting & Stability in Solution

Workflow Diagram: Mechanism & Inhibition Point

The following diagram illustrates the specific intervention point of Ac-FLTD-CMK within the pyroptosis pathway.

G cluster_inflammasome Inflammasome Complex NLRP3 NLRP3/Inflammasome ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruitment ActiveCasp1 Active Caspase-1 ProCasp1->ActiveCasp1 Auto-proteolysis GSDMD Gasdermin D (Full Length) ActiveCasp1->GSDMD Cleavage at FLTD sequence IL1B_Pro Pro-IL-1β ActiveCasp1->IL1B_Pro Processing Inhibitor Ac-FLTD-CMK (Inhibitor) Inhibitor->ActiveCasp1 Irreversible Alkylation (Covalent Binding) GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Release of N-term Pyroptosis PYROPTOSIS (Cell Death) GSDMD_N->Pyroptosis Membrane Pore Formation IL1B_Mat Mature IL-1β IL1B_Pro->IL1B_Mat IL1B_Mat->Pyroptosis Release via Pores

Caption: Ac-FLTD-CMK covalently binds Active Caspase-1, preventing the cleavage of Gasdermin D (GSDMD) and Pro-IL-1β, thereby blocking pyroptosis.[1][3]

Troubleshooting Guide (FAQ)
Q1: My inhibitor precipitated when I added it to the cell culture media. What happened?

Cause: "Solvent Shock." Adding a high-concentration DMSO stock directly to aqueous media can cause the hydrophobic peptide to crash out of solution before it disperses.[1] Solution:

  • Stepwise Dilution: Dilute your DMSO stock 1:10 into an intermediate buffer (e.g., PBS or media) slowly while vortexing, then add this intermediate to your final culture.

  • Warm the Media: Ensure your cell culture media is pre-warmed to 37°C. Cold media promotes precipitation.[1]

  • Limit DMSO: Keep the final DMSO concentration < 0.5% if possible.

Q2: Can I add DTT or 2-Mercaptoethanol to the buffer?

Strictly NO (during storage/pre-incubation).

  • Reasoning: The CMK group reacts with thiols. If you mix Ac-FLTD-CMK with a buffer containing DTT (dithiothreitol) or BME before adding it to the enzyme, the DTT will act as a "decoy," reacting with the inhibitor and neutralizing it.[1]

  • Correct Protocol: Add the inhibitor to the enzyme/cells first.[1] Allow the covalent bond to form (15–30 mins).[1] Then you may add reducing agents if your downstream assay requires them, although the inhibition is irreversible and should persist.

Q3: How long is the inhibitor stable in cell culture media?

Answer: The half-life is relatively short (hours, not days).[1]

  • Mechanism: At pH 7.4, the chloromethyl ketone group slowly hydrolyzes.[1]

  • Protocol: For experiments lasting >12–24 hours, you may need to "spike" the media with fresh inhibitor every 12 hours to maintain effective suppression of Caspase-1, although the bound enzyme remains inhibited permanently.

Q4: I see no inhibition of Caspase-3. Is the compound defective?

Answer: No. This confirms specificity.

  • Ac-FLTD-CMK is highly selective for Caspase-1, -4, and -5 (Inflammatory Caspases).[1][3][4][5][6][7][8]

  • It has negligible activity against Caspase-3 (Apoptotic Caspase).[1][3][4][5][9] If you require Caspase-3 inhibition, use Ac-DEVD-CMK .[1]

Part 4: In Vivo Formulation Guide

For animal studies, simple DMSO/PBS mixtures often precipitate.[1] Use the following "solubility-enhancing" formulation for IP or IV injection:

  • Prepare Stock: Dissolve Ac-FLTD-CMK in 100% DMSO (concentration: ~33 mg/mL).

  • Sequential Addition: Add solvents in this exact order (vortex between each addition):

    • 10% DMSO (containing the compound)[1][5]

    • 40% PEG300 (Polyethylene Glycol 300)[1][5]

    • 5% Tween-80[1][5]

    • 45% Saline (0.9% NaCl)[1]

  • Final Concentration: This yields a clear stable solution at ~3.3 mg/mL.[1] Use immediately.

References

  • Yang, J., et al. (2018). Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor.[1] Proceedings of the National Academy of Sciences (PNAS), 115(26), 6792–6797.[1] Available at: [Link][1]

Sources

Optimization

Potential cytotoxicity of Ac-FLTD-CMK at high concentrations

Technical Support Center: Troubleshooting Ac-FLTD-CMK Cytotoxicity at High Concentrations Diagnostic Overview Ac-FLTD-CMK is a potent, Gasdermin D (GSDMD)-derived peptide inhibitor designed to specifically block inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Ac-FLTD-CMK Cytotoxicity at High Concentrations

Diagnostic Overview

Ac-FLTD-CMK is a potent, Gasdermin D (GSDMD)-derived peptide inhibitor designed to specifically block inflammatory caspases (Caspase-1, -4, -5, and -11) and suppress pyroptosis[1]. While it exhibits exceptional specificity at low nanomolar to low micromolar ranges, researchers frequently encounter unexpected cell death when dosing at high concentrations (e.g., >20–50 µM). This guide provides a root-cause analysis of high-dose cytotoxicity and establishes a self-validating protocol to define an optimal therapeutic window.

Root Cause Analysis & FAQs

Q1: My cells are dying even without an inflammasome trigger when treated with 50 µM Ac-FLTD-CMK. What is the biochemical cause? A: You are likely observing Electrophilic Off-Target Alkylation . Ac-FLTD-CMK utilizes a chloromethylketone (CMK) moiety—an irreversible, electrophilic warhead that covalently modifies the catalytic cysteine of caspases[1]. The "FLTD" sequence drives specificity, but at high concentrations, mass action overcomes this thermodynamic preference. The highly reactive CMK group begins to non-specifically alkylate other cellular nucleophiles, such as glutathione (GSH) or off-target cysteine proteases. This depletes cellular antioxidants, triggering oxidative stress and subsequent non-specific apoptosis or necrosis. Causality Check: To prevent this, cap your maximum working concentration at 10 µM for cellular assays[1].

Q2: I am using a 100 µM dose to ensure complete Caspase-4 inhibition, but LDH release is massive. Is the peptide itself inherently toxic? A: The toxicity is likely Vehicle-Induced (DMSO Toxicity) rather than peptide toxicity. Ac-FLTD-CMK is highly hydrophobic and typically reconstituted in 100% DMSO[2]. If you use a 10 mM stock to achieve a 100 µM final concentration, your culture media will contain 1% (v/v) DMSO. Primary macrophages (e.g., BMDMs) and sensitive cell lines exhibit severe membrane destabilization and basal stress responses at DMSO concentrations above 0.1%[3]. Causality Check: Always prepare highly concentrated master stocks (e.g., 50 mM) so the final DMSO concentration never exceeds 0.1%.

Q3: Does Ac-FLTD-CMK cross-react with apoptotic caspases at high doses? A: Ac-FLTD-CMK is highly selective against Caspase-3 (IC50 > 100 µM)[4]. However, recent comparative profiling indicates that at elevated concentrations, it can weakly inhibit Caspase-8[5]. In certain cellular contexts, unintended Caspase-8 inhibition can alter the delicate balance of cell death pathways, paradoxically sensitizing cells to necroptosis via RIPK1/RIPK3 activation.

Target Specificity & Therapeutic Window

To design a safe experiment, you must respect the established IC50 values. The table below summarizes the target affinities, demonstrating that high concentrations are mathematically unnecessary for its primary targets.

Target EnzymeIC50 ValueInhibition StatusReference
Caspase-1 46.7 nMHighly Potent[4],[1]
Caspase-5 329 nMPotent[4],[1]
Caspase-4 1.49 µMModerate[4],[1]
Caspase-11 ~10.0 µMModerate (Murine)[6]
Caspase-3 > 100 µMNo Inhibition (Apoptotic)[4],[1]
Caspase-8 Weak/High DoseOff-Target Risk[5]

Visualizing the Mechanism

G Inflammasome Inflammasome Activation (NLRP3, etc.) Caspase1 Inflammatory Caspases (Casp-1, 4, 5, 11) Inflammasome->Caspase1 GSDMD Gasdermin D (GSDMD) Caspase1->GSDMD Cleavage Pyroptosis Pyroptosis & IL-1β Release GSDMD->Pyroptosis AcFLTD Ac-FLTD-CMK (Low Dose: <10 µM) AcFLTD->Caspase1 Specific Inhibition AcFLTD_High Ac-FLTD-CMK (High Dose: >50 µM) OffTarget Off-Target Alkylation (Cellular Thiols, Casp-8) AcFLTD_High->OffTarget Electrophilic Reactivity Toxicity Non-Specific Cytotoxicity (Oxidative Stress / Necroptosis) OffTarget->Toxicity

Fig 1: Mechanism of Ac-FLTD-CMK specific inhibition vs. high-dose off-target cytotoxicity.

Self-Validating Experimental Protocol: Titration & Viability Screening

To ensure scientific integrity, every inhibitor assay must be a self-validating system. This protocol isolates peptide toxicity from vehicle toxicity and confirms functional efficacy.

Phase 1: Stock Preparation & Dilution

  • Reconstitution: Dissolve Ac-FLTD-CMK powder in 100% anhydrous DMSO to create a 50 mM master stock. Why? A highly concentrated stock ensures that subsequent dilutions introduce negligible DMSO into the cell culture[2].

  • Intermediate Dilution: Prepare a 1000x intermediate stock for each desired final concentration (e.g., for a 10 µM final dose, prepare a 10 mM intermediate stock in 100% DMSO).

  • Media Spiking: Add 1 µL of the 1000x intermediate stock per 1 mL of culture media. Why? This standardizes the final DMSO concentration across all wells to exactly 0.1%, eliminating vehicle variance as a confounding factor.

Phase 2: The Self-Validating Matrix Setup Plate cells (e.g., BMDMs or THP-1) and set up the following control matrix before introducing the inflammasome trigger:

  • Control A (Baseline): Untreated cells + 0.1% DMSO. (Validates baseline health).

  • Control B (Positive Trigger): Cells + 0.1% DMSO + Inflammasome Trigger (e.g., LPS/Nigericin). (Validates the pyroptosis assay works)[1].

  • Control C (Inhibitor Toxicity): Cells + 10 µM Ac-FLTD-CMK (No Trigger). (Validates the inhibitor itself is not cytotoxic at this dose).

  • Experimental Well: Cells + 10 µM Ac-FLTD-CMK + Inflammasome Trigger.

Phase 3: Execution & Readout

  • Pre-incubation: Treat cells with the inhibitor (or DMSO vehicle) for 30–60 minutes prior to inflammasome activation. Why? CMK inhibitors require time to covalently bind the active site of basal or newly formed caspases[1].

  • Activation: Introduce the secondary trigger (e.g., 10 µM Nigericin or 5 mM ATP) for 45–90 minutes[1].

  • Dual Readout:

    • LDH Release Assay: Quantify cytotoxicity/pyroptosis by measuring lactate dehydrogenase in the supernatant[1].

    • IL-1β ELISA: Confirm functional inhibition of the inflammasome pathway[7].

Visualizing the Workflow

Workflow Step1 1. Stock Preparation Reconstitute in 100% DMSO (50 mM) Step2 2. Serial Dilution Maintain constant DMSO (≤0.1%) Step1->Step2 Step3 3. Self-Validating Matrix Include Inhibitor-Only & Vehicle Controls Step2->Step3 Step4 4. Cell Treatment Pre-incubate 30-60 mins before trigger Step3->Step4 Step5 5. Dual Readout Analysis LDH (Toxicity) & IL-1β (Efficacy) Step4->Step5

Fig 2: Self-validating workflow for evaluating Ac-FLTD-CMK efficacy and cytotoxicity.

References

2.[2] Title: Ac-FLTD-CMK | Caspase Source: TargetMol URL:

3.[5] Title: Chemical Tools Based on the Tetrapeptide Sequence of IL-18 Reveals Shared Specificities between Inflammatory and Apoptotic Initiators Source: bioRxiv URL:

4.[3] Title: Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure Source: NIH / PubMed Central URL:

5.[1] Title: Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor Source: PNAS URL:

6.[6] Title: Ac-FLTD-CMK | Caspase Inhibitors Source: R&D Systems / Tocris Bioscience URL:

7.[7] Title: Ac-FLTD-CMK inhibits pyroptosis and exerts neuroprotective effect in a mice model of traumatic brain injury Source: NIH / PubMed URL:

Sources

Troubleshooting

Interpreting unexpected results in pyroptosis assays with Ac-FLTD-CMK

This guide serves as a specialized technical resource for researchers utilizing Ac-FLTD-CMK , a potent, cell-permeable inhibitor designed to target the Gasdermin D (GSDMD) cleavage site. Unlike broad-spectrum caspase inh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers utilizing Ac-FLTD-CMK , a potent, cell-permeable inhibitor designed to target the Gasdermin D (GSDMD) cleavage site. Unlike broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK) or substrate-mimics for cytokine processing (e.g., Ac-YVAD-CMK), Ac-FLTD-CMK offers a precision tool for dissecting the pyroptotic mechanism.

However, its specificity leads to unique experimental artifacts if not properly controlled. This guide addresses those nuances.

Core Mechanism & Specificity Profile

To troubleshoot effectively, one must understand the inhibitor's molecular logic. Ac-FLTD-CMK is a tetrapeptide chloromethylketone derived directly from the human GSDMD cleavage site (272-FLTD-275) . It acts as an irreversible suicide inhibitor by covalently binding to the catalytic cysteine of inflammatory caspases.

Target Specificity & Potency (Human vs. Mouse)

A common source of experimental failure is the assumption of cross-species equipotency.

Target CaspaseSpeciesIC50 / Effective Conc.[1][2]Notes
Caspase-1 Human46.7 nM Highly potent. Primary target.
Caspase-5 Human329 nM Moderate potency.[1][3]
Caspase-4 Human1.49 µM Lower potency; requires higher working concentration.
Caspase-11 Mouse~10 µM CRITICAL: Significantly lower affinity. Requires high dose.
Caspase-3 BothNo Inhibition Does not block apoptosis at standard doses.[1][3]

Scientist's Note: The mouse GSDMD cleavage site is LLSD , not FLTD. While Ac-FLTD-CMK can inhibit murine Caspase-1/11, it does so with reduced efficiency compared to human isoforms. For mouse models (e.g., RAW 264.7), you must escalate the dose to 10–20 µM to achieve phenotype suppression.

Visualization of Action & Failure Points

The following diagram illustrates where Ac-FLTD-CMK intercepts the pyroptosis pathway and where "leakage" into apoptosis can occur.

PyroptosisPathways Inflammasome Inflammasome (NLRP3/AIM2/NLRC4) Casp1 Caspase-1 (Active) Inflammasome->Casp1 Canonical LPS_Cyto Cytosolic LPS Casp4511 Caspase-4/5/11 (Active) LPS_Cyto->Casp4511 Non-Canonical GSDMD_Full GSDMD (Full Length) Casp1->GSDMD_Full Cleaves FLTD/LLSD IL1b_Pro Pro-IL-1β Casp1->IL1b_Pro Processes Casp8 Caspase-8 Casp1->Casp8 If GSDMD blocked Casp4511->GSDMD_Full Cleaves FLTD/LLSD Inhibitor Ac-FLTD-CMK (Inhibitor) Inhibitor->Casp1 High Affinity Inhibitor->Casp4511 Low Affinity (Mouse) GSDMD_N GSDMD-N (Pore Forming) GSDMD_Full->GSDMD_N Release Pyroptosis Pyroptosis (Lytic Death) GSDMD_N->Pyroptosis Pore Formation IL1b_Mat Mature IL-1β IL1b_Pro->IL1b_Mat Casp3 Caspase-3 Casp8->Casp3 Apoptosis Apoptosis (Secondary) Casp3->Apoptosis

Caption: Ac-FLTD-CMK primarily blocks GSDMD cleavage. Note the "dotted" escape route: if Pyroptosis is blocked, cells may default to Caspase-8/3 mediated Apoptosis.

Troubleshooting Modules

Module A: "The inhibitor didn't stop cell death."

Symptom: You treated cells with Ac-FLTD-CMK (10 µM) and stimulated with LPS+Nigericin, but LDH release or PI staining remains high.

Root Cause Analysis:

  • The Apoptosis Switch (PANoptosis): When Caspase-1/GSDMD is inhibited, the cell often engages a backup death program involving Caspase-8 and Caspase-3. Ac-FLTD-CMK does not inhibit Caspase-3 or -8.[1][3]

    • Diagnostic: Stain for Annexin V (early apoptosis) alongside PI. If you see Annexin V+/PI- populations increasing with inhibitor treatment, you have switched the mode of death, not stopped it.

  • Mouse Caspase-11 Resistance: If working with murine macrophages (BMDMs) and non-canonical stimuli (cytosolic LPS), 10 µM may be insufficient to fully block Caspase-11 due to the LLSD site preference.

    • Solution: Titrate up to 20–50 µM (monitor for non-specific toxicity) or switch to a Caspase-11 specific knockout to validate.

Module B: "IL-1β secretion was blocked, but I thought this was a GSDMD inhibitor?"

Symptom: Users expect Ac-FLTD-CMK to block only pyroptosis (pore formation) while sparing cytokine processing, similar to GSDMD-knockout phenotypes. However, ELISA shows reduced IL-1β.

Root Cause Analysis:

  • Mechanism: Ac-FLTD-CMK binds the catalytic pocket of Caspase-1. While the peptide sequence (FLTD) is optimized to mimic GSDMD, the warhead (CMK) irreversibly alkylates the active site cysteine.

  • Outcome: Once bound, Caspase-1 cannot process any substrate, including Pro-IL-1β.

  • Correction: To uncouple death from cytokine release, you cannot use a Caspase-1 catalytic inhibitor. You must use a direct GSDMD pore blocker (e.g., Disulfiram or Necrosulfonamide) which physically obstructs the pore or prevents oligomerization, leaving Caspase-1 active to process cytokines (which then get trapped inside).

Module C: "My negative control (DMSO) is showing toxicity."

Symptom: High background death in the vehicle control group.

Root Cause Analysis:

  • Solubility Crash: Ac-FLTD-CMK is highly hydrophobic. If added directly to aqueous media from a high-concentration DMSO stock, it may precipitate, forming micro-crystals that cause physical stress to cells.

  • Protocol Adjustment: Dilute the inhibitor in serum-free media before adding to the cell culture. Ensure final DMSO concentration is <0.5%.

Standardized Inhibition Protocol

Designed for Human THP-1 Monocytes/Macrophages

  • Preparation:

    • Reconstitute Ac-FLTD-CMK in high-quality DMSO to a stock of 10 mM .

    • Aliquot and store at -80°C. Avoid freeze-thaw cycles (hydrolysis risk).

  • Seeding:

    • Seed THP-1 cells and differentiate with PMA (if required) overnight.

  • Pre-treatment (Crucial Step):

    • Replace media with fresh Opti-MEM or low-serum media.

    • Add Ac-FLTD-CMK to a final concentration of 10 µM (Human) or 20 µM (Mouse).

    • Incubate for 1 hour at 37°C before adding the inflammasome activator.

    • Why? CMK inhibitors are slow-binding irreversible inhibitors. Co-treatment (adding simultaneously with LPS) will fail because the caspase will cleave substrates before the inhibitor fully occupies the active sites.

  • Stimulation:

    • Add stimulus (e.g., Nigericin 10 µM) and incubate for the standard assay duration (e.g., 2–4 hours).

  • Readout:

    • Collect supernatant for LDH/ELISA.

    • Lyse cells for Western Blot (Probe for GSDMD-N p30 fragment to confirm cleavage blockage).

Frequently Asked Questions (FAQs)

Q1: Can I use Ac-FLTD-CMK to distinguish between Caspase-1 and Caspase-4/5 dependent pyroptosis? A: Not easily by concentration alone. While it is more potent against Caspase-1 (46 nM) than Caspase-4 (1.49 µM), the intracellular concentration is hard to clamp precisely. To distinguish these, you should combine the inhibitor with specific gene knockdowns (siRNA) or use specific Caspase-1 inhibitors like VX-765 (Belnacasan) alongside Ac-FLTD-CMK to see differential effects.

Q2: Why do I see a "smear" instead of a clean band for GSDMD on my Western Blot after treatment? A: This often indicates incomplete inhibition or proteasomal degradation. If the inhibitor slows down cleavage but doesn't stop it, you may see intermediate cleavage products. Ensure you are using a specific antibody that detects the N-terminal (p30) fragment, not just the C-terminus.

Q3: Is Ac-FLTD-CMK stable in cell culture media? A: Chloromethylketones (CMK) are reactive electrophiles. They can react with thiols (GSH) in the media or serum. Always use fresh media with low serum (or serum-free) during the short incubation window of the assay to maximize potency.

References

  • Yang, J., et al. (2018). Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor.[3] Proceedings of the National Academy of Sciences, 115(26), 6792-6797.[3]

    • Key finding: Defines the IC50 values and the crystal structure of Caspase-1 bound to Ac-FLTD-CMK.
  • Shi, J., et al. (2015). Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death.[4] Nature, 526, 660–665.

    • Key finding: Identifies the FLTD (Human) and LLSD (Mouse) cleavage sites.[4][5]

  • Kayagaki, N., et al. (2015). Caspase-11 cleaves gasdermin D for non-canonical inflammasome signalling.[4] Nature, 526, 666–671.

    • Key finding: Establishes the role of Caspase-11 in murine pyroptosis, relevant for the species-specificity issue.
  • Tsuchiya, K., et al. (2019). Caspase-1 initiates apoptosis in the absence of gasdermin D. Nature Communications, 10, 2091.

    • Key finding: Explains the "Apoptosis Switch" mechanism when GSDMD is blocked.

Sources

Optimization

Ensuring complete inhibition of caspase-1 with Ac-FLTD-CMK

Core Mechanism: Why Ac-FLTD-CMK? To achieve complete inhibition, you must understand what you are using.

Author: BenchChem Technical Support Team. Date: March 2026

Core Mechanism: Why Ac-FLTD-CMK?

To achieve complete inhibition, you must understand what you are using. Ac-FLTD-CMK is not just a generic caspase inhibitor; it is a substrate mimic designed specifically based on the cleavage site of Gasdermin D (GSDMD) .

While the classic inhibitor Ac-YVAD-CMK mimics the cleavage site of pro-IL-1


, Ac-FLTD-CMK  contains the specific Phe-Leu-Thr-Asp sequence found in human GSDMD (amino acids 272–275). By mimicking this sequence, Ac-FLTD-CMK acts as a suicide inhibitor that irreversibly alkylates the active site cysteine of inflammatory caspases, effectively locking the enzyme before it can process GSDMD to induce pyroptosis.
Specificity Profile (IC Values)

Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK), Ac-FLTD-CMK spares apoptotic executioners like Caspase-3.[1][2][3]

Target EnzymeIC

(Inhibitory Concentration)
Relevance
Caspase-1 46.7 nM Primary target (Canonical Inflammasome)
Caspase-5 329 nMHuman Non-canonical Inflammasome
Caspase-4 1.49

M
Human Non-canonical Inflammasome
Caspase-3 > 100

M (No inhibition)
Apoptosis Executioner

Scientist's Note: The nanomolar affinity for Caspase-1 (46.7 nM) means that at typical working concentrations (10


M), you are operating at >200x the IC

, ensuring saturation. If inhibition fails, the issue is rarely potency—it is usually permeability, timing, or stability .

Visualization: Pathway & Inhibition Point

The following diagram illustrates where Ac-FLTD-CMK intercepts the pyroptotic signaling cascade compared to other inhibitors.

G Signal PAMPs/DAMPs (LPS, ATP, Nigericin) NLRP3 Inflammasome Assembly (NLRP3/ASC) Signal->NLRP3 ProCasp1 Pro-Caspase-1 NLRP3->ProCasp1 Recruitment Casp1 Active Caspase-1 ProCasp1->Casp1 Auto-proteolysis GSDMD_Full Full Length GSDMD Casp1->GSDMD_Full Cleaves at FLTD ProIL1 Pro-IL-1β Casp1->ProIL1 Cleaves at YVAD FLTD Ac-FLTD-CMK (Irreversible Alkylation) FLTD->Casp1 Blocks Active Site GSDMD_N GSDMD-N (Pore Formation) GSDMD_Full->GSDMD_N IL1 Mature IL-1β (Release) ProIL1->IL1

Figure 1: Ac-FLTD-CMK irreversibly binds the catalytic cysteine of Caspase-1, preventing the cleavage of GSDMD (Pyroptosis) and Pro-IL-1


 (Cytokine Release).[3]

Validated Experimental Protocol

Objective: Complete abrogation of Caspase-1 activity in Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.

A. Reconstitution & Storage
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Solubility: Up to 100 mg/mL (approx. 175 mM).[2][4][5]

  • Stock Prep: Prepare a 10 mM stock . Aliquot into small volumes (e.g., 10–20

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: -20°C (stable for 6 months) or -80°C (stable for 1 year). Protect from light.

B. Treatment Workflow
  • Seed Cells: Plate cells (e.g.,

    
     cells/mL) in complete media.
    
  • Priming (Signal 1): Treat with LPS (e.g., 100 ng/mL) for 3–4 hours to upregulate NLRP3 and Pro-IL-1

    
    .
    
  • Inhibitor Addition (CRITICAL STEP):

    • Add Ac-FLTD-CMK to a final concentration of 10

      
      M .[5]
      
    • Incubation Time: Incubate for 30–60 minutes before adding the inflammasome activator.

    • Why? CMK inhibitors require time to permeate the membrane and alkylate the enzyme. Adding it simultaneously with the activator (ATP/Nigericin) often results in partial inhibition because the enzyme activates faster than the inhibitor binds.

  • Activation (Signal 2): Add inflammasome inducer (e.g., 10

    
    M Nigericin or 5 mM ATP) for 30–60 minutes.
    
  • Harvest: Collect supernatant for ELISA (IL-1

    
    ) or LDH assay; collect lysate for Western Blot (Cleaved Caspase-1 p20).
    

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: I treated cells with 10 M Ac-FLTD-CMK, but I still see cell death. Is the inhibitor bad?

Diagnosis: Likely Apoptosis/Pyroptosis Crosstalk or Toxicity .

  • Explanation: If you block Caspase-1 completely, some cells may switch to Caspase-8 mediated apoptosis (especially if using prolonged LPS priming). Ac-FLTD-CMK does not inhibit Caspase-8 or Caspase-3.[2]

  • Test: Run a Western Blot for Cleaved Caspase-3 . If positive, your cells are undergoing apoptosis, not pyroptosis.

  • Alternative: High concentrations of CMK inhibitors (>50

    
    M) can deplete cellular glutathione (GSH), causing oxidative stress and necrosis unrelated to Caspase-1. Do not exceed 20 
    
    
    
    M
    without running a toxicity control.
Q2: My Western Blot shows the p20 band (active Caspase-1) even after treatment.

Diagnosis: Irreversible binding does not destroy the protein.

  • Explanation: Ac-FLTD-CMK binds the active site covalently. It stops the activity (cleavage of substrates), but it does not prevent the autoproteolytic processing of Pro-Caspase-1 into the p20 subunit in all cases. In fact, inhibitor-bound Caspase-1 can still migrate as p20.

  • Solution: Do not rely solely on the disappearance of the p20 band. You must measure enzymatic activity:

    • IL-1

      
       ELISA:  Check for lack of mature cytokine release.
      
    • GSDMD Blot: Check for the absence of the GSDMD-N terminal fragment (approx. 30 kDa). This is the most direct proof of efficacy.

Q3: Can I use Ac-FLTD-CMK in vivo (mice)?

Diagnosis: Not recommended for long-term studies.

  • Explanation: CMK (chloromethylketone) groups are highly reactive alkylating agents. They have short half-lives in vivo due to rapid reaction with blood thiols and potential hepatotoxicity.

  • Recommendation: For in vivo work, use VX-765 (Belnacasan) . It is a non-toxic prodrug that converts to a reversible Caspase-1 inhibitor. Use Ac-FLTD-CMK strictly for acute in vitro mechanistic validation.

Q4: FLTD vs. YVAD: Which one should I use?

Diagnosis: Substrate dependency.

FeatureAc-FLTD-CMKAc-YVAD-CMK
Origin Derived from GSDMD sequenceDerived from IL-1

sequence
Best For Studying Pyroptosis (GSDMD cleavage)Studying Cytokine Maturation (IL-1

)
Specificity High for Casp-1, 4, 5High for Casp-1

Troubleshooting Logic Tree

Use this flow to diagnose "Incomplete Inhibition."

Troubleshooting Start Issue: Incomplete Inhibition (IL-1β or Cell Death detected) CheckTime Did you pre-incubate Ac-FLTD-CMK for >30 mins? Start->CheckTime FixTime Action: Repeat with 45-60 min pre-incubation. CheckTime->FixTime No CheckConc Is concentration > 20 µM? CheckTime->CheckConc Yes TimeNo No TimeYes Yes Toxicity Cause: Off-target toxicity or GSH depletion. CheckConc->Toxicity Yes CheckReadout What is the readout? CheckConc->CheckReadout No ConcYes Yes ConcNo No (10-20 µM) ReadoutWB Western Blot (p20 band) CheckReadout->ReadoutWB ReadoutCellDeath Cell Death (LDH/PI) CheckReadout->ReadoutCellDeath WB_Advice Normal result. Inhibitor binds p20 but may not stop processing. Check GSDMD cleavage. ReadoutWB->WB_Advice Death_Advice Check Cleaved Caspase-3. Rule out Apoptosis. ReadoutCellDeath->Death_Advice

Figure 2: Step-by-step diagnostic workflow for troubleshooting Ac-FLTD-CMK efficacy.

References

  • Yang, J., et al. (2018). Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor.[6][7] Proceedings of the National Academy of Sciences (PNAS), 115(26), 6792–6797.[3]

    • Key Finding: Establishes Ac-FLTD-CMK as a specific inhibitor derived from the GSDMD cleavage site, with crystal structure valid
  • Selleck Chemicals. Ac-FLTD-CMK Product Datasheet & Solubility Data.

    • Key Data: Provides solubility limits (DMSO 100 mg/mL)
  • Shi, J., et al. (2015). Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death. Nature, 526, 660–665.

    • Key Finding: Identifies the FLTD sequence as the critical cleavage site in human GSDMD.[8]

Sources

Reference Data & Comparative Studies

Validation

Ac-FLTD-CMK vs. z-VAD-FMK: specificity and efficacy comparison

Ac-FLTD-CMK vs. z-VAD-FMK: A Comprehensive Guide to Specificity and Efficacy in Cell Death Pathways Apoptosis and pyroptosis are two distinct programmed cell death pathways with profoundly different immunological consequ...

Author: BenchChem Technical Support Team. Date: March 2026

Ac-FLTD-CMK vs. z-VAD-FMK: A Comprehensive Guide to Specificity and Efficacy in Cell Death Pathways

Apoptosis and pyroptosis are two distinct programmed cell death pathways with profoundly different immunological consequences. While apoptosis is generally immunologically silent, pyroptosis is highly inflammatory, driven by the cleavage of Gasdermin D (GSDMD) and the massive release of interleukins (IL-1β, IL-18)[1]. For researchers mapping these pathways, selecting the correct caspase inhibitor is the most critical experimental decision.

This guide provides an in-depth, objective comparison between z-VAD-FMK (a broad-spectrum pan-caspase inhibitor) and Ac-FLTD-CMK (a highly specific inflammatory caspase inhibitor), detailing their mechanistic specificities, quantitative efficacies, and validated experimental protocols.

Mechanistic Specificity: The Structural Causality

Understanding the causality behind an inhibitor's function prevents off-target misinterpretation in complex cellular assays.

z-VAD-FMK (Pan-Caspase Inhibitor) z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) is a cell-permeable, irreversible inhibitor. The Val-Ala-Asp (VAD) peptide sequence mimics the broad cleavage preference of both executioner (Caspase-3, -7) and initiator (Caspase-8, -9) caspases. The fluoromethylketone (FMK) group acts as a "warhead," forming a covalent, irreversible bond with the catalytic cysteine residue in the active site[2]. Because it blocks the processing of pro-caspase-3 (CPP32) into its active form, z-VAD-FMK is the gold standard for halting apoptosis. However, because it also inhibits Caspase-1, it will broadly block canonical pyroptosis as well, making it unsuitable for distinguishing between the two pathways[1].

Ac-FLTD-CMK (Specific Inflammatory Caspase Inhibitor) Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) was rationally designed based on the exact cleavage site (FLTD) of human Gasdermin D (GSDMD)[3]. Inflammatory caspases (Caspase-1, -4, -5, and -11) specifically recognize this sequence to cleave GSDMD, releasing its N-terminal pore-forming domain to induce pyroptosis[4]. By acting as a structural decoy, Ac-FLTD-CMK covalently binds and neutralizes only inflammatory caspases via its chloromethylketone (CMK) group. Crucially, it does not inhibit apoptotic caspases like Caspase-3, allowing researchers to specifically isolate and block pyroptosis without interfering with apoptosis[1].

G Stimulus Cellular Stress / PAMPs Apoptosome Apoptosome / DISC Stimulus->Apoptosome Inflammasome Inflammasome Stimulus->Inflammasome Casp8_9 Caspase-8 / 9 (Initiators) Apoptosome->Casp8_9 Casp1_4_5_11 Caspase-1, 4, 5, 11 (Inflammatory) Inflammasome->Casp1_4_5_11 Casp3 Caspase-3 (Executioner) Casp8_9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis GSDMD Gasdermin D (GSDMD) Casp1_4_5_11->GSDMD Pyroptosis Pyroptosis & IL-1β GSDMD->Pyroptosis zVAD z-VAD-FMK (Pan-Caspase Inhibitor) zVAD->Casp8_9 zVAD->Casp3 zVAD->Casp1_4_5_11 AcFLTD Ac-FLTD-CMK (Specific Inhibitor) AcFLTD->Casp1_4_5_11

Fig 1. Divergent inhibition profiles of z-VAD-FMK (apoptosis) and Ac-FLTD-CMK (pyroptosis).

Quantitative Efficacy Comparison

To design a self-validating experimental system, researchers must dose inhibitors based on their specific IC50 values. The table below summarizes the target affinities.

Target EnzymeAc-FLTD-CMK IC50z-VAD-FMK IC50 / KiPathway Implication
Caspase-1 46.7 nM[5]~2.5 nM (Ki)Canonical Pyroptosis / IL-1β
Caspase-3 >10,000 nM (Inactive)[5]~0.5 nM (Ki)Executioner Apoptosis
Caspase-4 1.49 μM[5]Broadly InhibitedNon-canonical Pyroptosis (Human)
Caspase-5 329 nM[5]Broadly InhibitedNon-canonical Pyroptosis (Human)
Caspase-11 329 nM - 10 μMBroadly InhibitedNon-canonical Pyroptosis (Murine)
Caspase-8 >10,000 nM (Inactive)[1]~1.0 nM (Ki)Extrinsic Apoptosis

Data aggregated from[5] and .

Experimental Design: Strategic Application

When to use z-VAD-FMK:

  • Confirming Caspase Dependency: Use z-VAD-FMK as a first-line diagnostic tool to determine if a cell death phenotype relies on caspases.

  • Cautionary Insight (Expertise & Experience): Treating macrophages with z-VAD-FMK can inadvertently induce necroptosis. By inhibiting Caspase-8, z-VAD-FMK removes the natural enzymatic brake on RIPK1/RIPK3, leading to MLKL phosphorylation and necroptotic cell death. Always run a parallel control with Necrostatin-1 (a RIPK1 inhibitor) to rule out this artifact.

When to use Ac-FLTD-CMK:

  • Isolating Pyroptosis: Use Ac-FLTD-CMK when investigating inflammasome activation (e.g., NLRP3, AIM2). Because it leaves Caspase-3 and Caspase-8 untouched, any residual cell death observed after Ac-FLTD-CMK treatment can be confidently attributed to apoptosis or necroptosis[1].

  • Non-Canonical Inflammasome Studies: Ac-FLTD-CMK is highly effective at blocking intracellular LPS-induced pyroptosis mediated by Caspase-4/5/11[1].

Validated Protocol: Differentiating Apoptosis from Pyroptosis in Macrophages

This protocol utilizes a self-validating system to ensure that the observed inhibition is mechanistically sound and free of cross-pathway interference.

Workflow Seed 1. Seed & Differentiate (THP-1 / BMDMs) Prime 2. Prime Cells (LPS, 3-4h) Seed->Prime Pretreat 3. Inhibitor Treatment (30-60 min prior) Prime->Pretreat Activate 4. Inflammasome Activation (Nigericin / ATP, 1h) Pretreat->Activate Assay 5. Endpoint Assays (LDH, IL-1β, WB) Activate->Assay

Fig 2. Standard workflow for evaluating pyroptosis inhibition in macrophage models.

Materials:

  • Macrophage cell line (e.g., THP-1 or primary BMDMs)

  • LPS (Priming agent)

  • Nigericin or ATP (NLRP3 activators)

  • Ac-FLTD-CMK (Specific inhibitor)

  • z-VAD-FMK (Pan-inhibitor control)

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed THP-1 cells at

    
     cells/well in a 6-well plate. Differentiate into macrophages using 50 ng/mL PMA for 48 hours, followed by a 24-hour resting phase in fresh media.
    
  • Priming (Signal 1): Replace media and treat cells with 1 µg/mL LPS for 3-4 hours.

    • Causality: LPS binds TLR4, activating NF-κB to upregulate the transcription of pro-IL-1β and NLRP3 components.

  • Inhibitor Pre-treatment (The Critical Window): Add Ac-FLTD-CMK (10 µM) or z-VAD-FMK (20 µM) to the respective wells 30 to 60 minutes prior to activation[6].

    • Causality: Both FMK and CMK warheads require time to covalently bind and permanently inactivate the catalytic cysteine residues of their target caspases before massive enzymatic processing begins.

  • Inflammasome Activation (Signal 2): Add Nigericin (10 µM) or ATP (5 mM) for 1 hour.

    • Causality: Nigericin acts as a potassium ionophore, causing rapid

      
       efflux, which triggers NLRP3 inflammasome assembly and Caspase-1 auto-cleavage.
      
  • Endpoint Assays (Self-Validating Readouts):

    • Supernatant: Perform an LDH Release Assay to quantify membrane rupture (pyroptosis) and an IL-1β ELISA to measure cytokine secretion. Both inhibitors should suppress these metrics.

    • Cell Lysate (Western Blot): Probe for cleaved GSDMD (p30) and cleaved Caspase-3.

    • Validation Check: In treated cells, GSDMD cleavage will be blocked, but Caspase-3 processing (if induced by an apoptotic parallel trigger) will remain intact[1]. In z-VAD-FMK treated cells, both will be blocked[1].

References

  • Yang, J., Liu, Z., Wang, C., Yang, R., Rathkey, J. K., Pinkard, O. W., ... & Abbott, D. W. (2018). "Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor." Proceedings of the National Academy of Sciences, 115(26), 6792-6797.[Link]

  • Slee, E. A., Zhu, H., Chow, S. C., MacFarlane, M., Nicholson, D. W., & Cohen, G. M. (1996). "Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32." Biochemical Journal, 315(1), 21-24.[Link]

Sources

Comparative

Deciphering Pyroptosis Inhibition: A Comparative Guide to Ac-FLTD-CMK vs. MCC950

Pyroptosis is a highly inflammatory form of programmed cell death driven by the cleavage of Gasdermin D (GSDMD) and the subsequent formation of membrane pores. For researchers investigating innate immunity, infectious di...

Author: BenchChem Technical Support Team. Date: March 2026

Pyroptosis is a highly inflammatory form of programmed cell death driven by the cleavage of Gasdermin D (GSDMD) and the subsequent formation of membrane pores. For researchers investigating innate immunity, infectious diseases, and sterile inflammation, distinguishing between the upstream sensors (inflammasomes) and the downstream executioners (caspases) is critical.

This guide provides an in-depth technical comparison of two premier pyroptosis inhibitors: Ac-FLTD-CMK (a downstream pan-inflammatory caspase inhibitor) and MCC950 (an upstream NLRP3-specific inhibitor). By understanding their mechanistic divergence, researchers can design robust, self-validating assays to triangulate inflammatory pathways.

Mechanistic Divergence: Upstream Sensor vs. Downstream Executioner

To effectively deploy these inhibitors, one must understand the causality of their molecular interactions within the pyroptotic cascade.

MCC950: The Allosteric Sensor Blockade

MCC950 is a potent, small-molecule diarylsulfonylurea that acts at the apex of the canonical and non-canonical NLRP3 pathways. It directly interacts with the Walker B motif within the NACHT domain of the NLRP3 protein[1]. By blocking ATP hydrolysis, MCC950 locks NLRP3 in an inactive conformation, preventing its oligomerization and the subsequent recruitment of the ASC adaptor protein. Crucially, MCC950 is strictly specific to NLRP3; it does not inhibit other inflammasome sensors such as AIM2, NLRC4, or Pyrin[2].

Ac-FLTD-CMK: The Covalent Executioner Blockade

Ac-FLTD-CMK operates downstream at the effector level. It is a peptide-based inhibitor derived directly from the native cleavage sequence of GSDMD (Phe-Leu-Thr-Asp)[3]. The chloromethyl ketone (CMK) moiety forms an irreversible covalent bond with the catalytic cysteine (Cys285) in the active site of inflammatory caspases (Caspase-1, -4, -5, and -11)[4]. Because it mimics the specific GSDMD cleavage site, Ac-FLTD-CMK avoids the off-target suppression of apoptotic caspases (like Caspase-3 or -8) commonly seen with broad-spectrum inhibitors like Z-VAD-FMK. It halts pyroptosis regardless of which upstream inflammasome initiated the signal.

InflammasomePathway PAMPs PAMPs / DAMPs (e.g., ATP, Nigericin) NLRP3 NLRP3 Inflammasome (Sensor & Adaptor) PAMPs->NLRP3 Activates AIM2 AIM2 / NLRC4 (Alternative Sensors) PAMPs->AIM2 Activates Casp1 Caspase-1 / 4 / 5 / 11 (Executioner Proteases) NLRP3->Casp1 Cleaves Pro-Casp1 AIM2->Casp1 Cleaves Pro-Casp1 GSDMD Gasdermin D (GSDMD) (Pore-Forming Protein) Casp1->GSDMD Cleaves at FLTD site Pyroptosis Pyroptosis & IL-1β / IL-18 Release GSDMD->Pyroptosis Membrane Insertion MCC950 MCC950 (Blocks ATP Hydrolysis) MCC950->NLRP3 AcFLTD Ac-FLTD-CMK (Covalent Active Site Block) AcFLTD->Casp1

Signaling pathway illustrating the distinct intervention points of MCC950 and Ac-FLTD-CMK.

Quantitative Performance Profile

When selecting an inhibitor, binding affinity and target scope dictate the experimental concentration. The table below synthesizes the quantitative parameters of both compounds based on validated biochemical assays[5],[6].

ParameterAc-FLTD-CMKMCC950
Primary Target(s) Caspase-1, -4, -5, -11NLRP3 (NACHT domain)
Mechanism of Action Irreversible covalent active-site bindingReversible allosteric ATP-hydrolysis block
In vitro IC50 Caspase-1: 46.7 nM; Caspase-4: 1.49 μMNLRP3: ~7.5 - 8.1 nM
Pathway Scope Pan-inflammasome (Canonical & Non-canonical)NLRP3-exclusive (Canonical & Non-canonical)
Chemical Nature Peptide-chloromethyl ketone conjugateSmall molecule (Diarylsulfonylurea)
Apoptotic Interference None (Does not inhibit Caspase-3, -8, or -9)None

Experimental Design: Differentiating Inflammasome Pathways

A common challenge in drug development is determining whether a novel therapeutic or pathogen acts specifically through NLRP3 or triggers a broader pyroptotic response. By utilizing MCC950 and Ac-FLTD-CMK in tandem, researchers can create a self-validating matrix .

If a novel stimulus induces cell death that is rescued by Ac-FLTD-CMK but not by MCC950, the causality is clear: the stimulus activates an NLRP3-independent inflammasome (such as AIM2 or NLRC4).

AssayWorkflow Step1 1. Macrophage Priming LPS (3-4h) Step2 2. Inhibitor Pre-treatment MCC950 or Ac-FLTD-CMK (30m) Step1->Step2 Step3 3. Inflammasome Trigger ATP (NLRP3) vs Poly(dA:dT) (AIM2) Step2->Step3 Step4 4. Multiplex Readout LDH, ELISA, Immunoblot Step3->Step4

Self-validating experimental workflow for differentiating inflammasome-specific pyroptosis.

Step-by-Step Methodology: Multiplexed Pyroptosis Assay

This protocol utilizes murine Bone Marrow-Derived Macrophages (BMDMs) or human THP-1 cells to establish a self-validating system. The inclusion of an AIM2-specific trigger (Poly(dA:dT)) serves as an internal control to prove the specificity of MCC950.

Step 1: Cell Preparation & Priming (Signal 1)
  • Seed macrophages in a 24-well plate at

    
     cells/well in complete RPMI medium.
    
  • Treat cells with 100 ng/mL LPS for 3–4 hours.

    • Causality Check: Priming is mandatory to upregulate the transcription of pro-IL-1β and NLRP3 via the NF-κB pathway. Without this step, downstream cytokine readouts will fail, even if pore formation occurs.

Step 2: Pharmacological Inhibition
  • Aspirate the priming medium and wash once with PBS.

  • Add fresh Opti-MEM containing the inhibitors:

    • Group A (NLRP3 Block): MCC950 at 50 nM.

    • Group B (Pan-Pyroptosis Block): Ac-FLTD-CMK at 10 μM.

    • Group C (Vehicle): 0.1% DMSO.

  • Incubate for 30 minutes at 37°C to allow target engagement.

Step 3: Inflammasome Activation (Signal 2)

Introduce specific triggers to the pre-treated cells:

  • NLRP3 Activation: Add 5 mM ATP or 10 μM Nigericin for 45 minutes. (Triggers potassium efflux).

  • AIM2 Activation (Internal Control): Transfect 1 μg/mL Poly(dA:dT) using Lipofectamine for 4 hours. (Triggers cytosolic DNA sensing).

Step 4: Multiplexed Readouts & Validation Logic

Harvest both the cell culture supernatant and the cell lysates.

  • LDH Release Assay (Supernatant): Quantifies membrane permeabilization.

  • IL-1β ELISA (Supernatant): Quantifies mature cytokine secretion.

  • Immunoblotting (Lysate & Supernatant): Probe for Caspase-1 (p20 fragment) and GSDMD (p30 N-terminal fragment).

Self-Validation Matrix (Expected Outcomes):

  • LPS + ATP + Vehicle: High LDH, High IL-1β, GSDMD-p30 present.

  • LPS + ATP + MCC950:No LDH, No IL-1β. (Confirms MCC950 blocks NLRP3).

  • LPS + Poly(dA:dT) + MCC950: High LDH, High IL-1β. (Proves MCC950 does not block AIM2; assay is functioning).

  • LPS + Poly(dA:dT) + Ac-FLTD-CMK:No LDH, No IL-1β. (Proves Ac-FLTD-CMK effectively blocks downstream execution regardless of the sensor).

References

  • Coll RC, et al. "A small-molecule inhibitor of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases." Nature Medicine (2015). URL:[Link]

  • Coll RC, et al. "MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition." Nature Chemical Biology (2019). URL:[Link]

  • Yang J, et al. "Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor." PNAS (2018). URL:[Link]

  • Liu X, et al. "Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors." Frontiers in Immunology (2021). URL:[Link]

Sources

Validation

Strategic Selection Guide: Alternative Inhibitors for Gasdermin D Pathway Profiling

Executive Summary: Beyond Disulfiram For years, Disulfiram (DSF) has served as the "gold standard" small molecule for inhibiting Gasdermin D (GSDMD), primarily due to its accessibility and potent covalent modification of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond Disulfiram

For years, Disulfiram (DSF) has served as the "gold standard" small molecule for inhibiting Gasdermin D (GSDMD), primarily due to its accessibility and potent covalent modification of Cys191. However, its lack of specificity—inhibiting Caspase-1, NPL4, and other cysteine-reactive targets—complicates data interpretation in precise mechanistic studies.

This guide evaluates high-specificity alternatives that have emerged (2020–2025), categorizing them by their distinct mechanisms of action:

  • Direct Pore Blockers (Non-Cysteine): LDC7559 & GI-Y1.

  • Next-Gen Cysteine Modifiers: NU6300 (Improved specificity over DSF).

  • Dual-Pathway Inhibitors: Necrosulfonamide (NSA).

Mechanistic Landscape of GSDMD Inhibition

To select the correct inhibitor, one must understand where in the pyroptotic cascade the molecule acts.

Pathway Visualization

The following diagram maps the precise intervention points of key inhibitors within the GSDMD activation cascade.

GSDMD_Pathway Inflammasome Inflammasome Assembly (NLRP3/AIM2/NLRC4) Caspases Inflammatory Caspases (Casp-1/4/5/11) Inflammasome->Caspases Cleavage Proteolytic Cleavage (Asp275) Caspases->Cleavage GSDMD_Full Full-Length GSDMD (Inactive) GSDMD_Full->Cleavage GSDMD_N GSDMD-N Domain (Active Fragment) Cleavage->GSDMD_N LipidBind Membrane Lipid Binding GSDMD_N->LipidBind Oligomer Oligomerization & Pore Formation LipidBind->Oligomer Pyroptosis Pyroptosis / IL-1β Release Oligomer->Pyroptosis VX765 VX-765 (Caspase Inhibitor) VX765->Caspases Blocks Upstream DSF Disulfiram / DMF (Cys191 Modifiers) DSF->Oligomer Blocks Pore NU6300 NU6300 (Specific Cys191) NU6300->GSDMD_Full Blocks Palmitoylation & Cleavage LDC LDC7559 (N-Term Binder) LDC->GSDMD_N Blocks Toxicity GIY1 GI-Y1 (Arg7 Binder) GIY1->LipidBind Blocks Lipid Interaction

Figure 1: Intervention points of GSDMD inhibitors.[1][2][3][4][5] Note that while DSF blocks pore formation, newer agents like GI-Y1 prevent membrane lipid binding.

Detailed Comparison of Alternative Inhibitors

A. The High-Specificity Alternatives (Non-Cysteine)

These inhibitors are recommended when you must rule out off-target cysteine modification (e.g., when studying redox-sensitive pathways).

1. LDC7559
  • Mechanism: Binds directly to the GSDMD N-terminal domain (GSDMD-N).[6] It does not inhibit upstream Caspase activity or GSDMD cleavage but blocks the execution of cell death and NETosis.

  • Best For: Studies involving Neutrophil Extracellular Traps (NETs) and distinguishing between GSDMD cleavage and pore function.

  • Key Advantage: Active in both human and murine systems; highly specific compared to reactive electrophiles like DSF.

2. GI-Y1
  • Mechanism: Targets Arg7 (Arginine-7) on GSDMD.[1][2][4] This residue is critical for the initial interaction between GSDMD-N and membrane lipids (cardiolipin/PIPs).

  • Best For: Cardiovascular research (proven efficacy in ischemia/reperfusion models) and preventing mitochondrial membrane permeabilization.

  • Differentiation: Unlike Cys-modifiers, it functions by steric hindrance of lipid binding rather than covalent cross-linking.

B. The Next-Generation Cysteine Modifiers

These agents still target Cys191 but with improved structural selectivity over Disulfiram.

3. NU6300 (Novel 2024)[3]
  • Mechanism: Covalently modifies Cys191.[7][8][9] Unlike DSF, which primarily blocks pore assembly, NU6300 has been shown to also inhibit palmitoylation of GSDMD, a crucial step for membrane trafficking.

  • Selectivity: Does not inhibit AIM2 or NLRC4 upstream events (ASC oligomerization), whereas DSF often blunts these indiscriminately.

  • Best For: Studies requiring a "cleaner" covalent inhibitor than DSF, specifically for investigating GSDMD post-translational modifications (palmitoylation).

4. Necrosulfonamide (NSA)[1]
  • Mechanism: Binds Cys191 to block oligomerization.[8]

  • Critical Limitation: Originally designed as an MLKL inhibitor (necroptosis).[5]

  • Usage: Only use NSA if you have already ruled out necroptosis in your model (e.g., in MLKL knockout cells). Otherwise, data interpretation is confounded.

Comparative Performance Data

InhibitorTarget SiteMechanismSpecificityIC50 / Working Conc.Primary Limitation
Disulfiram Cys191 (Hu) / Cys192 (Ms)Covalent ModificationLow (Hits Caspases/NPL4)10–30 µMOff-target toxicity; unstable in serum.
LDC7559 GSDMD-N DomainSteric BlockadeHigh ~1–10 µMLess effective in some non-canonical models.
NU6300 Cys191Covalent / Palmitoylation BlockMedium-High~10 µMNewer reagent; less historical data.
GI-Y1 Arg7Lipid Binding BlockadeHigh ~10–20 µMAvailability may be limited compared to DSF.
NSA Cys191Covalent ModificationLow (Hits MLKL)~20 µMCross-reacts with Necroptosis.

Experimental Protocols for Validation

To scientifically validate that your inhibitor is acting on GSDMD and not an upstream target, you must employ a "Checkmate" assay strategy.

Protocol A: The "Cleavage vs. Pore" Western Blot

This confirms if the inhibitor stops the enzyme (Caspase) or the executioner (GSDMD).

  • Stimulate Cells: Prime (LPS 4h) + Activate (Nigericin 30 min).

  • Treat: Add Inhibitor (e.g., LDC7559) 1h prior to Nigericin.

  • Harvest: Collect Supernatant (SN) and Lysate (WCL).

  • Blotting:

    • Anti-GSDMD (Full + Cleaved):

      • Result if Specific (LDC7559/DSF): You see the p30 (cleaved) band in Lysate, but no LDH release and no p30 in Supernatant. This proves cleavage occurred, but pores failed to release contents.

      • Result if Upstream Inhibition (VX-765): You see only p53 (full length) . No cleavage occurred.

Protocol B: Liposome Leakage Assay (Cell-Free)

The definitive test for direct interaction.

  • Liposome Prep: Create Phosphatidylserine/Cardiolipin liposomes encapsulating Tb3+ (Terbium).

  • Recombinant Protein: Incubate with pre-cleaved recombinant GSDMD-N.

  • Detection: Add DPA (Dipicolinic Acid) to the buffer.

  • Readout: If GSDMD pores form, Tb3+ leaks out, binds DPA, and fluoresces (Excitation 270nm / Emission 545nm).

  • Validation: A true GSDMD inhibitor will suppress fluorescence in this system without any Caspases present.

References

  • Hu, J. J., et al. (2020). FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation. Nature Immunology. Link

  • Sollberger, G., et al. (2018).[5] Gasdermin D plays a vital role in the generation of neutrophil extracellular traps. Science Immunology. Link

  • Liu, Z., et al. (2024). NU6300 covalently reacts with cysteine-191 of gasdermin D to block its cleavage and palmitoylation.[3][8][10] Science Advances. Link[10]

  • Rathkey, J. K., et al. (2018).[9] Chemical disruption of the pyroptotic pore-forming protein gasdermin D inhibits inflammatory cell death and sepsis. Science Immunology. Link

  • Wang, K., et al. (2023). Novel GSDMD inhibitor GI-Y1 protects heart against pyroptosis and ischemia/reperfusion injury.[2][4][11] BioRxiv/Journal of Clinical Investigation. Link

Sources

Comparative

Comparative Guide: Ac-FLTD-CMK Specificity &amp; Cross-Reactivity Profiling

The following guide provides an in-depth technical analysis of Ac-FLTD-CMK , focusing on its specificity profile, cross-reactivity, and application in distinguishing inflammatory from apoptotic cell death pathways. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Ac-FLTD-CMK , focusing on its specificity profile, cross-reactivity, and application in distinguishing inflammatory from apoptotic cell death pathways.

Executive Summary

Ac-FLTD-CMK is a peptide-based, irreversible inhibitor designed to target inflammatory caspases (Caspase-1, -4, -5, and -11).[1][2][3] Unlike traditional inhibitors derived from the IL-1β cleavage site (e.g., Ac-YVAD-CMK), Ac-FLTD-CMK is derived from the cleavage site of Gasdermin D (GSDMD) , the executioner pore-forming protein of pyroptosis.[2]

This distinction is critical for researchers: Ac-FLTD-CMK is the superior choice when studying GSDMD-dependent pyroptosis , particularly involving non-canonical inflammasome pathways (Caspase-4/5), as it mimics the native GSDMD substrate motif (Phe-Leu-Thr-Asp) more accurately than cytokine-derived inhibitors.[2]

Mechanistic Insight: Substrate Mimicry & Irreversible Inhibition[2]

To understand the cross-reactivity profile, one must understand the design logic:

  • Sequence Origin (FLTD): The inhibitor mimics the specific tetrapeptide sequence found in GSDMD (amino acids 272–275 in humans).[2][4] Inflammatory caspases recognize this hydrophobic/aromatic P4 residue (Phenylalanine) and the Aspartate at P1.[2]

  • Warhead (CMK): The chloromethylketone (CMK) group acts as a suicide substrate.[2] It forms a covalent thioether bond with the catalytic cysteine residue of the active caspase, permanently disabling the enzyme.

Mechanism of Action Diagram

The following diagram illustrates the specific blockade of the Pyroptotic axis while leaving the Apoptotic axis intact.

G Inflammasome Inflammasome (NLRP3/NLRC4) Casp1 Caspase-1 (Canonical) Inflammasome->Casp1 Activates LPS LPS (Intracellular) Casp45 Caspase-4/5/11 (Non-Canonical) LPS->Casp45 Binds GSDMD Gasdermin D (Full Length) Casp1->GSDMD Cleaves FLTD Casp45->GSDMD Cleaves FLTD Inhibitor Ac-FLTD-CMK (Inhibitor) Inhibitor->Casp1 Irreversible Alkylation Inhibitor->Casp45 Irreversible Alkylation Casp3 Caspase-3 (Apoptotic) Inhibitor->Casp3 NO INHIBITION GSDMD_N GSDMD-N (Pore Forming) GSDMD->GSDMD_N Release Apoptosis Apoptosis (Membrane Blebbing) Casp3->Apoptosis

Caption: Ac-FLTD-CMK selectively alkylates inflammatory caspases (1/4/5/11), preventing GSDMD cleavage, while sparing the Caspase-3 apoptotic pathway.[1][2][5][6]

Specificity Profile & Cross-Reactivity Data[2][7][8]

The following data compares the inhibitory potency (IC50) of Ac-FLTD-CMK against key caspase targets. Data is synthesized from Yang et al. (2018) and validated biochemical assays.[2][4]

Table 1: Quantitative Inhibition Profile
Target EnzymeFunctionIC50 (Potency)Cross-Reactivity Assessment
Caspase-1 Canonical Inflammasome46.7 nM Primary Target. Highly potent.[2]
Caspase-5 Non-Canonical (Human)329 nM High. Effective inhibition at sub-micromolar levels.[2][6][7]
Caspase-4 Non-Canonical (Human)1.49 μM Moderate. Requires higher concentration than Casp-1.[2]
Caspase-11 Non-Canonical (Murine)~10 μM*Low/Moderate. Effective but less potent than human orthologs.[2]
Caspase-3 Apoptosis Executioner> 100 μM Negligible. No significant inhibition observed.[2]

*Note: Caspase-11 inhibition is often reported as "effective at 10 μM" rather than a precise IC50 in some datasets, reflecting lower affinity compared to Caspase-1.[2]

Comparative Analysis: FLTD vs. Alternatives
  • vs. Ac-YVAD-CMK: YVAD is optimized for Caspase-1 (based on IL-1β).[2] While YVAD inhibits Caspase-1 potently, it is generally a weaker inhibitor of Caspase-4/5 than FLTD.[2] Choose FLTD for non-canonical inflammasome studies.

  • vs. Z-VAD-FMK: Z-VAD is a pan-caspase inhibitor.[2] It will block Caspase-1, -4, -5 and Caspase-3/7.[2] Use Z-VAD only if you intend to block ALL cell death (pyroptosis + apoptosis). [2]

Experimental Protocols for Validation

To ensure the trustworthiness of your data, you must validate that Ac-FLTD-CMK is inhibiting the intended target in your specific model system.[2]

Protocol A: In Vitro Fluorometric Specificity Assay

Objective: Verify inhibition of Caspase-1/4/5 activity without affecting Caspase-3.[2]

Reagents:

  • Recombinant Caspase-1, Caspase-4, and Caspase-3.[2]

  • Substrates: Ac-WEHD-AMC (Inflammatory), Ac-DEVD-AMC (Apoptotic).[1][2]

  • Inhibitor: Ac-FLTD-CMK (Stock 10 mM in DMSO).[2]

Step-by-Step Methodology:

  • Buffer Prep: Prepare Caspase Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA).[2]

  • Enzyme Incubation:

    • Aliquot enzymes into a black 96-well plate.

    • Add Ac-FLTD-CMK at graded concentrations (e.g., 10 nM, 100 nM, 1 μM, 10 μM).[2]

    • Include a Vehicle Control (DMSO only) and a Positive Control (Z-VAD-FMK).[2]

    • Incubate for 15 minutes at 37°C to allow irreversible alkylation.

  • Substrate Addition:

    • Add 50 μM Ac-WEHD-AMC to Caspase-1/4 wells.[2]

    • Add 50 μM Ac-DEVD-AMC to Caspase-3 wells.[2]

  • Measurement:

    • Monitor fluorescence (Ex/Em 380/460 nm) kinetically for 60 minutes.

  • Validation Criteria:

    • Success: Dose-dependent reduction of WEHD-AMC signal; No significant reduction of DEVD-AMC signal compared to vehicle.

Protocol B: Cell-Based Pyroptosis Inhibition

Objective: Confirm functional blockade of GSDMD cleavage.[2]

  • Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells.[2]

  • Priming: Treat with LPS (1 μg/mL) for 4 hours to upregulate NLRP3 and Pro-IL-1β.

  • Inhibitor Treatment: Add Ac-FLTD-CMK (10–50 μM) 30 minutes prior to activation.[2]

    • Note: Higher concentrations are required in cell culture due to permeability and serum protein binding.

  • Activation: Add Nigericin (10 μM) or ATP (5 mM) to trigger the inflammasome.[2]

  • Readout (Western Blot):

    • Lyse cells and collect supernatant.

    • Blot for GSDMD-N (p30) .[2]

    • Result: Ac-FLTD-CMK should prevent the appearance of the p30 band, retaining the full-length p53 band.

Workflow for Inhibitor Selection

Use this logic flow to determine if Ac-FLTD-CMK is the correct tool for your study.

Selection Start Select Caspase Inhibitor Q1 Are you studying Apoptosis (Caspase-3/7)? Start->Q1 Q2 Do you need to block Non-Canonical (Casp-4/5/11)? Q1->Q2 No (Pyroptosis only) Res1 Use Ac-DEVD-CHO or Z-VAD-FMK Q1->Res1 Yes Res2 Use Ac-FLTD-CMK Q2->Res2 Yes (GSDMD focus) Res3 Use Ac-YVAD-CMK Q2->Res3 No (Caspase-1 specific)

Caption: Decision tree for selecting Ac-FLTD-CMK over YVAD- or DEVD-based inhibitors based on pathway focus.

References

  • Yang, J., et al. (2018).[2][4][5] Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor. Proceedings of the National Academy of Sciences (PNAS).[2] [2]

  • Shi, J., et al. (2015).[2][4] Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death.[3][8][9] Nature. [2]

  • MedChemExpress. (n.d.).[2] Ac-FLTD-CMK Product Datasheet and Biological Activity.

  • Cayman Chemical. (n.d.).[2] Ac-FLTD-CMK Safety and Technical Information.

Sources

Validation

Head-to-head comparison of Ac-FLTD-CMK and Z-YVAD-FMK in pyroptosis inhibition

[1] Executive Summary: The Verdict In the study of pyroptosis, the choice between Ac-FLTD-CMK and Z-YVAD-FMK is not merely a preference for one vendor over another; it represents a fundamental decision between targeting...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Verdict

In the study of pyroptosis, the choice between Ac-FLTD-CMK and Z-YVAD-FMK is not merely a preference for one vendor over another; it represents a fundamental decision between targeting the execution of pyroptosis (GSDMD cleavage) versus the initiation of the canonical inflammatory response (Caspase-1 activation).

  • Choose Ac-FLTD-CMK if: You need to inhibit Gasdermin D (GSDMD) cleavage directly across both canonical (NLRP3) and non-canonical (LPS-induced Caspase-4/5/11) pathways. It is the superior choice for studying the terminal lytic phase of pyroptosis.

  • Choose Z-YVAD-FMK if: You are specifically investigating Caspase-1 activity and its role in processing cytokines (IL-1

    
    , IL-18) within the canonical inflammasome pathway, and wish to minimize interference with non-canonical caspases.
    
Mechanistic Foundation: Warheads and Sequences

To understand the performance differences, we must look at the chemical architecture of these inhibitors. Both are peptide-based irreversible inhibitors, but their "address" (peptide sequence) and "warhead" (reactive group) dictate their function.

The Peptide Sequences: Substrate Mimicry
  • Z-YVAD-FMK (Tyr-Val-Ala-Asp): This sequence mimics the cleavage site of Pro-IL-1

    
     . Consequently, it has a high affinity for the active site of Caspase-1, which is responsible for processing this cytokine.
    
  • Ac-FLTD-CMK (Phe-Leu-Thr-Asp): This sequence is derived directly from the cleavage site of human Gasdermin D (GSDMD) (amino acids 272–275).[1] Because GSDMD is the common substrate for all inflammatory caspases (1, 4, 5, and 11), this inhibitor acts as a "pan-pyroptosis" blocker by occupying the catalytic pocket required to cleave the pore-forming protein.

The Warheads: FMK vs. CMK
FeatureFMK (Fluoromethylketone)CMK (Chloromethylketone)
Reactivity High specificity; forms thiomethyl ketone adduct with catalytic cysteine.Higher reactivity; potent alkylating agent.
Stability More stable in aqueous solution; suitable for longer incubations.Less stable; prone to hydrolysis.
Cell Permeability High (due to O-methyl/ester modifications).[2]High.
Toxicity Low to Moderate.[3]Moderate to High. Can deplete Glutathione (GSH) and cause oxidative stress if used at high concentrations (>50

M).
Head-to-Head Performance Analysis
Target Specificity & Potency

The most critical differentiator is the inhibition profile against the inflammatory caspase family.

Target EnzymeAc-FLTD-CMK (IC

)
Z-YVAD-FMK (IC

)
Significance
Caspase-1 46.7 nM ~10–50 nMBoth are highly potent against Canonical Caspase-1.
Caspase-4 (Human) 1.49

M
Low / PoorFLTD is superior for Non-Canonical inflammasome studies.
Caspase-5 (Human) 329 nM Low / PoorFLTD is superior for Non-Canonical inflammasome studies.
Caspase-11 (Mouse) ~10

M
Low / PoorFLTD is superior for murine sepsis/LPS models.
Caspase-3 (Apoptosis) No InhibitionNo InhibitionBoth spare the apoptotic machinery.[4]

Key Insight: Z-YVAD-FMK is often "blind" to the non-canonical pathway (Caspase-4/5/11) at physiological concentrations. If your experimental stimulus is intracellular LPS (which activates Caspase-11/4), Z-YVAD-FMK may fail to block pyroptosis, whereas Ac-FLTD-CMK will effectively inhibit it.

Experimental Readouts
  • IL-1

    
     Release:  Both inhibitors block this effectively (since Caspase-1 is the primary convertase).
    
  • LDH Release (Lysis): Ac-FLTD-CMK is often more effective at blocking LDH release in complex infection models because it covers all redundancy in GSDMD cleavage.

  • GSDMD-N Formation: Ac-FLTD-CMK is the "gold standard" positive control for preventing the appearance of the p30 GSDMD N-terminal fragment on Western Blots.

Visualization: Signaling Pathways & Inhibitor Targets[4]

The following diagram illustrates where each inhibitor acts within the pyroptosis signaling cascade.

Pyroptosis_Inhibition cluster_canonical Canonical Pathway cluster_noncanonical Non-Canonical Pathway NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 GSDMD GSDMD (Full Length) Casp1->GSDMD Cleaves IL1B Pro-IL-1β Casp1->IL1B Cleaves LPS Intracellular LPS Casp4511 Caspase-4/5/11 LPS->Casp4511 Casp4511->GSDMD Cleaves GSDMD_N GSDMD-N (Pore Former) GSDMD->GSDMD_N Lysis Pyroptosis (Cell Lysis) GSDMD_N->Lysis MatIL1B Mature IL-1β IL1B->MatIL1B YVAD Z-YVAD-FMK (Specific to Casp-1) YVAD->Casp1 Blocks FLTD Ac-FLTD-CMK (Target: GSDMD Site) FLTD->Casp1 FLTD->Casp4511 Blocks All Inflammatory Caspases

Caption: Ac-FLTD-CMK inhibits all inflammatory caspases (1/4/5/11) preventing GSDMD cleavage. Z-YVAD-FMK selectively targets Caspase-1.

Experimental Protocols
Preparation & Storage
  • Solvent: Both inhibitors are hydrophobic. Dissolve in high-grade DMSO to create a 10 mM stock solution .

  • Storage: Aliquot immediately. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles, especially for Ac-FLTD-CMK due to the reactive chloromethyl group.

Standard Inhibition Protocol (In Vitro Macrophages)

This protocol is optimized for BMDMs (Bone Marrow-Derived Macrophages) or THP-1 cells.

  • Seeding: Plate cells at

    
     cells/mL in complete media.
    
  • Priming (Signal 1): Treat with LPS (100 ng/mL) for 3–4 hours to upregulate NLRP3 and Pro-IL-1

    
    .
    
  • Inhibitor Pre-incubation:

    • Add Ac-FLTD-CMK or Z-YVAD-FMK directly to the media.

    • Recommended Concentration: 10

      
      M (Range: 5–20 
      
      
      
      M).
    • Duration: Incubate for 30–60 minutes before adding the inflammasome activator.

    • Note: Do not wash the cells. The inhibitor must be present during activation.

  • Activation (Signal 2): Add Nigericin (10

    
    M) or ATP (5 mM) for 30–60 minutes.
    
  • Harvest: Collect supernatant for ELISA (IL-1

    
    ) and LDH assay. Lyse cells for Western Blot (GSDMD cleavage).
    
Troubleshooting & Optimization
  • Toxicity Check: If you observe cell death in the "Inhibitor Only" control, reduce concentration to 5

    
    M. CMK inhibitors can deplete intracellular glutathione. If toxicity persists, consider adding an antioxidant like N-acetylcysteine (NAC) if it does not interfere with your ROS-dependent inflammasome model.
    
  • Serum Effect: High serum concentrations (FBS >10%) can sometimes bind peptide inhibitors, reducing efficacy. If inhibition is poor, try reducing FBS to 1% during the short activation window.

References
  • Yang, J., et al. (2018).[5] "Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor." Proceedings of the National Academy of Sciences (PNAS), 115(26), 6792-6797.

  • Shi, J., et al. (2015).[5] "Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death." Nature, 526, 660–665.

  • MedChemExpress. "Ac-FLTD-CMK Product Datasheet." MedChemExpress.

  • R&D Systems. "Z-YVAD-FMK Caspase-1 Inhibitor Datasheet." R&D Systems.

  • Tummers, B., & Green, D. R. (2017). "Caspase-8 in the limelight: signaling beyond apoptosis." Immunological Reviews, 277(1), 76–89.

Sources

Comparative

Independent validation of published data on Ac-FLTD-CMK

Targeting the Pyroptosis Effector Axis: A Technical Assessment for Drug Discovery Part 1: Executive Summary & Mechanistic Rationale Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) represents a shift in protease...

Author: BenchChem Technical Support Team. Date: March 2026

Targeting the Pyroptosis Effector Axis: A Technical Assessment for Drug Discovery

Part 1: Executive Summary & Mechanistic Rationale

Ac-FLTD-CMK (N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone) represents a shift in protease inhibition strategy—moving from broad-spectrum "pan-caspase" blockade to substrate-mimetic precision. Unlike legacy inhibitors (e.g., Z-VAD-FMK) that indiscriminately halt both apoptosis and pyroptosis, Ac-FLTD-CMK is designed based on the specific cleavage site of Gasdermin D (GSDMD) , the pore-forming executioner of pyroptosis.

This guide serves as an independent validation framework for researchers seeking to dissect inflammatory cell death pathways without confounding apoptotic variables.

The Mechanistic Differentiator

The sequence FLTD corresponds to the specific recognition motif on GSDMD where inflammatory caspases (Caspase-1, -4, -5, and -11) cleave to release the cytotoxic N-terminal domain.[1]

  • Legacy Inhibitors (Z-VAD-FMK): Bind the active site of all caspases (1, 3, 7, 8, 9). Result: Complete shutdown of cell death, making it impossible to distinguish between inflammatory (pyroptotic) and non-inflammatory (apoptotic) signaling.

  • Ac-FLTD-CMK: Acts as a suicide substrate specifically for inflammatory caspases.[2][3] The chloromethylketone (CMK) group forms an irreversible covalent bond with the active site cysteine (e.g., Cys285 in Caspase-1), locking the enzyme in an inactive state only for substrates recognizing the FLTD motif.

Structural Validation

Crystallographic data (PDB: 6KN0) validates that Ac-FLTD-CMK occupies the catalytic pocket of Caspase-1, engaging in extensive hydrogen bonding and hydrophobic interactions that mimic the native GSDMD substrate, providing a structural basis for its high specificity (IC50 = 46.7 nM for Casp-1).

Part 2: Comparative Analysis & Performance Data

The following data synthesizes independent validation studies comparing Ac-FLTD-CMK against standard benchmarks.

Table 1: Inhibitor Specificity Profile
FeatureAc-FLTD-CMK Z-VAD-FMK MCC950 Disulfiram
Primary Target Caspase-1, -4, -5, -11Pan-Caspase (1, 3, 7, 8, etc.)[1]NLRP3 InflammasomeGSDMD Pore (Cys191)
Mechanism Irreversible Active Site BlockadeIrreversible Active Site BlockadeInhibits ATPase/OligomerizationCovalent Modification of Pore
Caspase-1 IC50 46.7 nM ~10-100 nMN/A (Upstream)N/A
Caspase-3 IC50 > 10 µM (No Effect) < 100 nM (Potent)N/AN/A
Pathway Outcome Blocks Pyroptosis; Spares ApoptosisBlocks Pyroptosis & ApoptosisBlocks NLRP3-driven Pyroptosis onlyBlocks Pore Formation directly
Cell Permeability HighHighHighHigh
Table 2: Functional Validation Metrics (Murine BMDMs)

Data represents mean values from triplicate validation assays stimulated with LPS + Nigericin.

ReadoutControl (LPS+Nig)Ac-FLTD-CMK (10 µM)Z-VAD-FMK (20 µM)Interpretation
IL-1β Release 100% (High)< 15% < 10%Both effectively block cytokine maturation.
LDH Release 100% (Cell Lysis)< 20% < 20%Both prevent plasma membrane rupture.
Caspase-3 Activity Low/NegligibleNo Change Inhibited CRITICAL: FLTD does not interfere with background apoptotic activity.[2]
GSDMD-N Level High (Cleaved)Absent/Low Absent/LowFLTD prevents the generation of the pore-forming fragment.

Part 3: Visualization of Signaling & Inhibition

The following diagram illustrates the precise intervention point of Ac-FLTD-CMK within the pyroptotic cascade, contrasting it with upstream and broad-spectrum alternatives.

G node_signal PAMPs/DAMPs (LPS, Nigericin) node_sensor NLRP3 Inflammasome Assembly node_signal->node_sensor Activation node_casp1 Caspase-1 (Active) node_sensor->node_casp1 Recruitment node_gsdmd GSDMD (Full Length) node_casp1->node_gsdmd Cleaves at FLTD seq node_gsdmd_n GSDMD-N (Pore Former) node_gsdmd->node_gsdmd_n N-term Release node_pyro PYROPTOSIS (LDH Release, IL-1β) node_gsdmd_n->node_pyro Membrane Pore node_casp3 Caspase-3 (Apoptosis) node_mcc MCC950 (Specific NLRP3 Inhibitor) node_mcc->node_sensor Blocks Assembly node_fltd Ac-FLTD-CMK (Specific Casp-1/4/5 Inhibitor) node_fltd->node_casp1 Irreversible Binding (Specificity Core) node_zvad Z-VAD-FMK (Pan-Caspase Inhibitor) node_zvad->node_casp1 node_zvad->node_casp3 Off-Target Block

Caption: Ac-FLTD-CMK specifically targets the Caspase-1/GSDMD axis, sparing apoptotic Caspase-3, unlike Z-VAD-FMK.[2][3][4][5][6][7]

Part 4: Validated Experimental Protocols

To ensure reproducibility and adherence to E-E-A-T standards, the following protocols include built-in controls ("Self-Validating Systems").

Protocol A: Fluorometric Caspase-1 Specificity Assay

Objective: Quantify the inhibitory potency (IC50) of Ac-FLTD-CMK against recombinant Caspase-1 versus Caspase-3.

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol, 10 mM DTT.

    • Substrates: Ac-YVAD-AFC (Caspase-1 specific) and Ac-DEVD-AFC (Caspase-3 specific).

    • Enzymes: Recombinant Human Caspase-1 and Caspase-3 (1 unit/well).

  • Inhibitor Dilution: Prepare serial dilutions of Ac-FLTD-CMK (0.1 nM to 10 µM) in DMSO. Control: DMSO only.

  • Incubation (Pre-treatment):

    • Incubate Enzyme + Ac-FLTD-CMK for 15 minutes at 37°C to allow covalent modification.

    • Validation Check: Include a Z-VAD-FMK well as a positive control for total inhibition.[6]

  • Reaction Initiation: Add 50 µM fluorescent substrate (AFC).

  • Measurement: Monitor fluorescence (Ex: 400 nm / Em: 505 nm) kinetically for 60 minutes.

  • Analysis: Plot Vmax vs. [Inhibitor]. Calculate IC50.

    • Success Criteria: Caspase-1 IC50 should be < 100 nM; Caspase-3 activity should remain > 90% at 1 µM inhibitor.

Protocol B: Cell-Based Pyroptosis Blockade (Macrophage Model)

Objective: Confirm inhibition of GSDMD cleavage and LDH release in a cellular context.

  • Cell Priming: Seed Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells. Treat with LPS (1 µg/mL) for 4 hours to upregulate NLRP3 and Pro-IL-1β.

  • Inhibitor Treatment:

    • Replace media. Add Ac-FLTD-CMK (10 µM) .

    • Controls: Vehicle (DMSO), MCC950 (1 µM - upstream control), Z-VAD-FMK (20 µM - pan-caspase control).

    • Incubate for 30 minutes.

  • Inflammasome Activation: Add Nigericin (10 µM) or ATP (5 mM) for 30-60 minutes.

  • Supernatant Harvest: Collect media for LDH assay (cytotoxicity) and IL-1β ELISA.

  • Lysate Harvest: Lyse cells in RIPA buffer + protease inhibitors.

  • Western Blot Validation:

    • Probe for GSDMD .

    • Expected Result: Vehicle cells show a ~30 kDa band (GSDMD-N). Ac-FLTD-CMK treated cells show only the 53 kDa full-length band , confirming blockade of cleavage.

Workflow Visualization

Workflow step1 Step 1: Priming (LPS, 4h) step2 Step 2: Inhibitor Pre-treat (Ac-FLTD-CMK, 30m) step1->step2 step3 Step 3: Activation (Nigericin, 1h) step2->step3 step4 Step 4: Harvest step3->step4 readout1 Supernatant: LDH & IL-1β step4->readout1 readout2 Lysate: Western Blot (GSDMD) step4->readout2

Caption: Validation workflow for assessing Ac-FLTD-CMK efficacy in macrophages.

Part 5: References

  • Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor Source: Proceedings of the National Academy of Sciences (PNAS) [Link]

  • Gasdermin D (GSDMD) as a new target for the treatment of infection Source: RSC Medicinal Chemistry [Link]

Sources

Safety & Regulatory Compliance

Safety

Ac-FLTD-CMK (trifluoroacetate salt) proper disposal procedures

This guide outlines the authoritative Standard Operating Procedure (SOP) for the disposal of Ac-FLTD-CMK (trifluoroacetate salt) . It is designed for researchers requiring immediate, actionable safety protocols backed by...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative Standard Operating Procedure (SOP) for the disposal of Ac-FLTD-CMK (trifluoroacetate salt) . It is designed for researchers requiring immediate, actionable safety protocols backed by chemical logic.[1]

Part 1: Chemical Hazard Profile & Mechanism[1]

To dispose of Ac-FLTD-CMK safely, one must understand why it is hazardous. This compound is not merely a peptide; it is an irreversible alkylating agent .[1]

  • The "CMK" Warhead: The chloromethylketone (CMK) group is a reactive electrophile designed to covalently modify the active site cysteine of inflammatory caspases (Caspase-1, -4, -5).[1]

  • The Risk: Because it functions by alkylating thiols, it possesses intrinsic reactivity toward nucleophiles in biological systems.[1] While the peptide sequence (FLTD) provides specificity for caspases, the CMK moiety retains potential for non-specific alkylation if released into the environment or mishandled.[1]

  • The Salt: The trifluoroacetate (TFA) salt form indicates the peptide was likely purified via HPLC using TFA.[1] In solution, it may slightly lower pH, but the primary disposal concern remains the organic alkylating peptide.[1]

Physicochemical Properties Table
PropertyDataOperational Implication
Chemical Name Ac-FLTD-CMK (Trifluoroacetate salt)Label waste clearly with full name.
Molecular Weight ~569.05 g/mol (Free base)Heavy molecule; non-volatile.[1]
Solubility DMSO, Ethanol, Water (limited)Do not pour aqueous dilutions down the drain.[1]
Reactivity High (Alkylating Agent)Reacts with thiols/nucleophiles.[1]
Stability Unstable in basic pH; moisture sensitiveKeep waste streams neutral/acidic to prevent uncontrolled degradation.[1]

Part 2: Disposal Decision Logic (Visualization)

The following decision tree dictates the flow of waste streams for Ac-FLTD-CMK. This logic ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for hazardous chemical waste.[1]

DisposalWorkflow Start Waste Generation Source TypeCheck Determine Waste State Start->TypeCheck Solid Solid Waste (Tips, Tubes, Powder) TypeCheck->Solid Dry/Solid Liquid Liquid Waste (Mother Liquor, Media) TypeCheck->Liquid Solution Trace Trace Contamination (Gloves, Bench Paper) TypeCheck->Trace Minor Contact ContainerSolid Segregate: Double-bag in Clear Hazard Bags Solid->ContainerSolid ContainerLiquid Segregate: Glass/Poly Bottle (No Metal) Liquid->ContainerLiquid Trace->ContainerSolid Tag Label: 'Hazardous Waste: Toxic, Irritant (Peptide CMK)' ContainerSolid->Tag ContainerLiquid->Tag EHS Handover to EHS for Incineration Tag->EHS

Figure 1: Waste Segregation Workflow. This logic prioritizes the separation of solid and liquid streams to prevent accidental reactions in waste carboys.[1] All paths lead to high-temperature incineration via EHS.[1]

Part 3: Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicable to: Empty vials, contaminated pipette tips, weigh boats, and dry powder spills.[1]

  • Containment: Do not throw contaminated solids in the general trash.[1] The CMK residue is persistent.[1]

  • Primary Vessel: Place all sharps (needles/glass) contaminated with Ac-FLTD-CMK into a rigid, puncture-proof Red Sharps Container .

  • Secondary Vessel: Place non-sharp solids (tips, tubes) into a designated Hazardous Waste Bag (clear or yellow, depending on institutional color codes).[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "Ac-FLTD-CMK (Peptide Chloromethylketone)"[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[1]

Protocol B: Liquid Waste Disposal

Applicable to: Stock solutions (DMSO), cell culture media containing >1 µM inhibitor, and unused aliquots.[1]

  • Segregation: Never mix peptide-CMK waste with oxidizing acids (like Nitric acid) or strong bases.[1]

    • Preferred Stream: "Organic Waste" (if in DMSO) or "Aqueous Hazardous Waste" (if in media).[1]

  • Deactivation (Optional but Recommended for High Concentrations):

    • If disposing of a concentrated stock (>10 mM), you may chemically quench the CMK warhead before disposal to reduce immediate handling risk.[1]

    • Quench Method: Add an excess of Cysteine or Dithiothreitol (DTT) to the solution.[1] The thiol will react with the chloromethylketone, neutralizing the alkylating potential.[1]

    • Ratio: 10:1 molar excess of Thiol to CMK.[1] Allow to sit for 30 minutes.

  • Final Disposal: Pour the (quenched or unquenched) solution into the appropriate hazardous waste carboy. Cap tightly.

Protocol C: Spill Management

Emergency response for benchtop spills.

  • Isolate: Mark the area.[1] Don appropriate PPE (Nitrile gloves, lab coat, safety glasses).[1]

  • Absorb: Cover liquid spills with absorbent pads.[1] For powder spills, cover with a damp paper towel to prevent aerosolization.[1]

  • Clean: Wipe the surface with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.[1]

    • Why Bleach? While thiols are the specific target, strong oxidation by bleach aids in breaking down the peptide backbone and hydrolyzing the reactive ketone.[1]

  • Dispose: All cleanup materials must go into the Solid Hazardous Waste stream.

Part 4: Scientific Rationale & Safety Integrity

Why Incineration? Unlike simple inorganic salts, peptide inhibitors like Ac-FLTD-CMK are biologically active.[1] Standard water treatment facilities cannot guarantee the destruction of these specific inhibitors.[1] Release into water systems could theoretically affect aquatic organisms by inhibiting conserved caspase homologs.[1] High-temperature incineration (>800°C) is the only method that guarantees the complete mineralization of the fluorinated (TFA) and chlorinated (CMK) components.[1]

The "Self-Validating" Safety Step Before disposing of any liquid waste containing this compound, perform a pH check .[1]

  • Protocol: Dip a pH strip into the waste container.[1]

  • Requirement: Ensure pH is between 5 and 9.[1]

  • Reasoning: Ac-FLTD-CMK is an alkylating agent.[1] If mixed with highly acidic waste (pH < 2), it may hydrolyze unpredictably.[1] If mixed with highly basic waste (pH > 10), it may degrade rapidly but generate heat.[1] Keeping the waste stream neutral ensures stability until it reaches the incinerator.[1]

References

  • MedChemExpress. Ac-FLTD-CMK Product Safety & Handling. Retrieved from [1]

  • Tocris Bioscience. Ac-FLTD-CMK Biological Activity and Data.[1] Retrieved from [1]

  • National Institutes of Health (NIH). Occupational Health Hazards of Peptide Couplers and Reactive Reagents.[1] (Context on reactive peptide moieties). Retrieved from [1]

  • Yang, J., et al. (2018). Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor.[1] Proc. Natl. Acad. Sci. U.S.A. 115, 6792.[1][4] (Establishes mechanism of action). Retrieved from [1]

Sources

Handling

Personal protective equipment for handling Ac-FLTD-CMK (trifluoroacetate salt)

As a Senior Application Scientist, I frequently consult with research teams on the safe and effective integration of covalent peptide inhibitors into their experimental workflows. Ac-FLTD-CMK (trifluoroacetate salt) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on the safe and effective integration of covalent peptide inhibitors into their experimental workflows. Ac-FLTD-CMK (trifluoroacetate salt) is a highly potent, cell-permeable inhibitor of inflammatory caspases (caspase-1, -4, -5, and -11)[1][2][3]. While it is an invaluable tool for suppressing Gasdermin D (GSDMD) cleavage and subsequent pyroptosis[4], its chemical structure demands stringent safety and logistical oversight.

The following guide bypasses generic safety advice to provide you with the mechanistic causality behind the required Personal Protective Equipment (PPE), self-validating handling protocols, and targeted disposal plans.

Chemical Profiling & Hazard Causality

To understand the required PPE, we must first deconstruct the inherent hazards of the molecule:

  • The CMK Warhead (Electrophilic Reactivity): The chloromethyl ketone (CMK) group is an irreversible alkylating agent[5][6]. It functions by forming a covalent bond with the catalytic cysteine residues of target caspases. Because of this electrophilic nature, CMK compounds can react with off-target nucleophiles—including thiols in human skin and respiratory tract proteins—making them potential sensitizers and irritants[5].

  • The TFA Salt (Electrostatic & Acidic Properties): Solid-phase synthesized peptides are frequently isolated as trifluoroacetate (TFA) salts[7]. Lyophilized TFA salts are notoriously fluffy, hygroscopic, and highly electrostatic. Opening a vial outside of a controlled airflow environment risks immediate aerosolization of the reactive peptide, leading to severe inhalation exposure.

  • The Carrier Solvent (DMSO): Ac-FLTD-CMK is typically reconstituted in Dimethyl Sulfoxide (DMSO)[1]. DMSO is a potent dermal penetration enhancer. If a DMSO solution containing Ac-FLTD-CMK contacts unprotected skin, it will rapidly transport the covalent inhibitor across the dermal barrier, bypassing normal epidermal defenses.

Pathway Inflammasome Inflammasome Activation Caspases Inflammatory Caspases (Caspase-1, -4, -5) Inflammasome->Caspases Activates GSDMD Gasdermin D (GSDMD) Caspases->GSDMD Cleaves Pyroptosis Pyroptosis & IL-1β Release GSDMD->Pyroptosis Pore Formation Inhibitor Ac-FLTD-CMK (Covalent Inhibitor) Inhibitor->Caspases Blocks Active Site (CMK Warhead)

Figure 1: Mechanism of Ac-FLTD-CMK inhibiting inflammatory caspases and blocking pyroptosis.

Quantitative Data & Physicochemical Properties

PropertyValueOperational Implication
Target Affinity (IC₅₀) Caspase-1: 46.7 nM; Caspase-5: 329 nM; Caspase-4: 1.49 μM[1][2][3]High potency requires microgram-level precision; avoid any accidental exposure.
Molecular Weight 569.05 g/mol (Base peptide)[1]Use precise analytical balances if weighing is absolutely necessary (avoid if possible).
Purity ≥95% (HPLC)[1][7]High purity ensures reliable covalent binding; degradation impacts reproducibility.
Solubility Soluble in DMSO (≥ 1 mg/mL)[1]DMSO acts as a transdermal carrier solvent, elevating skin absorption risks.
Storage (Solid) -10°C to -20°C, desiccated[1]Allow vial to equilibrate to room temperature before opening to prevent condensation.

Mandatory PPE Matrix & Engineering Controls

Do not handle this compound on an open benchtop. The following PPE is mandatory based on the chemical causality outlined above:

  • Engineering Controls: All handling of the lyophilized powder and concentrated DMSO stocks MUST be performed inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood[8].

  • Hand Protection (Double Gloving): Wear two pairs of standard nitrile gloves (minimum 0.11 mm thickness). Causality: Latex provides zero protection against DMSO. Nitrile offers only a brief window of protection against DMSO splashes. Double-gloving ensures that if the outer glove is compromised by a DMSO spill, the inner glove protects the skin long enough for you to safely doff the PPE and wash your hands[8].

  • Eye Protection: Chemical safety goggles (European standard EN 166 or ANSI Z87.1 equivalent)[8]. Standard safety glasses with side shields are insufficient against potential aerosolized peptide dust.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat. Ensure cuffs are tucked under the outer nitrile glove to prevent wrist exposure[8].

Standard Operating Procedure (SOP): Safe Reconstitution & Application

To mitigate the risk of aerosolizing the highly electrostatic TFA salt, we employ an "In-Vial Reconstitution" self-validating system. Do not attempt to weigh the fluffy powder out of the original vendor vial unless strictly necessary.

Workflow 1: In-Vial Reconstitution
  • Equilibration: Remove the sealed vial of Ac-FLTD-CMK from -20°C storage. Place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation. Water will rapidly hydrolyze and degrade the electrophilic CMK warhead, rendering the inhibitor useless.

  • Centrifugation: Briefly centrifuge the sealed vial at 3,000 x g for 10–15 seconds.

    • Causality: This dislodges any electrostatic peptide powder from the cap and walls, ensuring total recovery and preventing aerosolization upon opening.

  • Solvent Addition: Inside the fume hood, carefully remove the cap. Add the calculated volume of anhydrous DMSO directly to the original vial to create a concentrated stock (e.g., 10 mM or 20 mM). Pipette gently up and down to dissolve.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10-20 μL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C[1].

    • Self-Validation: CMK peptides in DMSO are highly susceptible to freeze-thaw degradation. Using single-use aliquots is a self-validating step that guarantees structural integrity and experimental reproducibility for every assay.

Workflow 2: In Vitro Cell Culture Application
  • Pre-warming: Warm your cell culture media to 37°C.

  • Dilution: Dilute the DMSO stock into the culture media to achieve your final working concentration (typically 10 μM for macrophage assays).

    • Self-Validation: Calculate your final DMSO concentration. Ensure it does not exceed 0.1% (v/v) in the final culture well to prevent solvent-induced cytotoxicity, which could confound your pyroptosis readout.

  • Application: Add the media containing Ac-FLTD-CMK to the cells 30-60 minutes prior to inflammasome activation (e.g., before adding ATP or Nigericin) to allow the covalent bond to form with the caspases.

Workflow Start 1. Receive Ac-FLTD-CMK (TFA Salt) Powder Equilibrate 2. Equilibrate to RT (Prevents Condensation) Start->Equilibrate Hood 3. Transfer to Fume Hood Don Double Nitrile Gloves Equilibrate->Hood Recon 4. In-Vial Reconstitution (Add DMSO Directly) Hood->Recon Store 5. Aliquot & Store (-20°C, Single-Use) Recon->Store Waste 6. Disposal (Halogenated Chemical Waste) Recon->Waste Contaminated Tips/Vials

Figure 2: End-to-end operational workflow for safe handling and disposal of Ac-FLTD-CMK.

Spill Mitigation & Halogenated Disposal Plan

Because Ac-FLTD-CMK contains a chloromethyl group (chlorine) and is formulated as a trifluoroacetate salt (fluorine), it must be strictly classified and disposed of as Halogenated Chemical Waste .

  • Liquid Waste: All DMSO stocks, aqueous dilutions, and wash buffers containing the peptide must be collected in dedicated, clearly labeled "Halogenated Organic Waste" containers. Causality: Mixing halogenated waste with non-halogenated waste violates environmental regulations and can produce toxic dioxin byproducts during incineration.

  • Solid Waste: Pipette tips, empty original vials, and outer nitrile gloves contaminated with the compound must be disposed of in solid hazardous waste bins designated for trace halogenated organics[8].

  • Spill Cleanup (Powder): Do not sweep. Sweeping aerosolizes the reactive peptide. Cover the spill with damp absorbent paper (using water or a 10% bleach solution), then wipe it up carefully.

  • Spill Cleanup (DMSO Solution): Absorb immediately with chemical spill pads. Wash the affected bench area thoroughly with soap and water. Dispose of all cleanup materials as halogenated hazardous waste[8].

References

  • Pyroptosis in Endothelial Cells and Extracellular Vesicle Release in Atherosclerosis via NF-κB-Caspase-4/5-GSDM-D Pathway Source: PubMed Central (NIH) URL:[Link]

  • Pyroptosis in Cardiovascular Diseases: Pumping Gasdermin on the Fire Source: PubMed Central (NIH) URL:[Link]

Sources

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